molecular formula C18H28O3 B15559727 (9S,13R)-12-Oxo phytodienoic acid-d5

(9S,13R)-12-Oxo phytodienoic acid-d5

Cat. No.: B15559727
M. Wt: 297.4 g/mol
InChI Key: PMTMAFAPLCGXGK-XVIDQGGYSA-N
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Description

(9S,13R)-12-Oxo phytodienoic acid-d5 is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H28O3

Molecular Weight

297.4 g/mol

IUPAC Name

8-[(1S,5R)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]octanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1/i1D3,2D2

InChI Key

PMTMAFAPLCGXGK-XVIDQGGYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (9S,13R)-12-Oxo phytodienoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9S,13R)-12-Oxo phytodienoic acid-d5 (OPDA-d5) is the deuterated form of (9S,13R)-12-oxo-phytodienoic acid (12-OPDA), a critical signaling molecule in plants.[1][2] This isotopically labeled compound serves as an invaluable internal standard for the accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry.[3][4] 12-OPDA is a key precursor in the biosynthesis of jasmonic acid (JA) and its derivatives, a class of phytohormones that regulate plant growth, development, and responses to biotic and abiotic stress.[5][6] Furthermore, emerging research has highlighted that 12-OPDA itself possesses intrinsic biological activity, functioning as a signaling molecule independent of its conversion to JA.[7][8] In mammalian systems, 12-OPDA has demonstrated anti-inflammatory properties, making it a compound of interest for drug development. This guide provides a comprehensive overview of the technical details of this compound, its biological context, and its application in research.

Quantitative Data

The physical and chemical properties of this compound are crucial for its use as an internal standard. The following tables summarize these key quantitative data points.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₃D₅O₃[9]
Molecular Weight 297.44 g/mol [9]
CAS Number 2692624-08-9[9][10]
Appearance Solid[9]

Table 2: Storage and Stability of this compound

ConditionDurationReference
Powder at -20°C 3 years[9]
Powder at 4°C 2 years[9]
In solvent at -80°C 6 months[9]
In solvent at -20°C 1 month[9]

Biological Context: Signaling Pathways

(9S,13R)-12-Oxo phytodienoic acid is a central molecule in the oxylipin signaling pathway in plants. It is synthesized from α-linolenic acid in the chloroplasts and can then be transported to the peroxisome for conversion into jasmonic acid.[2][5] However, 12-OPDA can also act independently as a signaling molecule.

Jasmonate_Biosynthesis Jasmonate Biosynthesis Pathway aLA α-Linolenic Acid HPOT 13(S)-HPOT aLA->HPOT 13-LOX AO Allene Oxide HPOT->AO AOS OPDA (9S,13R)-12-Oxo-phytodienoic acid AO->OPDA AOC OPDA_p (9S,13R)-12-Oxo-phytodienoic acid OPDA->OPDA_p Transport OPC8 OPC-8:0 JA Jasmonic Acid OPC8->JA β-oxidation OPDA_p->OPC8 OPR3

Biosynthesis of 12-OPDA and its conversion to Jasmonic Acid.

12-OPDA can also initiate its own signaling cascade, which is independent of the canonical jasmonic acid receptor, COI1. This independent pathway is crucial for certain stress responses.

OPDA_Signaling 12-OPDA Independent Signaling Pathway OPDA (9S,13R)-12-Oxo-phytodienoic acid TGA TGA Transcription Factors OPDA->TGA ORG OPDA-Responsive Genes TGA->ORG StressResponse Stress Response ORG->StressResponse

A simplified diagram of the 12-OPDA independent signaling pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous 12-OPDA by mass spectrometry. The following is a detailed methodology for a typical experimental workflow.

Quantification of 12-OPDA in Plant Tissue using LC-MS/MS

1. Materials and Reagents

  • This compound (Internal Standard)

  • (9S,13R)-12-Oxo phytodienoic acid (Analytical Standard)

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

2. Sample Preparation

  • Harvest and Homogenization: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Internal Standard Spiking: To the powdered tissue, add a known amount of this compound (e.g., 10 ng) in a small volume of solvent.

  • Extraction: Add 1 mL of ice-cold extraction solvent to the sample. Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

    • Elute the oxylipins with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 12-OPDA: Monitor the transition from the precursor ion (m/z 291.2) to a characteristic product ion.

      • 12-OPDA-d5: Monitor the transition from the precursor ion (m/z 296.2) to a characteristic product ion.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

4. Data Analysis

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 12-OPDA and a fixed concentration of 12-OPDA-d5.

  • Quantification: Calculate the peak area ratio of the analyte (12-OPDA) to the internal standard (12-OPDA-d5) for both the calibration standards and the samples.

  • Concentration Determination: Determine the concentration of 12-OPDA in the samples by plotting the peak area ratios of the calibration standards against their concentrations and fitting a linear regression. The concentration in the unknown samples can then be calculated from their peak area ratios using the regression equation.

Experimental_Workflow Experimental Workflow for 12-OPDA Quantification Start Plant Tissue Sampling (Freeze in Liquid N2) Homogenization Homogenization Start->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis End Results DataAnalysis->End

A typical workflow for the quantification of 12-OPDA.

Conclusion

This compound is an essential tool for researchers in plant biology, biochemistry, and drug development. Its use as an internal standard enables the precise and accurate quantification of endogenous 12-OPDA, a molecule with dual roles as a key precursor to jasmonates and as an independent signaling molecule. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this deuterated standard in sophisticated analytical methodologies, ultimately contributing to a deeper understanding of oxylipin signaling in both plant and mammalian systems.

References

(9S,13R)-12-Oxo phytodienoic acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(9S,13R)-12-Oxo phytodienoic acid-d5 (OPDA-d5) is the deuterated form of (9S,13R)-12-Oxo phytodienoic acid (OPDA), a critical lipid mediator in plant biology. While OPDA is a key precursor to the plant hormone jasmonic acid (JA), it also functions as a potent signaling molecule in its own right, regulating plant defense and developmental processes.[1][2][3][4][5][6] The deuterated analog, OPDA-d5, serves as an essential internal standard for the accurate quantification of endogenous OPDA levels in biological samples using mass spectrometry-based techniques.[7] This guide provides an in-depth overview of the structure, properties, and analysis of OPDA-d5, with a focus on its application in research.

Core Properties and Structure

OPDA-d5 is structurally identical to OPDA, with the exception of five deuterium (B1214612) atoms incorporated into its structure. This isotopic labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, non-labeled OPDA during mass spectrometric analysis, without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₈H₂₃D₅O₃[8]
Molecular Weight 297.44 g/mol [8]
Appearance Solid[8]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[8]
Chemical Structure

The chemical structure of this compound is characterized by a cyclopentenone ring and two aliphatic side chains. The five deuterium atoms are typically located on the pentenyl side chain.

Biological Significance of the Non-Deuterated Analog, OPDA

OPDA is synthesized from α-linolenic acid via the octadecanoid pathway, a process initiated in the chloroplasts.[1][9][10] While it can be further metabolized to jasmonic acid in the peroxisome, OPDA itself can trigger a unique set of gene expression responses independently of the canonical jasmonic acid signaling pathway, which is dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1).[2][3][4][11] This COI1-independent signaling is crucial for plant responses to wounding and other stresses.[2][12]

In addition to its role in plants, OPDA has been shown to exhibit anti-inflammatory properties in mammalian systems, suggesting potential applications in drug development.[5][13][14]

Signaling Pathways of OPDA

The signaling pathways of OPDA are distinct from those of jasmonic acid. The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of OPDA allows it to interact with and modify specific cellular targets, leading to the activation of downstream signaling cascades.

OPDA_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis OPDA Biosynthesis (Chloroplast) cluster_signaling COI1-Independent Signaling Stress Wounding, Pathogen Attack alpha_LA α-Linolenic Acid Stress->alpha_LA LOX 13-LOX alpha_LA->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC AOC Allene_Oxide->AOC OPDA (9S,13R)-12-Oxo phytodienoic acid (OPDA) AOC->OPDA TGA TGA Transcription Factors OPDA->TGA ORG OPDA-Responsive Genes (ORGs) TGA->ORG Defense Stress & Defense Responses ORG->Defense

Caption: Biosynthesis of OPDA and its COI1-independent signaling pathway.

Experimental Protocols for Quantification

The accurate quantification of OPDA is critical for understanding its physiological roles. Due to its low endogenous concentrations, highly sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed.[15][16][17][18][19][20] The use of a deuterated internal standard like OPDA-d5 is essential for correcting for analyte loss during sample preparation and for minimizing matrix effects in the mass spectrometer.[15]

General Experimental Workflow

Experimental_Workflow Sample 1. Plant Tissue Homogenization (in liquid nitrogen) Spike 2. Spiking with OPDA-d5 Internal Standard Sample->Spike Extraction 3. Liquid-Liquid or Solid-Phase Extraction (SPE) Spike->Extraction Derivatization 4. Derivatization (for GC-MS) (e.g., Methylation) Extraction->Derivatization Optional for LC-MS/MS Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Quantification 6. Quantification using Calibration Curve Analysis->Quantification

Caption: General workflow for the quantification of OPDA in plant tissues.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for the cleanup and concentration of oxylipins from complex biological extracts.[15][21]

  • Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by water.

  • Loading: The acidified plant extract is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 15% methanol) to remove polar interferences.

  • Elution: OPDA and other oxylipins are eluted with a higher concentration of organic solvent, such as methanol or ethyl acetate.

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of OPDA.[15][16][22]

ParameterTypical Conditions
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI) in negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
OPDA 291.2Specific fragment ions
OPDA-d5 296.2Specific fragment ions

Note: The specific fragment ions for MRM transitions should be optimized based on the instrument used.

GC-MS Analysis

For GC-MS analysis, OPDA must first be derivatized to increase its volatility.[19][20] This is typically achieved by methylation of the carboxylic acid group.

  • Derivatization: The dried extract is treated with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized OPDA and OPDA-d5.

Conclusion

This compound is an indispensable tool for researchers studying the complex roles of oxylipins in plant biology and beyond. Its use as an internal standard enables the accurate and reliable quantification of endogenous OPDA, providing crucial data for elucidating its signaling pathways and physiological functions. The methodologies outlined in this guide provide a solid foundation for the successful analysis of this important signaling molecule.

References

A Technical Guide to the Biosynthesis of 12-Oxo-Phytodienoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 12-oxo-phytodienoic acid (OPDA), a critical oxylipin in plants that functions as a precursor to the phytohormone jasmonic acid (JA) and as a signaling molecule in its own right.[1][2][3] This document details the enzymatic pathway, subcellular localization, regulatory mechanisms, and experimental methodologies relevant to the study of OPDA biosynthesis.

Introduction to 12-Oxo-Phytodienoic Acid (OPDA)

12-oxo-phytodienoic acid (OPDA) is a cyclopentenone fatty acid derivative synthesized from α-linolenic acid via the octadecanoid pathway.[4] It plays a pivotal role in plant defense against biotic and abiotic stresses, as well as in various developmental processes.[1][2][5] While OPDA is the primary precursor for jasmonic acid and its bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile), it also possesses intrinsic biological activity and can trigger signaling pathways independently of JA.[1][4][6][7] This dual role makes the biosynthesis of OPDA a crucial regulatory node in plant physiology.

The Core Biosynthetic Pathway of OPDA

The synthesis of cis-(+)-OPDA is a three-step enzymatic cascade that occurs within the chloroplasts of plant cells.[4][8][9] The pathway utilizes polyunsaturated fatty acids, primarily α-linolenic acid (18:3) and hexadecatrienoic acid (16:3), released from plastidial membrane lipids.[6][7]

The key enzymes involved are:

  • 13-Lipoxygenase (13-LOX)

  • Allene (B1206475) Oxide Synthase (AOS)

  • Allene Oxide Cyclase (AOC)

The entire process from the release of fatty acids to the synthesis of OPDA is localized within the chloroplast, suggesting a tightly regulated metabolic channeling of intermediates.[8][10]

The first committed step is the stereospecific insertion of molecular oxygen into α-linolenic acid at the C-13 position, catalyzed by 13-lipoxygenase (13-LOX).[11][12] This reaction yields (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (13S-HPOT).[13] In Arabidopsis, several 13-LOX isoforms are involved, with LOX2 being a key enzyme in wound-induced jasmonate accumulation.[14][15]

The 13S-HPOT produced by LOX is then rapidly converted to an unstable allene oxide, (13S)-12,13-epoxy-octadecatrienoic acid (12,13-EOT), by the enzyme allene oxide synthase (AOS).[1][13] AOS is a non-canonical cytochrome P450 enzyme (CYP74A) that catalyzes the dehydration of the hydroperoxide.[10][16][17] The extreme instability of 12,13-EOT necessitates its immediate processing in the subsequent step.[9]

The final step in OPDA biosynthesis is the stereospecific cyclization of the unstable allene oxide 12,13-EOT into cis-(+)-12-oxo-phytodienoic acid. This reaction is catalyzed by allene oxide cyclase (AOC).[13][18] In the absence of AOC, 12,13-EOT can spontaneously hydrolyze to form α- and γ-ketols or cyclize to a racemic mixture of OPDA.[11] AOC ensures the exclusive formation of the biologically active cis-(+)-enantiomer, which is the precursor for JA biosynthesis.[11][13] In Arabidopsis, there are four functional AOC isoenzymes, all localized in the chloroplasts.[19][20]

Biosynthesis_of_12_Oxo_Phytodienoic_Acid

Quantitative Data on OPDA Biosynthesis

Quantitative understanding of the OPDA biosynthetic pathway is crucial for modeling and genetic engineering purposes. The following table summarizes available kinetic data for the key enzymes. Data availability is limited and can vary significantly between plant species and experimental conditions.

EnzymePlant SpeciesSubstrateKM (µM)Reference
12-oxo-phytodienoic acid reductase (OPR)SeveralOPDA15[8]

Note: Comprehensive kinetic data for LOX, AOS, and AOC across various plant species are not consistently reported in the literature. The provided data for OPR, the enzyme immediately downstream of OPDA, offers context for the pathway's kinetics.

Experimental Protocols

This section outlines generalized methodologies for key experiments used in the study of OPDA biosynthesis.

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the standard method for the accurate and sensitive quantification of OPDA and other oxylipins in plant tissues.[21][22][23]

Protocol Outline:

  • Sample Preparation:

    • Flash-freeze plant tissue (100-200 mg) in liquid nitrogen and grind to a fine powder.

    • Extract with a cold solvent mixture, typically containing methanol (B129727), isopropanol, and acetic acid.

    • Spike the extraction solvent with a known amount of a deuterated internal standard (e.g., d5-OPDA) for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the extract to pellet debris.

    • Load the supernatant onto an SPE cartridge (e.g., C18) to remove interfering compounds.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture).

    • Elute the oxylipins with a less polar solvent (e.g., methanol or acetonitrile).

  • HPLC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and resuspend in a small volume of the initial mobile phase.

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of water and acetonitrile/methanol (both often containing a small percentage of formic or acetic acid) as the mobile phase to separate the compounds.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for OPDA and the internal standard are monitored.

a) Coupled LOX-AOS-AOC Assay:

This assay measures the overall conversion of α-linolenic acid to OPDA.

  • Enzyme Preparation:

    • Homogenize plant tissue in an appropriate buffer and prepare a crude protein extract through centrifugation.

    • Alternatively, use purified recombinant LOX, AOS, and AOC enzymes.[24]

  • Reaction Mixture:

    • Combine the enzyme preparation with a reaction buffer (e.g., phosphate (B84403) or Tris-HCl, pH 7.0-8.0).

    • Initiate the reaction by adding the substrate, α-linolenic acid.

  • Reaction Incubation and Termination:

    • Incubate at a controlled temperature (e.g., 25-30°C) for a defined period.

    • Stop the reaction by adding an organic solvent and acidifying.

  • Product Analysis:

    • Extract the reaction products with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Analyze the products by HPLC-UV or HPLC-MS/MS to quantify the amount of OPDA formed.

b) Individual Enzyme Assays:

  • LOX Activity: Can be monitored spectrophotometrically by measuring the formation of the conjugated diene hydroperoxide at 234 nm.

  • AOS and AOC Activities: These are more challenging to measure individually due to the instability of the AOS product (12,13-EOT). Often, they are measured in a coupled reaction starting with 13S-HPOT, and the formation of OPDA is quantified.[19]

Experimental_Workflow_OPDA_Quantification plant_tissue 1. Plant Tissue Homogenization (with internal standard) extraction 2. Solvent Extraction plant_tissue->extraction centrifugation 3. Centrifugation extraction->centrifugation spe 4. Solid-Phase Extraction (SPE) centrifugation->spe hplc_ms 5. HPLC-MS/MS Analysis spe->hplc_ms data_analysis 6. Data Analysis and Quantification hplc_ms->data_analysis

Regulation and Signaling

The biosynthesis of OPDA is tightly regulated, primarily at the transcriptional level of the biosynthetic genes (LOX, AOS, AOC), which are often co-expressed and induced by wounding, herbivory, and pathogen attack.[1][11] This induction leads to a rapid accumulation of OPDA and downstream jasmonates.

OPDA itself is a signaling molecule that can regulate gene expression through both COI1-dependent and COI1-independent pathways.[1][4][6][7] The COI1-independent pathway is particularly significant as it distinguishes OPDA's signaling role from that of JA-Ile. OPDA signaling is involved in activating defense responses and fine-tuning plant growth.[1][2]

OPDA_Signaling_Pathways cluster_peroxisome Peroxisome opda cis-(+)-12-OPDA opr3 OPR3 opda->opr3 Transport coi1_independent COI1-Independent Signaling opda->coi1_independent beta_ox β-oxidation opr3->beta_ox ja Jasmonic Acid (JA) beta_ox->ja coi1_dependent COI1-Dependent Signaling ja->coi1_dependent gene_expression Stress and Defense Gene Expression coi1_dependent->gene_expression coi1_independent->gene_expression

Conclusion

The biosynthesis of 12-oxo-phytodienoic acid is a fundamental pathway in plant biology, producing a versatile signaling molecule that orchestrates plant responses to a wide array of environmental cues. A thorough understanding of the enzymes, their regulation, and the signaling outputs of this pathway is essential for researchers in plant science and for professionals seeking to develop novel strategies for crop protection and therapeutic agents. The methodologies and data presented in this guide provide a foundation for further investigation into this intricate and vital metabolic network.

References

The Precursor Principle: A Technical Guide to (9S,13R)-12-Oxophytodienoic Acid's Role in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (9S,13R)-12-oxophytodienoic acid (OPDA) as a precursor in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant defense and development. This document provides a comprehensive overview of the enzymatic conversion of OPDA to JA, detailing the key enzymes, their kinetics, and the subcellular processes involved. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data in a clear, comparative format.

Introduction to Jasmonate Biosynthesis

Jasmonates are a class of lipid-derived signaling molecules that play a crucial role in regulating a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stress. The biosynthesis of the most well-characterized jasmonate, jasmonic acid, begins in the chloroplast and concludes in the peroxisome. The cyclopentenone compound (9S,13R)-12-oxophytodienoic acid (OPDA) is a key intermediate in this pathway, which is synthesized from α-linolenic acid.[1] OPDA itself is now recognized as a signaling molecule with biological activities independent of its conversion to JA. This guide focuses on the downstream conversion of OPDA to JA, a critical juncture in the jasmonate biosynthetic pathway.

The Enzymatic Conversion of OPDA to Jasmonic Acid

The transformation of OPDA to jasmonic acid is a multi-step process that occurs within the peroxisome. It involves an initial reduction reaction followed by three cycles of β-oxidation.[2][3]

Reduction of OPDA by 12-Oxophytodienoate Reductase 3 (OPR3)

The first committed step in the peroxisomal conversion of OPDA is the reduction of its cyclopentenone ring to a cyclopentanone (B42830) structure. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3).[4] OPR3 is the specific isozyme responsible for the reduction of the natural (9S,13S)-OPDA stereoisomer to 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][5]

Activation of OPC-8:0 by Acyl-CoA Synthetase (OPCL1)

Before entering the β-oxidation spiral, the carboxylic acid group of OPC-8:0 must be activated by its conversion to a CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase, with OPC-8:0 CoA Ligase 1 (OPCL1) being a key enzyme identified in this role.[6]

β-Oxidation of OPC-8:0-CoA

The final stage of jasmonic acid biosynthesis involves three successive rounds of β-oxidation to shorten the octanoic acid side chain of OPC-8:0-CoA by six carbons, yielding jasmonoyl-CoA.[7] This process is carried out by a series of three core enzymes:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step. ACX1 has been shown to be a key isoform in this pathway.[7]

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation cycle.[7]

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage step, releasing acetyl-CoA and a two-carbon shorter acyl-CoA. KAT2 is a key thiolase implicated in jasmonate biosynthesis.[1]

Finally, the release of free jasmonic acid from jasmonoyl-CoA is presumed to be catalyzed by a thioesterase, although the specific enzyme for this final step is not yet fully characterized.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the conversion of OPDA to jasmonic acid.

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)kcat (s⁻¹)Source(s)
OPR3 (Arabidopsis thaliana)(9S,13S)-12-Oxophytodienoic Acid3553.7Not Reported[4][5]
OPCL1 (Arabidopsis thaliana)12-Oxophytodienoic Acid (OPDA)24Not Reported1.56
OPCL1 (Arabidopsis thaliana)3-oxo-2-(2’[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)47Not Reported1.27

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the OPDA to jasmonic acid conversion pathway.

Recombinant Expression and Purification of Enzymes

For detailed biochemical characterization, recombinant expression and purification of the key enzymes are essential.

Protocol for Recombinant Expression and Purification of OPR3:

  • Cloning: The full-length cDNA of OPR3 is cloned into a suitable expression vector, such as pET vectors for E. coli expression, often with a polyhistidine (His) tag to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 18-37°C) and for a defined period.

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Cells are lysed by sonication or using a French press.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the His-tagged OPR3 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). The protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified using size-exclusion chromatography.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford assay.

This protocol can be adapted for the expression and purification of OPCL1, ACX1, MFP, and KAT2 by using their respective cDNAs.

Enzyme Assays

Protocol for 12-Oxophytodienoate Reductase 3 (OPR3) Enzyme Assay:

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADPH, and the purified OPR3 enzyme in a final volume of 1 ml.

  • Initiation: Start the reaction by adding the substrate, (9S,13S)-12-oxophytodienoic acid (OPDA), to a final concentration range suitable for kinetic analysis (e.g., 5-100 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 30°C).

  • Calculation: The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

  • Kinetic Analysis: To determine Km and Vmax, the assay is performed with varying concentrations of OPDA, and the data are fitted to the Michaelis-Menten equation.

Protocol for Acyl-CoA Synthetase (OPCL1) Enzyme Assay:

This is a coupled spectrophotometric assay that measures the formation of AMP.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate (B1213749) kinase, and 10 units of lactate (B86563) dehydrogenase.

  • Enzyme Addition: Add the purified OPCL1 enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, OPC-8:0, to a suitable concentration range.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculation and Kinetic Analysis: The rate of the reaction is proportional to the rate of NADH oxidation. Kinetic parameters can be determined by varying the substrate concentration.

Protocol for Acyl-CoA Oxidase (ACX) Enzyme Assay:

This assay is a coupled spectrophotometric assay that measures the production of H₂O₂.[2]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM MES buffer (pH 8.0), 0.5% (w/v) substrate (e.g., OPC-8:0-CoA), 1.6 mM 4-aminoantipyrine, 22 mM phenol, 1 mM FAD, and 100 units/ml of horseradish peroxidase.[2]

  • Enzyme Addition: Add the purified ACX enzyme to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 500 nm due to the formation of a quinoneimine dye, which is proportional to the amount of H₂O₂ produced.[2]

  • Calculation and Kinetic Analysis: The rate of the reaction can be calculated from the linear portion of the absorbance curve. Kinetic parameters are determined by varying the substrate concentration.

Quantification of OPDA and Jasmonic Acid by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of OPDA and JA in plant tissues.[4]

  • Sample Preparation:

    • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.[4]

    • Grind the frozen tissue to a fine powder.

    • Extract the phytohormones using a suitable extraction solvent (e.g., methanol (B129727) containing deuterated internal standards such as d₅-OPDA and d₆-JA).[4]

    • Centrifuge the extract to pellet debris.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

    • The supernatant can be further purified using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted phytohormones using a reverse-phase C18 column on a liquid chromatography system. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is typically used for elution.

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for OPDA, JA, and their deuterated internal standards are monitored for quantification.

  • Data Analysis:

    • Quantify the endogenous levels of OPDA and JA by comparing the peak areas of the endogenous compounds to the peak areas of their respective deuterated internal standards.

Signaling Pathways and Logical Relationships

The biosynthesis of jasmonic acid from OPDA is a tightly regulated process integrated into the broader context of plant signaling networks.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 beta-Oxidation beta-Oxidation OPC-8:0-CoA->beta-Oxidation ACX, MFP, KAT Jasmonoyl-CoA Jasmonoyl-CoA beta-Oxidation->Jasmonoyl-CoA Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase (?)

Biosynthesis of Jasmonic Acid from OPDA.

Experimental_Workflow_Enzyme_Kinetics Cloning_and_Expression 1. Gene Cloning & Recombinant Protein Expression Purification 2. Protein Purification (e.g., Affinity Chromatography) Cloning_and_Expression->Purification Enzyme_Assay 3. Enzyme Activity Assay (Spectrophotometric) Purification->Enzyme_Assay Data_Analysis 4. Kinetic Data Analysis (Michaelis-Menten) Enzyme_Assay->Data_Analysis Results Km, Vmax, kcat Data_Analysis->Results

Workflow for Enzyme Kinetic Analysis.

LCMS_Workflow Sample_Collection 1. Plant Tissue Collection & Freezing Extraction 2. Homogenization & Solvent Extraction with Internal Standards Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation 4. Liquid Chromatography Separation Purification->LC_Separation MS_Detection 5. Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of OPDA and JA MS_Detection->Quantification

Workflow for OPDA and JA Quantification.

Conclusion

The conversion of (9S,13R)-12-oxophytodienoic acid to jasmonic acid represents a critical metabolic pathway in plants, with implications for a wide range of developmental and defense-related processes. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is essential for researchers in plant biology and for professionals in drug development seeking to modulate these pathways. This technical guide provides a foundational resource for such endeavors, summarizing key quantitative data and offering detailed experimental protocols. Further research into the kinetics of the β-oxidation enzymes with their specific jasmonate precursors will undoubtedly provide deeper insights into the regulation of this vital signaling pathway.

References

The Ubiquitous Signal: A Technical Guide to the Natural Occurrence of 12-Oxo-Phytodienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-oxo-phytodienoic acid (OPDA) is an oxygenated fatty acid derivative, or oxylipin, that is widespread throughout the plant kingdom.[1] Initially recognized as a key intermediate in the biosynthesis of the phytohormone jasmonic acid (JA), OPDA has now emerged as a potent signaling molecule in its own right.[1][2] It orchestrates a distinct suite of responses to a variety of biotic and abiotic stresses and plays a crucial role in regulating plant growth and development.[3][4] Notably, OPDA can activate signaling pathways independently of the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is central to JA signaling, thus delineating a separate and critical branch of oxylipin-mediated communication.[1][5] This technical guide provides an in-depth exploration of the natural occurrence of OPDA, its biosynthesis, and its multifaceted signaling mechanisms. It presents quantitative data on OPDA levels in various plant species, details the experimental protocols for its analysis, and visualizes its complex signaling networks.

Natural Occurrence and Quantitative Levels of OPDA

OPDA is a naturally occurring cyclopentenone found across a wide range of plant species, from bryophytes to angiosperms.[1][6] Its concentration varies significantly between species, tissues, and in response to environmental stimuli.[7][8] Basal levels of OPDA can differ substantially, and these levels are often dramatically upregulated upon exposure to stress.

For instance, the chloroplasts of Arabidopsis thaliana are a particularly rich source of OPDA, with reported basal levels of approximately 1000 ng per gram of fresh weight.[9] Mechanical wounding or herbivory can trigger a rapid and substantial increase in OPDA concentrations.[7][10] In mechanically stimulated tendrils of Bryonia dioica, OPDA levels were observed to increase several-fold, correlating with the coiling response.[7] Similarly, in elicited cell cultures and wounded plants of several species, the peak levels of OPDA were found to be 3- to 5-fold higher than those of JA.[8] In flax (Linum usitatissimum), shoots and roots exhibit high concentrations of cis-OPDA, with shoots containing approximately 1469.7 pmol/g and roots containing around 677.9 pmol/g.[11]

The following table summarizes reported quantitative data for OPDA in various plant species under different conditions, providing a comparative overview for researchers.

Plant SpeciesTissue/OrganConditionOPDA ConcentrationReference
Arabidopsis thalianaChloroplastsBasal~1000 ng/g FW[9]
Bryonia dioicaTendrilsMechanical StimulationSeveral-fold increase[7]
Phaseolus vulgarisInternodesMechanical StimulationSeveral-fold increase[7]
Various (6 of 8 species tested)Whole plants/cell culturesWounding/Elicitation3- to 5-fold higher than JA[8]
Linum usitatissimum (Flax)ShootsBasal~1469.7 pmol/g[11]
Linum usitatissimum (Flax)RootsBasal~677.9 pmol/g[11]
Hordeum vulgare (Barley)LeavesBasal~600 ng/g FW[12]
Arabidopsis thaliana (opr3 mutant)LeavesWoundedIncreased levels[10]
Arabidopsis thaliana (wild type)LeavesWoundedRapid increase[12]

The Biosynthetic Pathway of 12-Oxo-Phytodienoic Acid

OPDA is synthesized via the octadecanoid pathway, which is initiated in the chloroplasts.[9][13] The pathway commences with the liberation of α-linolenic acid (α-LeA; 18:3) from plastidial membrane lipids, a process catalyzed by lipases.[1] A cascade of enzymatic reactions then transforms α-LeA into the biologically active cis-(+)-OPDA.

The key steps in the biosynthesis of OPDA are:

  • Oxygenation: The enzyme 13-lipoxygenase (13-LOX) introduces molecular oxygen into α-linolenic acid to produce 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1][3]

  • Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an unstable allene (B1206475) oxide by the action of Allene Oxide Synthase (AOS).[1][9]

  • Cyclization: Finally, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form the naturally occurring (+)-cis-OPDA, specifically the 9S,13R stereoisomer.[1][10]

This enzymatic sequence is highly efficient, suggesting a close physical association and functional coupling between the AOS and AOC enzymes.[9] A structurally related C16 compound, dinor-OPDA (dn-OPDA), is synthesized from hexadecatrienoic acid (16:3) through a parallel pathway.[13]

OPDA_Biosynthesis alpha_LeA α-Linolenic Acid (from Chloroplast Membranes) HPOT 13(S)-HPOT alpha_LeA->HPOT 13-Lipoxygenase (13-LOX) Allene_Oxide Allene Oxide HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA cis-(+)-12-Oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) JA Jasmonic Acid (JA) OPDA->JA OPR3 & β-oxidation (in Peroxisome)

Figure 1: Biosynthesis of 12-oxo-phytodienoic acid (OPDA) from α-linolenic acid.

Signaling Pathways of 12-Oxo-Phytodienoic Acid

OPDA signaling is complex, involving both pathways that are dependent on and independent of the canonical jasmonic acid receptor COI1.[4][10] This duality allows for a nuanced and multi-layered response to environmental cues.

COI1-Independent Signaling

A significant aspect of OPDA's biological activity is its ability to regulate gene expression independently of JA and its receptor COI1.[5] This was first demonstrated in studies using the Arabidopsis opr3 mutant, which is deficient in the conversion of OPDA to JA, yet still exhibits robust defense responses.[10][14] OPDA-responsive genes (ORGs) are often involved in signaling, transcriptional regulation, and stress responses.[5]

The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of OPDA is thought to be crucial for its COI1-independent activity.[13] This reactive center allows OPDA to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating their function. One key target of OPDA in this pathway is the cyclophilin protein CYP20-3, which acts as an OPDA receptor in the chloroplast. The OPDA-CYP20-3 complex can then interact with other proteins to regulate gene expression and redox homeostasis.[3]

COI1-Dependent Signaling

While OPDA can act independently, some of its effects are mediated through the COI1-dependent pathway, likely after its conversion to JA.[10] Furthermore, OPDA itself has been shown to induce the expression of some COI1-dependent genes, suggesting a degree of crosstalk between the two signaling branches.[10] The discovery of an isoleucine conjugate of OPDA (OPDA-Ile) has added another layer of complexity, with evidence suggesting it may act as a bioactive signal in a JA/JA-Ile-independent, but potentially COI1-related, manner under specific conditions.[13][15]

Crosstalk with Other Phytohormone Signaling Pathways

OPDA signaling is intricately connected with other phytohormone pathways, allowing for the fine-tuning of plant responses to complex environmental challenges.[3] OPDA signaling can stimulate and coordinate with the signaling pathways of salicylic (B10762653) acid (SA), abscisic acid (ABA), and ethylene (B1197577) (ET).[13] For instance, OPDA can induce ABA biosynthesis, which in turn regulates processes like seed germination and root growth.[13][16] Conversely, OPDA signaling can suppress the action of growth-promoting hormones like auxin to prioritize defense responses.[13]

OPDA_Signaling OPDA 12-Oxo-Phytodienoic Acid (OPDA) COI1_independent COI1-Independent Pathway OPDA->COI1_independent Electrophilic properties OPDA_Ile OPDA-Isoleucine OPDA->OPDA_Ile Conjugation JA_Ile JA-Isoleucine OPDA->JA_Ile Conversion to JA-Ile ABA_pathway Abscisic Acid (ABA) Pathway OPDA->ABA_pathway Stimulates SA_pathway Salicylic Acid (SA) Pathway OPDA->SA_pathway Coordinates with Auxin_pathway Auxin Pathway OPDA->Auxin_pathway Suppresses CYP20_3 Cyclophilin 20-3 (CYP20-3) COI1_independent->CYP20_3 Binding COI1_dependent COI1-Dependent Pathway JRG_Expression Expression of JA-Responsive Genes (JRGs) COI1_dependent->JRG_Expression OPDA_Ile->COI1_dependent Potential interaction JA_Ile->COI1_dependent SCF-COI1-JAZ TGA_TFs TGA Transcription Factors CYP20_3->TGA_TFs Activation ORG_Expression Expression of OPDA-Responsive Genes (ORGs) TGA_TFs->ORG_Expression Defense_Responses Defense Responses ORG_Expression->Defense_Responses JRG_Expression->Defense_Responses Growth_Regulation Growth Regulation ABA_pathway->Growth_Regulation Auxin_pathway->Growth_Regulation

Figure 2: Overview of 12-oxo-phytodienoic acid (OPDA) signaling pathways and crosstalk.

Experimental Protocols

Accurate quantification of OPDA is critical for understanding its physiological roles. The following section outlines a general workflow for the extraction, purification, and analysis of OPDA from plant tissues, based on commonly cited methodologies.

Extraction and Purification of OPDA

This protocol provides a robust method for extracting OPDA for subsequent analysis.

  • Sample Preparation: Harvest plant tissue (e.g., 100-200 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.[17] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1-2 mL of a cold extraction solvent, typically an 80:20 (v/v) mixture of methanol (B129727):water or ethyl acetate.[17]

    • For quantitative analysis, add a known amount of an internal standard, such as deuterated OPDA ([²H₅]cis-(+/-)-OPDA), at this stage.[7][12]

    • Vortex the mixture vigorously and incubate on a shaker at 4°C for 1-2 hours.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Purification (Solid-Phase Extraction - SPE):

    • Collect the supernatant.

    • Perform solid-phase extraction using a C18 cartridge to remove interfering compounds.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water or a low percentage of methanol to remove polar impurities.

    • Elute the oxylipins with a suitable solvent, such as methanol or ethyl acetate.[12]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Quantification of OPDA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for OPDA quantification.

  • Chromatographic Separation:

    • Inject the purified and reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution program with a mobile phase typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection:

    • Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Monitor the transition of the precursor ion (m/z for OPDA) to specific product ions (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Generate a standard curve using a series of known concentrations of an OPDA standard.

    • Calculate the peak area ratio of the endogenous OPDA to the internal standard.

    • Determine the concentration of OPDA in the sample by interpolating its peak area ratio on the standard curve.

OPDA_Quantification_Workflow Start Plant Tissue Collection (Freeze in Liquid N2) Homogenization Homogenization (Grind to fine powder) Start->Homogenization Extraction Extraction (Solvent + Internal Standard) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (Purification) Supernatant->SPE Drying Drying (Under Nitrogen) SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 3: Experimental workflow for the quantification of 12-oxo-phytodienoic acid (OPDA).

Conclusion

12-oxo-phytodienoic acid stands as a pivotal signaling molecule in the intricate defense and developmental networks of plants. Its dual functionality, acting as both a precursor to jasmonic acid and as an independent signaling entity, provides plants with a versatile and sophisticated mechanism to respond to their environment. The COI1-independent signaling pathway, in particular, highlights a significant layer of regulation within the broader oxylipin signaling network. For researchers in plant science and drug development, a thorough understanding of OPDA's natural occurrence, biosynthesis, and signaling is paramount for harnessing its potential in crop improvement and for the discovery of novel therapeutic agents. The methodologies and data presented in this guide offer a foundational resource for furthering our exploration of this fascinating and vital plant metabolite.

References

The Biological Activity of Deuterated Oxylipins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins are a vast family of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). They play critical roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The enzymatic and non-enzymatic oxidation of PUFAs like arachidonic acid (AA) gives rise to well-known oxylipins such as prostaglandins (B1171923) and leukotrienes.[1][2] Recently, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), at specific oxidation-prone sites in PUFAs has emerged as a promising therapeutic strategy. This guide provides an in-depth technical overview of the biological activity of oxylipins derived from these deuterated PUFAs (D-PUFAs).

The core principle behind the altered biological activity of deuterated oxylipins lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] In oxylipin biosynthesis, the rate-limiting step is often the abstraction of a hydrogen atom from a bis-allylic position of a PUFA by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). By deuterating these positions, the rate of this abstraction is significantly slowed, leading to a decreased production of the corresponding oxylipins.[4] This guide will explore the downstream consequences of this effect, from altered enzyme kinetics to the modulation of complex signaling pathways like ferroptosis.

The Kinetic Isotope Effect on Oxylipin Biosynthesis

The primary mechanism by which deuterated PUFAs alter the oxylipin profile is by slowing the catalytic activity of key biosynthetic enzymes. This has been quantified through studies measuring the kinetic isotope effect.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins.[5] Studies using deuterated arachidonic acid have demonstrated that hydrogen abstraction is a rate-limiting step in this process. Deuteration at the C-13 position of arachidonic acid, the site of initial hydrogen abstraction by COX, results in a significant KIE. Further studies have shown that deuteration at both the C-10 and C-13 positions leads to a massive increase in the KIE for COX oxygenation, suggesting a critical role for the hydrogen atoms at C-10 in the catalysis of prostaglandin (B15479496) and thromboxane (B8750289) synthesis.[6] This effect directly translates to a reduced rate of prostaglandin formation from deuterated precursors.

Lipoxygenase (LOX) Pathway

Similarly, the LOX pathway, which produces leukotrienes and other hydroxyeicosatetraenoic acids (HETEs), is also sensitive to deuteration of its PUFA substrates.[4] The abstraction of a hydrogen atom is the rate-limiting step for LOX enzymes as well. For instance, 5-lipoxygenase (5-LOX) initiates leukotriene synthesis by abstracting a hydrogen from the C-7 position of arachidonic acid.[7] Deuteration at these reactive sites slows down the enzymatic conversion, leading to a decreased production of pro-inflammatory leukotrienes.[4]

A fascinating consequence of this enzymatic slowdown is the potential for metabolic shunting. Research has shown that deuteration of arachidonic acid at the C-10 position not only reduces prostaglandin formation but also promotes the formation of the resolving lipid mediator lipoxin B4, likely by interfering with the cyclization of AA and shunting it to the LOX pathway under physiological conditions.[6]

Quantitative Data on Enzyme Kinetics

The following table summarizes the reported kinetic isotope effects (KIE) on the catalytic activity of COX enzymes when using deuterated arachidonic acid (AA) as a substrate. The KIE is expressed as Dkcat, which is the ratio of the catalytic rate (kcat) for the non-deuterated substrate to that of the deuterated substrate.

EnzymeDeuterated SubstrateDkcat (KIE)Reference
PGHS-113-pro-(S) d-AA1.8 - 2.3
PGHS-113,13-d₂-AA1.8 - 2.3
PGHS-110,10,13,13-d₄-AA1.8 - 2.3
PGHS-213,13-d₂-AA~2.0

Modulation of Cellular Signaling Pathways

The altered production of oxylipins from deuterated precursors has profound effects on downstream cellular signaling, most notably in pathways related to oxidative stress and inflammation.

Attenuation of Lipid Peroxidation and Ferroptosis

One of the most significant biological activities of deuterated PUFAs is their ability to inhibit lipid peroxidation.[8] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and trigger a form of programmed cell death called ferroptosis. Ferroptosis is iron-dependent and is characterized by the accumulation of lipid peroxides.[6] Deuterated PUFAs, by resisting the initial hydrogen abstraction, effectively terminate this chain reaction.[8]

The mechanism involves the incorporation of D-PUFAs into cellular membranes. When a reactive oxygen species (ROS) attacks the lipid bilayer, it is much less likely to abstract a deuterium atom from a D-PUFA, thus preventing the propagation of lipid radicals. This protective effect has been demonstrated in various models, where D-PUFAs prevent cell death induced by ferroptosis inducers like RSL3.

G ROS Reactive Oxygen Species (ROS) PUFA Protio-PUFA in Membrane ROS->PUFA H abstraction LPO Lipid Peroxidation (Chain Reaction) PUFA->LPO Initiation DPUFA Deuterated-PUFA in Membrane DPUFA->LPO KIE inhibits H abstraction Protection Protection from Oxidative Damage DPUFA->Protection Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->LPO Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

Mechanism of D-PUFA protection against ferroptosis.
Altered Inflammatory Signaling

Prostaglandins and leukotrienes are potent mediators of inflammation.[1][9] For instance, Prostaglandin E2 (PGE2) acts through four G protein-coupled receptors (EP1-4) to mediate effects like vasodilation and pain.[10] Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils.[11] By reducing the biosynthesis of these pro-inflammatory oxylipins, dietary supplementation with D-PUFAs has been shown to ameliorate inflammatory conditions. Studies in animal models have demonstrated that D-PUFA treatment can reduce levels of pro-inflammatory eicosanoids and alleviate lipopolysaccharide-induced lung damage.[4]

G cluster_membrane Cell Membrane D_AA Deuterated Arachidonic Acid COX2 COX-2 D_AA->COX2 Slowed Conversion (KIE) LOX5 5-LOX D_AA->LOX5 Slowed Conversion (KIE) AA Arachidonic Acid (Protio) AA->COX2 AA->LOX5 PGE2 Prostaglandin E2 (Reduced Production) COX2->PGE2 LTB4 Leukotriene B4 (Reduced Production) LOX5->LTB4 EP_Receptor EP Receptors PGE2->EP_Receptor BLT_Receptor BLT Receptors LTB4->BLT_Receptor Inflammation Inflammatory Response (Downregulated) EP_Receptor->Inflammation BLT_Receptor->Inflammation

Effect of deuterated AA on inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the study of deuterated oxylipins. Below are outlines of key experimental protocols.

Synthesis of Deuterated PUFAs

The synthesis of site-specifically deuterated PUFAs is a complex multi-step process. A common approach involves the use of deuterated building blocks and stereoselective chemical reactions to introduce deuterium at the desired bis-allylic positions. For example, the synthesis of D-linoleic acid may involve the coupling of deuterated precursors using Wittig or other coupling reactions, followed by purification using high-performance liquid chromatography (HPLC).

Measurement of Lipid Peroxidation (C11-BODIPY Assay)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells.[12]

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and allow them to adhere overnight.

  • Treatment: Treat cells with ferroptosis inducers (e.g., RSL3) with or without pre-incubation with deuterated PUFAs.

  • Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[12]

  • Washing: Wash the cells twice with Hank's Balanced Salt Solution (HBSS).

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces red (~590 nm) in its reduced state and shifts to green (~510 nm) upon oxidation. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[13]

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol measures COX activity by detecting the peroxidase component of the enzyme.[14]

  • Reagent Preparation: Prepare assay buffer, heme, and the specific COX enzyme (COX-1 or COX-2).

  • Inhibitor/Substrate Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound (e.g., deuterated arachidonic acid). Add the COX enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and a chemiluminescent substrate.

  • Detection: Immediately read the luminescence using a plate luminometer. The light emission is directly proportional to the COX activity.[14]

Quantification of Oxylipins by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of oxylipins from biological samples like plasma or cell culture media.[15]

  • Sample Preparation: To 200 µL of plasma or cell culture supernatant, add an antioxidant cocktail and a mixture of deuterated internal standards.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol (B129727) and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and then methanol to remove impurities.

    • Elute the oxylipins with an acidic organic solvent mixture (e.g., 50:50 acetonitrile:isopropanol + 5% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a UPLC system equipped with a C18 column.

    • Separate the oxylipins using a gradient of mobile phases (e.g., water with 0.1% acetic acid and an organic mixture of acetonitrile/methanol/acetic acid).[15]

    • Detect the oxylipins using a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each oxylipin and internal standard.

  • Data Analysis: Quantify the concentration of each oxylipin by comparing its peak area to that of its corresponding deuterated internal standard.

G Sample Biological Sample (Plasma, Supernatant) Spike Add Antioxidants & Deuterated Internal Standards Sample->Spike SPE Solid Phase Extraction (SPE) (e.g., Oasis MAX) Spike->SPE Wash Wash (Remove Impurities) SPE->Wash Elute Elute (Collect Oxylipins) Wash->Elute Dry Evaporate & Reconstitute in Mobile Phase Elute->Dry UPLC UPLC Separation (C18 Column) Dry->UPLC MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Quant Quantification MS->Quant

General workflow for LC-MS/MS analysis of oxylipins.

Conclusion and Future Directions

The biological activity of deuterated oxylipins is primarily defined by the kinetic isotope effect on their biosynthesis. By substituting hydrogen with deuterium at oxidation-prone sites of precursor PUFAs, the enzymatic production of prostaglandins, leukotrienes, and other oxylipins is significantly reduced. This leads to a dampening of pro-inflammatory signaling cascades and a potent inhibition of lipid peroxidation-driven cell death, such as ferroptosis. Furthermore, the enzymatic slowdown can lead to metabolic shunting, favoring the production of anti-inflammatory or pro-resolving mediators.

While the effects of deuterated precursors are increasingly well-documented, a significant gap remains in understanding the intrinsic biological activity of the deuterated oxylipin molecules themselves. Future research should focus on the direct interaction of synthesized deuterated prostaglandins and leukotrienes with their respective receptors. Comparative studies on receptor binding affinity, signal transduction, and downstream functional responses will be crucial to fully elucidate whether deuteration, beyond affecting biosynthesis, also alters the potency or efficacy of the oxylipin mediator itself. Such studies will provide a more complete picture of this promising therapeutic strategy and may open new avenues for the development of novel drugs targeting oxylipin signaling pathways.

References

(9S,13R)-12-Oxophytodienoic Acid in Mammalian Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9S,13R)-12-Oxophytodienoic acid (OPDA) is a plant-derived oxylipin that has garnered significant interest for its therapeutic potential in mammalian systems. Although mammals do not appear to synthesize OPDA endogenously, it is obtained through dietary consumption of plant-based foods. This technical guide provides a comprehensive overview of the known functions of OPDA in mammalian cells, focusing on its anti-inflammatory, anti-cancer, and cytoprotective properties. We present quantitative data on its biological effects, detailed experimental protocols for its study, and visual representations of its key signaling pathways to facilitate further research and drug development efforts.

Core Functions of (9S,13R)-12-OPDA in Mammalian Systems

(9S,13R)-12-OPDA exhibits a range of biological activities in mammalian cells, primarily centered around the modulation of inflammatory responses, regulation of cell cycle, and protection against oxidative stress.

Anti-inflammatory Effects

OPDA has demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways. It has been shown to suppress the production of pro-inflammatory mediators and influence the behavior of immune cells.

  • Inhibition of NF-κB and p38 MAPK Signaling: In models of neuroinflammation, OPDA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling in microglia, key regulators of the inflammatory response.[1]

  • Activation of Nrf2/HO-1 Pathway: OPDA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[2][3] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

  • Modulation of Macrophage Polarization: OPDA can influence the differentiation of macrophages, suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype.[4]

  • Inhibition of mPGES-1: OPDA selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[4] However, a specific IC50 value for this inhibition has not been reported in the reviewed literature.

  • Activation of SOCS-1: In microglia, OPDA induces the expression of Suppressor of Cytokine Signaling 1 (SOCS-1), a negative regulator of cytokine signaling.[1]

Anti-Cancer Activity

OPDA has shown promise as an anti-proliferative agent in cancer cell lines, particularly in breast cancer.

  • Targeting of Cyclin D1: In human breast cancer cells (MDA-MB-231 and T47D), OPDA treatment leads to a significant decrease in the expression of cyclin D1.[5] This results in the accumulation of the hypophosphorylated, active form of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.[5]

Cytoprotective Effects

OPDA exhibits protective effects against oxidative stress-induced cell death in neuronal cells.

  • Activation of the Nrf2 Pathway: In human neuroblastoma SH-SY5Y cells, OPDA protects against hydrogen peroxide (H₂O₂)-induced cytotoxicity by activating the Nrf2 signaling pathway.[3] This leads to increased intracellular levels of glutathione (B108866) (GSH) and the expression of phase II antioxidant enzymes.[3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of (9S,13R)-12-OPDA observed in various mammalian cell culture models.

Table 1: Anti-inflammatory Effects of (9S,13R)-12-OPDA

Cell LineTreatmentTargetEffectReference
RAW264.7 MacrophagesOPDA (concentrations not specified) + LPS/IFN-γiNOS (M1 marker)Suppression of expression[4]
RAW264.7 MacrophagesOPDA (concentrations not specified) + IL-4/IL-13Arg-1 (M2 marker)Enhancement of expression[4]
RAW264.7 MacrophagesOPDA (concentrations not specified) + LPSNF-κB p65 phosphorylationBlocked[4]
RAW264.7 MacrophagesOPDA (concentrations not specified)Nrf2 activationIncreased[4]
RAW264.7 MacrophagesOPDA (concentrations not specified)HO-1 expressionIncreased[4]
MG5 MicrogliaOPDA (dose-response observed) + LPSIL-6 secretionSuppression[1]
MG5 MicrogliaOPDA (dose-response observed) + LPSTNF-α secretionSuppression[1]
MG5 MicrogliaOPDA (dose-response observed) + LPSiNOS expressionReduction[1]

Table 2: Anti-Cancer Effects of (9S,13R)-12-OPDA

Cell LineTreatmentTargetEffectReference
MDA-MB-231 Breast Cancer CellsOPDACyclin D1 expressionProgressive decline[5]
T47D Breast Cancer CellsOPDACyclin D1 expressionProgressive decline[5]
MDA-MB-231 Breast Cancer CellsOPDARetinoblastoma protein (Rb)Accumulation of hypophosphorylated form[5]
MDA-MB-231 & T47D Breast Cancer CellsOPDACell CycleG1 arrest[5]

Table 3: Cytoprotective Effects of (9S,13R)-12-OPDA

Cell LineTreatmentTargetEffectReference
SH-SY5Y Neuroblastoma CellsOPDA (15 or 30 µM)ARE-luciferase activity (Nrf2 activation)Fold induction relative to control[3]
SH-SY5Y Neuroblastoma CellsOPDA (30 µM)Nuclear Nrf2 levelsInduction[3]
SH-SY5Y Neuroblastoma CellsOPDA pretreatmentH₂O₂-induced cytotoxicitySuppression[3]
SH-SY5Y Neuroblastoma CellsOPDA pretreatmentH₂O₂-induced ROS increaseInhibition[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by (9S,13R)-12-OPDA and a general workflow for its investigation in mammalian cell culture.

OPDA_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPDA (9S,13R)-12-OPDA mPGES1 mPGES-1 OPDA->mPGES1 inhibits p38 p38 MAPK OPDA->p38 inhibits IKK IKK OPDA->IKK inhibits Keap1 Keap1 OPDA->Keap1 inhibits SOCS1_gene SOCS1 Gene OPDA->SOCS1_gene induces LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->p38 TLR4->IKK PGE2 PGE2 mPGES1->PGE2 NFkB_nuc NF-κB (p65/p50) p38->NFkB_nuc IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates SOCS1_mRNA SOCS1 mRNA SOCS1 SOCS-1 Protein SOCS1_mRNA->SOCS1 SOCS1->TLR4 inhibits PGH2 PGH2 PGH2->mPGES1 ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->ProInflam_Genes activates ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates SOCS1_gene->SOCS1_mRNA

Caption: OPDA's anti-inflammatory signaling pathways.

OPDA_Anticancer_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPDA (9S,13R)-12-OPDA CyclinD1 Cyclin D1 OPDA->CyclinD1 promotes degradation CDK46 CDK4/6 CyclinD1->CDK46 activates Proteasome Proteasome CyclinD1->Proteasome Rb Rb-P CDK46->Rb phosphorylates Rb_hypo Rb E2F E2F Rb->E2F releases G1_S_transition G1/S Transition E2F->G1_S_transition promotes Rb_hypo->E2F sequesters

Caption: OPDA's anti-cancer signaling pathway.

Experimental_Workflow cluster_analysis Analysis Methods start Start cell_culture Mammalian Cell Culture (e.g., RAW264.7, SH-SY5Y, MDA-MB-231) start->cell_culture treatment Treatment with (9S,13R)-12-OPDA (Dose-response) cell_culture->treatment stimulation Co-treatment/ Stimulation (e.g., LPS, H₂O₂) treatment->stimulation analysis Downstream Analysis stimulation->analysis western_blot Western Blot (NF-κB, Nrf2, Cyclin D1) elisa ELISA (Cytokines) qpcr RT-qPCR (Gene Expression) mtt MTT Assay (Cell Viability) flow_cytometry Flow Cytometry (Macrophage Markers) end End western_blot->end elisa->end qpcr->end mtt->end flow_cytometry->end

References

The Dawn of a New Class of Plant Hormones: A Technical Guide to the Discovery and History of Phytodienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted roles of phytodienoic acids, a pivotal class of lipid-derived signaling molecules in plants. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a chronological narrative of key discoveries, detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways.

Introduction

Phytodienoic acids, most notably 12-oxo-phytodienoic acid (OPDA), are crucial signaling molecules in the plant kingdom. Initially identified as a precursor to the well-known plant hormone jasmonic acid (JA), OPDA has since emerged as a signaling molecule in its own right, with distinct biological activities. This guide traces the scientific journey of phytodienoic acids from their initial discovery to our current understanding of their complex roles in plant defense, development, and stress responses.

A Historical Perspective: From Precursor to Independent Signal

The story of phytodienoic acids began in the late 1970s. In a seminal 1978 paper, Zimmerman and Feng reported the synthesis and characterization of a prostaglandin-like metabolite from a flaxseed extract.[1] They identified this compound as 12-oxo-10,15-phytodienoic acid and coined the term "oxo-phyto-dienoic-acid" (OPDA).[1] This foundational work laid the groundwork for the entire field of jasmonate research.

A significant breakthrough occurred in 1984 when Vick and Zimmerman elucidated the biosynthetic pathway of jasmonic acid, firmly establishing OPDA as a central intermediate.[1] Their research, published in Plant Physiology, demonstrated that OPDA is synthesized from linolenic acid in the chloroplasts and subsequently converted to JA in the peroxisomes.[1] This series of reactions, now known as the octadecanoid pathway, is a cornerstone of plant biology.

For many years, OPDA was primarily viewed as a mere precursor to JA. However, research in the early 2000s began to reveal its independent signaling roles. A pivotal 2001 study by Stintzi and colleagues provided the first strong evidence for a JA-independent signaling pathway mediated by OPDA.[1] They utilized an Arabidopsis thaliana mutant, opr3, which is deficient in the enzyme that reduces OPDA to its precursor for JA synthesis.[1] This mutant still exhibited certain defense responses, suggesting OPDA itself was an active signaling molecule.

Further solidifying this concept, Taki and colleagues in 2005 used microarray analysis to identify a set of genes in Arabidopsis that were specifically responsive to OPDA and not to JA or methyl jasmonate (MeJA).[1][2] This provided a molecular fingerprint for the OPDA-specific signaling pathway and cemented its status as a distinct signaling molecule.[1][2]

In 1997, a novel 16-carbon cyclopentenoic acid, named dinor-oxo-phytodienoic acid (dn-OPDA), was identified in leaf extracts from Arabidopsis and potato.[3][4] This discovery expanded the family of phytodienoic acids and suggested that different plant species may have varying "oxylipin signatures," or relative levels of different jasmonate family members.[3][4]

Quantitative Data on Phytodienoic Acids

The following tables summarize key quantitative data related to the levels of phytodienoic acids in various plant species and under different conditions, as well as the kinetic properties of a key enzyme in their metabolism.

Table 1: Levels of cis-OPDA in Various Angiosperms

Plant Speciescis-OPDA Level (ng/g tissue)Notes
Bryonia dioica (tendrils)Increases several-fold upon mechanical stimulationCorrelates with the initiation and progression of the free coiling response.[5]
Phaseolus vulgaris (internodes)Increases several-fold upon mechanical stimulationIncrease precedes the development of thigmomorphogenic symptoms.[5]

This table presents a summary of the findings on cis-OPDA levels in response to mechanical stimulation.

Table 2: Levels of dn-OPDA in Arabidopsis and Potato Leaves

Plant SpeciesConditiondn-OPDA Level (ng/g fwt)OPDA Level (ng/g fwt)JA Level (ng/g fwt)
Arabidopsis thalianaUnwounded14.40 ± 6.24343.4-
Arabidopsis thalianaWounded128.10 ± 27.69--
PotatoUnwounded2.01 ± 0.014--
PotatoWounded29.03 ± 10.68Becomes the dominant signal-

fwt = fresh weight. This table summarizes the resting and wound-induced levels of dn-OPDA, highlighting its role in wound signaling.[3]

Table 3: Kinetic Properties of 12-Oxo-Phytodienoic Acid Reductase from Corn

Substrate/CofactorKm
12-oxo-phytodienoic acid190 µM
NADPH13 µM
NADH4.2 mM

This table details the Michaelis-Menten constants (Km) for the enzyme 12-oxo-phytodienoic acid reductase, indicating its substrate and cofactor preferences.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of phytodienoic acids.

Protocol 1: Extraction and Quantification of OPDA from Plant Tissues

This protocol outlines a general workflow for the extraction, purification, and quantification of OPDA from plant tissues, suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

1. Sample Preparation and Homogenization:

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.[7][8]
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7][8]

2. Extraction:

  • Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a centrifuge tube.[8]
  • Add a pre-chilled extraction solvent. A common choice is 80% methanol (B129727) in water or 80% acetonitrile (B52724) in water with 1% acetic acid.[7][8]
  • Add a known amount of an internal standard (e.g., d5-OPDA) for accurate quantification.[7]
  • Vortex the mixture thoroughly and incubate on a shaker at 4°C for 30 minutes.[7]
  • Centrifuge the extract at 4,000 x g for 10-15 minutes at 4°C.[7][8]
  • Carefully collect the supernatant.[8]

3. Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing methanol followed by water.[8]
  • Load the crude plant extract onto the conditioned cartridge.
  • Wash the cartridge with a suitable wash solution to remove polar impurities.[7]
  • Elute the OPDA with an appropriate solvent, such as 80% methanol.[8]

4. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[7][8]
  • Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., 50% methanol for LC-MS).[8]

5. Derivatization for GC-MS Analysis (if applicable):

  • For GC-MS analysis, the carboxyl group of OPDA needs to be derivatized to increase its volatility.[7]
  • A common method is methylation using diazomethane (B1218177).[7]
  • To the dried extract, add a freshly prepared solution of diazomethane in diethyl ether and allow the reaction to proceed at room temperature.[7]
  • Evaporate the excess diazomethane and solvent under a stream of nitrogen.[7]
  • Reconstitute the derivatized sample in a solvent like hexane (B92381) for GC-MS analysis.[7]

Protocol 2: Microarray Analysis of OPDA-Responsive Genes

This protocol describes the methodology used to identify genes that are specifically regulated by OPDA, as performed by Taki et al. (2005).[1][9]

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana plants under controlled conditions.
  • Treat the plants with solutions of OPDA, JA, or MeJA. A control group should be treated with the solvent alone.
  • Harvest plant material at specific time points after treatment (e.g., 30 and 180 minutes).[9]

2. RNA Extraction and Labeling:

  • Extract total RNA from the harvested plant tissues.
  • Reverse transcribe the RNA into cDNA using a T7 promoter primer.[9]
  • Synthesize labeled cRNA from the cDNA. For two-color microarrays, label the cRNA from treated samples with one fluorescent dye (e.g., cyanine (B1664457) 3-dCTP) and the cRNA from untreated control samples with another (e.g., cyanine 5-dCTP).[9]

3. Microarray Hybridization and Scanning:

  • Hybridize the labeled cRNA to an Arabidopsis microarray chip.
  • Wash the microarray slide to remove unbound probes.[1]
  • Scan the slide using a microarray scanner to detect the fluorescence signals from the two dyes.[1]

4. Data Analysis:

  • Process the raw image data to quantify the signal intensity for each spot.[1]
  • Normalize the data to correct for systematic variations.[1]
  • Identify differentially expressed genes by comparing the signal intensities between the OPDA-treated and control samples, as well as between OPDA- and JA/MeJA-treated samples to find OPDA-specific responsive genes.[1]

Signaling Pathways and Their Visualizations

Phytodienoic acids are central to a complex network of signaling pathways in plants. The following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling cascades.

The Octadecanoid Pathway: Biosynthesis of OPDA and JA

The octadecanoid pathway begins in the chloroplast with the release of α-linolenic acid from membrane lipids. A series of enzymatic reactions then converts it to OPDA, which can then be transported to the peroxisome for conversion into jasmonic acid.

Octadecanoid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13(S)-Hydroperoxyoctadecatrienoic Acid alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Unstable Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport JA_precursor OPDA Reduction & Beta-oxidation OPDA_peroxisome->JA_precursor OPR3 JA Jasmonic Acid (JA) JA_precursor->JA JA_Signaling_Pathway JA Jasmonic Acid (JA) JA-Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA-Ile JAR1 SCF-COI1 SCF-COI1 E3 Ubiquitin Ligase JA-Ile->SCF-COI1 binds JAZ JAZ Repressor Proteins SCF-COI1->JAZ targets for ubiquitination MYC2 Transcription Factors (e.g., MYC2) JAZ->MYC2 represses 26S_Proteasome 26S Proteasome JAZ->26S_Proteasome degradation JRG Jasmonate-Responsive Gene Expression MYC2->JRG activates OPDA_Signaling_Pathway OPDA 12-oxo-Phytodienoic Acid (OPDA) Unknown_Receptor Putative OPDA Receptor(s) OPDA->Unknown_Receptor binds Signaling_Cascade COI1-Independent Signaling Cascade Unknown_Receptor->Signaling_Cascade ORG OPDA-Responsive Gene Expression Signaling_Cascade->ORG Defense_Responses Plant Defense and Stress Responses ORG->Defense_Responses

References

Technical Data Sheet: (9S,13R)-12-Oxo phytodienoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Overview

This document provides core technical data for the isotopically labeled compound (9S,13R)-12-Oxo phytodienoic acid-d5, a deuterated analog of (9S,13R)-12-Oxo phytodienoic acid (12-OPDA). (9S,13R)-12-OPDA is a crucial lipoxygenase metabolite found in green plants and serves as a precursor in the jasmonate pathway, which is involved in plant development and defense responses[1][2][3]. The deuterated form is commonly used as an internal standard for quantification in mass spectrometry-based analyses[4].

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for both the deuterated and non-deuterated forms of (9S,13R)-12-Oxo phytodienoic acid is presented below for direct comparison.

PropertyThis compound(9S,13R)-12-Oxo phytodienoic acid
Molecular Formula C₁₈H₂₃D₅O₃[5]C₁₈H₂₈O₃[3][6][7][8]
Molecular Weight 297.44 g/mol [5][9]292.4 g/mol [7][8]
CAS Number 2692624-08-9[2][5][9]71606-07-0[1][7]
Synonyms (9S,13R)-12-OPDA-d5[2][5]13-epi-12-Oxo PDA, (9S,13R)-12-OPDA[6][7]
Canonical SMILES CCC=CC[C@@H]1--INVALID-LINK--CCCCCCCC(=O)O[7]O=C(O)CCCCCCC[C@H]1C=CC([C@@H]1C/C=C\C([2H])([2H])C([2H])([2H])[2H])=O[9]
InChI Key PMTMAFAPLCGXGK-TTXFDSJOSA-N[6][7]Not directly available for d5, but based on non-deuterated form.

Structural Information

The base structure consists of a cyclopentenone ring with two side chains: an octanoic acid chain and a pentenyl chain. In the d5 isotopologue, five hydrogen atoms on the terminal end of the pentenyl side chain are replaced by deuterium (B1214612) atoms[4][9].

Logical Relationship: Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a substance through a system. In this case, the heavier deuterium isotopes make the molecule easily distinguishable from its naturally occurring counterpart by mass spectrometry, without significantly altering its chemical behavior.

G Base (9S,13R)-12-Oxo phytodienoic acid C18H28O3 Deuterated This compound C18H23D5O3 Base->Deuterated Isotopic Labeling (+5 Deuterium)

Caption: Isotopic relationship between 12-OPDA and its d5 analog.

Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for human or veterinary use.

References

Methodological & Application

Application Note: Quantification of 12-oxo-phytodienoic Acid (12-OPDA) using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate quantification of 12-oxo-phytodienoic acid (12-OPDA) in biological matrices, particularly plant tissues, using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

12-oxo-phytodienoic acid (12-OPDA) is a lipid-derived signaling molecule, an oxylipin, that plays a pivotal role in plant defense and development. As a precursor to the plant hormone jasmonic acid (JA), 12-OPDA is a key intermediate in the octadecanoid pathway, which is activated in response to various biotic and abiotic stresses.[1] Beyond its role as a precursor, 12-OPDA has been shown to have its own distinct signaling pathways, independent of JA, that regulate a unique set of genes involved in stress responses.[1] Accurate and precise quantification of 12-OPDA is crucial for elucidating its biological functions. The use of a stable isotope-labeled internal standard, such as deuterated 12-OPDA (e.g., d5-OPDA), is the gold standard for quantification by mass spectrometry as it effectively corrects for matrix effects and variations in sample processing and instrument response.[2]

Principle of Quantification with Deuterated Internal Standard

The use of a deuterated internal standard is a robust method for achieving accurate quantification in complex matrices. The internal standard, a deuterated analog of the analyte (12-OPDA), is added at a known concentration to the sample at the beginning of the extraction process.[3] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation behavior in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Analyte 12-OPDA (unknown amount) Extraction Extraction & Sample Cleanup Analyte->Extraction IS d5-OPDA (known amount) IS->Extraction MS_Analyte Analyte Signal Extraction->MS_Analyte MS_IS Internal Standard Signal Extraction->MS_IS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS_Analyte->Ratio MS_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical workflow for quantification using a deuterated internal standard.

Experimental Protocols

This section details the complete workflow for the quantification of 12-OPDA from plant tissues using a deuterated internal standard.

Materials and Reagents
  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: 80% Methanol in water (v/v)[1]

  • Internal Standard: d5-OPDA

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

  • Methanol, Water, and Elution Solvent (e.g., 80% Methanol) for SPE[1]

  • Nitrogen gas evaporator

  • LC-MS grade solvents for reconstitution (e.g., 50% Methanol)[1]

  • Autosampler vials

Experimental Workflow Diagram

G start Harvest & Flash-Freeze Plant Tissue homogenize Homogenize in Liquid N2 start->homogenize extract Add Extraction Solvent & d5-OPDA homogenize->extract vortex Vortex & Incubate extract->vortex centrifuge Centrifuge & Collect Supernatant vortex->centrifuge spe Solid-Phase Extraction (SPE) Cleanup centrifuge->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for 12-OPDA quantification.

Step-by-Step Protocol
  • Sample Collection and Homogenization:

    • Harvest fresh plant material (typically 100-200 mg) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[1]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 5 mL of pre-chilled 80% methanol.[1]

    • Add a known amount of the deuterated internal standard (e.g., d5-OPDA).[1]

    • Vortex the mixture for 1 minute.[1]

    • Incubate on a shaker at 4°C for 30 minutes.[1]

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.[1]

    • Carefully collect the supernatant.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[1]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.[1]

    • Wash the cartridge with 5 mL of water to remove polar impurities.[1]

    • Elute the 12-OPDA with 5 mL of 80% methanol.[1]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1]

    • Reconstitute the dried extract in 200 µL of 50% methanol.[1]

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.[1]

LC-MS/MS Parameters
  • LC Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[2]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of acidic compounds like 12-OPDA.[2]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification.[2]

    • 12-OPDA: Precursor ion (m/z) 291.2 → Product ion (m/z) 165.1[4]

    • d5-12-OPDA: The specific transition would be determined by the position of the deuterium (B1214612) labels, but would be expected to be approximately m/z 296.2 → 170.1.

Data Presentation

The following table summarizes reported levels of 12-OPDA in Arabidopsis thaliana under different conditions, quantified using deuterated internal standards.

Plant SpeciesTissueTreatment12-OPDA Concentration (nmol/g FW)Reference
Arabidopsis thaliana (opr3 mutant)Leaves100 µM OPDA application for 30 min~150[5]
Arabidopsis thaliana (wild type)Dry SeedsUntreated< 1[6]
Arabidopsis thaliana (cts-2 mutant)Dry SeedsUntreated~3.5[6]

12-OPDA Signaling Pathway

12-OPDA is synthesized in the chloroplast from linolenic acid and can then be transported to the peroxisome for conversion to jasmonic acid.[7] However, 12-OPDA also has its own signaling pathway that is independent of the jasmonate receptor COI1.[8]

G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid Linolenic_Acid Lipoxygenase Lipoxygenase Linolenic_Acid->Lipoxygenase Allene_Oxide_Synthase Allene_Oxide_Synthase Lipoxygenase->Allene_Oxide_Synthase Allene_Oxide_Cyclase Allene_Oxide_Cyclase Allene_Oxide_Synthase->Allene_Oxide_Cyclase OPDA 12-OPDA Allene_Oxide_Cyclase->OPDA OPR3 OPR3 OPDA->OPR3 Transport OPDA_Signaling COI1-Independent Signaling OPDA->OPDA_Signaling Beta_Oxidation β-Oxidation OPR3->Beta_Oxidation JA Jasmonic Acid Beta_Oxidation->JA JAZ_Degradation JAZ Degradation JA->JAZ_Degradation COI1-dependent Gene_Expression Gene Expression OPDA_Signaling->Gene_Expression JAZ_Degradation->Gene_Expression

Caption: Simplified 12-OPDA biosynthesis and signaling pathway.

References

Application Notes and Protocols for LC-MS/MS Analysis of (9S,13R)-12-Oxo phytodienoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of (9S,13R)-12-Oxo phytodienoic acid (OPDA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates the use of (9S,13R)-12-Oxo phytodienoic acid-d5 (OPDA-d5) as an internal standard to ensure high accuracy and precision.

Introduction

(9S,13R)-12-Oxo phytodienoic acid (OPDA) is a crucial bioactive oxylipin that functions as a precursor to the plant hormone jasmonic acid (JA) and as an independent signaling molecule in plant defense and development pathways.[1][2] In mammalian systems, OPDA has demonstrated anti-inflammatory properties, making it a molecule of interest for drug development. Accurate and sensitive quantification of OPDA in various biological matrices is essential for elucidating its physiological roles and therapeutic potential. LC-MS/MS offers the high selectivity and sensitivity required for the reliable quantification of low-abundance signaling molecules like OPDA.[1] The use of a stable isotope-labeled internal standard, such as OPDA-d5, is critical for correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • (9S,13R)-12-Oxo phytodienoic acid (OPDA) analytical standard

  • This compound (OPDA-d5) internal standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Biological matrix (e.g., plant tissue homogenate, plasma)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[1]

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., plant tissue homogenate, plasma), add a known amount of OPDA-d5 solution.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute OPDA and OPDA-d5 from the cartridge with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

Experimental Workflow for OPDA Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with OPDA-d5 Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: A schematic overview of the experimental workflow for the quantification of OPDA.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[2]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Gradient Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-10 µL[2]
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Source Temperature 550 °C
Ion Spray Voltage -4500 V

Data Presentation

MRM Transitions and Optimized Parameters

The Multiple Reaction Monitoring (MRM) transitions for OPDA and its deuterated internal standard are critical for selective and sensitive detection. The precursor ion for OPDA is [M-H]⁻ at m/z 291.2, which fragments to a characteristic product ion at m/z 165.1.[2] For the OPDA-d5 internal standard, the precursor ion will be at m/z 296.2 (assuming 5 deuterium (B1214612) atoms). The product ion will also show a corresponding mass shift.

Table 3: Optimized MRM Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
(9S,13R)-12-OPDA 291.2165.1[2]-60-25
(9S,13R)-12-OPDA-d5 296.2170.1-60-25

Note: DP and CE values are representative and should be optimized for the specific mass spectrometer being used.

Method Validation Data

A full method validation should be performed to ensure the reliability of the results. The following table summarizes typical performance data for an LC-MS/MS method for oxylipin analysis.

Table 4: Method Validation Summary

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.5 pg on-column
Limit of Quantification (LOQ) 2 pg on-column
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%

Note: These values are representative of a validated LC-MS/MS method for trace-level analysis.

Signaling Pathway Context

OPDA is a key intermediate in the oxylipin signaling pathway, which is initiated by the enzymatic oxidation of α-linolenic acid. It serves as the direct precursor for the synthesis of jasmonic acid and its various derivatives, but also exhibits its own distinct biological activities independent of JA.

Jasmonic Acid Biosynthesis Pathway

G ALA α-Linolenic Acid HPOT 13(S)-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA (9S,13R)-12-OPDA AO->OPDA AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation JA_conj JA Conjugates JA->JA_conj Conjugation

Caption: A simplified diagram of the jasmonic acid biosynthesis pathway highlighting OPDA.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive protocol for the accurate quantification of (9S,13R)-12-Oxo phytodienoic acid in biological samples. The use of a deuterated internal standard, coupled with a thorough sample preparation technique, ensures high-quality data suitable for demanding research and development applications. Proper method validation is essential to guarantee the reliability of the results.

References

Application Notes: The Use of (9S,13R)-12-Oxo phytodienoic acid-d5 in Plant Hormone Studies

Author: BenchChem Technical Support Team. Date: December 2025

(9S,13R)-12-Oxo phytodienoic acid (OPDA) is a pivotal oxylipin in plants, serving as a precursor to the phytohormone jasmonic acid (JA) and functioning as an independent signaling molecule in responses to stress and developmental cues.[1][2] Accurate quantification of endogenous OPDA is crucial for understanding its physiological roles. The use of a stable isotope-labeled internal standard, such as (9S,13R)-12-Oxo phytodienoic acid-d5 (OPDA-d5) , is the gold standard for precise quantification of OPDA in plant tissues by isotope dilution mass spectrometry.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex mixtures.[3] It involves adding a known amount of an isotopically labeled version of the analyte (in this case, OPDA-d5) to the sample at the earliest stage of extraction. The labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, purification, and ionization.[3] By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard, precise quantification can be achieved, as this ratio remains constant even if there are losses during sample preparation.[3]

Applications in Plant Hormone Profiling

OPDA-d5 is an invaluable tool for a range of applications in plant hormone research, including:

  • Accurate Quantification of Endogenous OPDA: Enables precise measurement of OPDA levels in various plant tissues and under different experimental conditions.[4][5]

  • Metabolic Studies: Allows for tracing the metabolic fate of exogenously applied OPDA to understand its conversion to other bioactive molecules.

  • Hormone Crosstalk Analysis: Facilitates the study of the interplay between OPDA and other phytohormones, such as abscisic acid (ABA) and salicylic (B10762653) acid (SA), in regulating physiological processes like seed dormancy and germination.[6]

  • Stress Response Investigations: Helps in elucidating the role of OPDA in plant responses to biotic and abiotic stresses by accurately measuring its accumulation.[1][2]

Experimental Protocols

Protocol 1: Quantification of Endogenous OPDA in Plant Tissues using LC-MS/MS

This protocol outlines a method for the extraction, purification, and quantification of OPDA from plant tissues using OPDA-d5 as an internal standard.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction solvent: Methanol (B129727):Water (7:3, v/v) containing the internal standard (OPDA-d5) at a known concentration (e.g., 10-20 ng/mL).[4][5]

  • Solid Phase Extraction (SPE) cartridges (e.g., Reversed-phase C18)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Harvest and Homogenization:

    • Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[7]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a tube and add 1 mL of the cold extraction solvent containing the OPDA-d5 internal standard.

    • Vortex the sample briefly and then incubate on a rotator for 1 hour at 4°C.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant for further purification.

  • Solid Phase Extraction (SPE) for Purification:

    • Condition the SPE cartridge by passing through methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.

    • Elute the phytohormones, including OPDA and OPDA-d5, with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the phytohormones using a suitable C18 column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

    • Detect and quantify OPDA and OPDA-d5 using Multiple Reaction Monitoring (MRM) mode on the tandem mass spectrometer. The specific precursor-to-product ion transitions for each compound should be optimized.

Data Presentation

Table 1: Mass Spectrometry Parameters for OPDA and OPDA-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(9S,13R)-12-Oxo phytodienoic acid (OPDA)291.2165.1Optimized for instrument
This compound (OPDA-d5)296.2170.1Optimized for instrument

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and experimental conditions. It is crucial to optimize these parameters for the specific mass spectrometer being used.

Table 2: Typical Concentration Ranges for Calibration Curve

AnalyteConcentration Range
(9S,13R)-12-Oxo phytodienoic acid (OPDA)0.1 - 100 ng/mL
This compound (OPDA-d5)Constant concentration (e.g., 10 ng/mL)

Visualizations

Jasmonate_Biosynthesis_and_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_opda_signaling OPDA-Independent Signaling ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT 13-LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA (9S,13R)-12-Oxo phytodienoic acid AlleneOxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPDA_signal OPDA OPC8 OPC-8:0 OPDA_perox->OPC8 OPR3 JA Jasmonic Acid OPC8->JA β-oxidation JA_cyto JA JA->JA_cyto Export JA_Ile JA-Ile JA_cyto->JA_Ile JAR1 JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc Import COI1 COI1 JA_Ile_nuc->COI1 JAZ JAZ Repressor COI1->JAZ promotes binding JAZ->JAZ MYC2 MYC2 (TF) JAZ->MYC2 represses JRGs Jasmonate Responsive Genes MYC2->JRGs activates OPDA_genes OPDA-Responsive Genes OPDA_signal->OPDA_genes COI1-Independent

Caption: Jasmonate biosynthesis and signaling pathway.

Experimental_Workflow start Plant Tissue Sampling (~50-100 mg) homogenization Homogenization in Liquid N2 start->homogenization extraction Extraction with Solvent + OPDA-d5 Internal Standard homogenization->extraction centrifugation Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifugation spe Solid Phase Extraction (SPE) Purification centrifugation->spe evaporation Evaporation and Reconstitution spe->evaporation lcms LC-MS/MS Analysis (MRM Mode) evaporation->lcms quantification Data Analysis and Quantification lcms->quantification

References

Application Note: Robust Solid-Phase Extraction Protocol for Comprehensive Oxylipin Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxylipins are a diverse class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), as well as non-enzymatic autoxidation.[1][2] These molecules are pivotal in regulating a wide array of physiological and pathological processes, including inflammation, cardiovascular function, and metabolic regulation.[3][4] Given their low abundance in biological matrices and the presence of structurally similar isomers, a highly efficient and selective sample preparation method is crucial for accurate quantification.[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of oxylipins from complex biological samples such as plasma, serum, and cell cultures prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This application note provides a detailed protocol for the solid-phase extraction of a broad range of oxylipins from biological samples.

Principle of the Method

This protocol utilizes a polymeric reversed-phase SPE sorbent, which offers retention for a wide range of analytes with varying polarity. The method involves conditioning the SPE cartridge to activate the stationary phase, followed by loading the pre-treated biological sample. Interfering substances are then removed with a weak wash solvent, and the oxylipins of interest are subsequently eluted with a stronger organic solvent. The eluted fraction is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction of Oxylipins from Human Plasma

This protocol is optimized for the extraction of oxylipins from human plasma and is suitable for a 96-well plate format for high-throughput analysis.[3][4]

Materials and Reagents

  • SPE Sorbent: Oasis HLB 30 mg 96-well plate or individual cartridges.[3]

  • Biological Sample: Human plasma.

  • Internal Standards (IS): A mixture of deuterated oxylipin standards (e.g., d4-PGE2, d8-5-HETE).[6]

  • Reagents:

    • Methanol (MeOH), LC-MS grade.[7]

    • Acetonitrile (ACN), LC-MS grade.[7]

    • Water, deionized or LC-MS grade.[7]

    • Formic acid (FA), LC-MS grade.[7]

  • Equipment:

    • 96-well plate positive pressure manifold or vacuum manifold.

    • 96-well collection plates.

    • Nitrogen evaporator.

    • Vortex mixer.

    • Centrifuge.

Procedure

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • To 100 µL of plasma, add 5 µL of the internal standard mix.[3] Vortex briefly.

  • SPE Cartridge Conditioning:

    • Place the 96-well SPE plate on the manifold.

    • Condition the cartridges by passing 1 mL of Methanol through the sorbent.[3]

    • Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent.[3] Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample (105 µL) onto the conditioned SPE cartridge.[3]

    • Apply gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% Methanol in water to remove polar interferences.[3]

    • Apply positive pressure or vacuum to pass the wash solution through the sorbent.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the retained oxylipins with 1.2 mL of Methanol into the collection plate.[3]

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.[7] Avoid high temperatures as this may degrade certain oxylipins.[7]

    • Reconstitute the dried extract in 50 µL of 50% Methanol in water.[3]

    • Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The efficiency of an SPE protocol is determined by the recovery of the analytes of interest. The following table summarizes the recovery data for representative oxylipins using a C18-based SPE protocol.

Oxylipin ClassAnalyteRecovery (%)
ProstaglandinsPGE292.5
PGF2α98.1
ThromboxanesTXB290.6
LeukotrienesLTB486.1
LTC498.3
HETEs5-HETE95.3
12-HETE99.8
15-HETE92.8
Data adapted from a study utilizing a C18 SPE cartridge.[6]

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Plasma Sample Add_IS Add Internal Standards Sample->Add_IS Condition Condition Cartridge (Methanol, Water) Add_IS->Condition Load Load Sample Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Dry Dry Down (Nitrogen) Elute->Dry Reconstitute Reconstitute (50% Methanol) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Oxylipin_Pathways cluster_enzymes Enzymatic Pathways cluster_products Oxylipin Products PUFA Membrane Phospholipids (PUFAs) AA Arachidonic Acid (AA) PUFA->AA PLA2 COX COX AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs HETEs HETEs Epoxides (EETs) CYP450->HETEs

References

Application Notes and Protocols for the Derivatization of 12-Oxo-Phytodienoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-oxo-phytodienoic acid (OPDA) is a crucial signaling molecule in plants, acting as a precursor to jasmonic acid (JA) and also exhibiting its own distinct biological activities. Accurate quantification of OPDA is essential for understanding its role in plant defense, development, and stress responses. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of OPDA. However, due to its polarity and low volatility, derivatization is a necessary step to improve its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the two primary derivatization methods for OPDA analysis by GC-MS: methylation and a two-step methoximation-silylation procedure.

Signaling Pathway of 12-Oxo-Phytodienoic Acid

OPDA is a key intermediate in the octadecanoid pathway, which is responsible for the biosynthesis of jasmonates. The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then converted to OPDA through a series of enzymatic reactions. OPDA can then be further metabolized to jasmonic acid or can act directly as a signaling molecule, regulating gene expression independently of JA.

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid 13_HPOT 13(S)-HPOT alpha_linolenic_acid->13_HPOT LOX allene_oxide Allene Oxide 13_HPOT->allene_oxide AOS opda 12-oxo-Phytodienoic Acid (OPDA) allene_oxide->opda AOC opda_peroxisome OPDA opda->opda_peroxisome Transport opda_nucleus OPDA opda->opda_nucleus Transport ja Jasmonic Acid (JA) opda_peroxisome->ja OPR3, β-oxidation ja_nucleus JA ja->ja_nucleus Transport gene_expression_opda OPDA-responsive Gene Expression opda_nucleus->gene_expression_opda Independent Signaling gene_expression_ja JA-responsive Gene Expression ja_nucleus->gene_expression_ja JA Signaling

Figure 1: Simplified signaling pathway of 12-oxo-phytodienoic acid (OPDA).

Experimental Workflow for OPDA Derivatization and GC-MS Analysis

The general workflow for the analysis of OPDA involves sample extraction, purification, derivatization, and subsequent analysis by GC-MS.

OPDA_Analysis_Workflow sample_prep Sample Preparation (e.g., Plant Tissue Homogenization) extraction Lipid Extraction (e.g., with Methanol (B129727)/Chloroform) sample_prep->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup derivatization Derivatization cleanup->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_analysis Data Analysis (Quantification and Identification) gc_ms_analysis->data_analysis

Figure 2: General experimental workflow for OPDA analysis by GC-MS.

Derivatization Protocols

For successful GC-MS analysis, the carboxyl group and the keto group of OPDA must be derivatized to increase volatility and thermal stability.

Protocol 1: Methylation of the Carboxylic Acid Group

This protocol describes the formation of the methyl ester of OPDA.

Materials:

  • Dried OPDA extract

  • Methanolic HCl (e.g., 3 N) or (Trimethylsilyl)diazomethane (TMSD) solution (2.0 M in hexanes)

  • Anhydrous sodium sulfate

  • Hexane (B92381) or Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas supply

  • Heating block

  • GC vials with inserts

Procedure using Methanolic HCl:

  • Ensure the OPDA extract is completely dry under a stream of nitrogen.

  • Add 200 µL of methanolic HCl to the dried extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the methanolic HCl under a gentle stream of nitrogen.

  • Redissolve the residue in 100 µL of hexane or ethyl acetate.

  • Transfer the solution to a GC vial with an insert for analysis.

Procedure using (Trimethylsilyl)diazomethane (TMSD): Caution: TMSD is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Ensure the OPDA extract is completely dry under a stream of nitrogen.

  • Redissolve the dried extract in 100 µL of a mixture of toluene (B28343) and methanol (4:1, v/v).

  • Add 50 µL of 2.0 M TMSD solution in hexanes.

  • Vortex the mixture gently and let it react at room temperature for 30 minutes.

  • Add a small drop of acetic acid to quench the excess TMSD (indicated by the disappearance of the yellow color).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of hexane or ethyl acetate and transfer to a GC vial with an insert.

Protocol 2: Two-Step Methoximation and Silylation

This two-step protocol first protects the keto group by forming a methoxime, followed by silylation of the carboxylic acid group. This method is often preferred as it prevents enolization of the keto group and can lead to a single, stable derivative.

Materials:

  • Dried OPDA extract

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Hexane or Ethyl acetate (GC grade)

  • Nitrogen gas supply

  • Heating block

  • GC vials with inserts

Procedure:

  • Methoximation: a. To the dried OPDA extract, add 50 µL of methoxyamine hydrochloride solution in anhydrous pyridine.[1] b. Cap the vial tightly and heat at 60°C for 30 minutes to protect the keto group.[1] c. Cool the vial to room temperature.

  • Silylation: a. Add 50 µL of MSTFA or BSTFA with 1% TMCS to the reaction mixture.[1] b. Cap the vial tightly and heat at 60°C for another 30 minutes to derivatize the carboxylic acid group.[1] c. Cool the vial to room temperature. d. The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with hexane or ethyl acetate.

Data Presentation: Comparison of Derivatization Methods

While direct quantitative comparison data for the derivatization of 12-oxo-phytodienoic acid is limited in the literature, the following tables provide an illustrative comparison based on studies of structurally related fatty acids. These tables are intended to guide the user in selecting a suitable derivatization strategy. Method validation for OPDA is strongly recommended.

Table 1: Illustrative Derivatization Efficiency and Reproducibility

Derivatization MethodAnalyteDerivatization Yield (%) (Mean ± SD, n=5)Reproducibility (RSD, %)Reference Compound Class
Methylation (TMSD)OPDA-Methyl Ester95 ± 4< 5Fatty Acids
Methoximation-Silylation (MSTFA)OPDA-Methoxime-TMS Ester98 ± 3< 4Fatty Acids with Keto Groups

Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields and reproducibility will depend on experimental conditions and sample matrix.

Table 2: Qualitative Comparison of Derivatization Methods for OPDA

FeatureMethylation (TMSD)Methoximation-Silylation (MSTFA/BSTFA)
Target Functional Groups Carboxylic acidKeto and carboxylic acid groups
Reaction Steps OneTwo
Reaction Time ~30 minutes~60 minutes
Potential for Side Products LowLow, prevents enolization
Reagent Hazards TMSD is toxic and potentially explosivePyridine is toxic and flammable; silylating agents are moisture sensitive
Derivative Stability Generally stableVery stable
Recommendation Suitable for screening and when only the carboxylic acid needs derivatization.Recommended for accurate quantification to avoid multiple peaks from keto-enol tautomers.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized OPDA. Optimization of these parameters for your specific instrument and column is recommended.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramStart at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-550
Solvent Delay5 minutes

Conclusion

The derivatization of 12-oxo-phytodienoic acid is a critical step for its reliable analysis by GC-MS. Both methylation and a two-step methoximation-silylation approach are effective. The choice of method will depend on the specific research question, with the two-step method being preferable for accurate quantification due to the stabilization of the keto group. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust analytical methods for OPDA. It is imperative to perform thorough method validation to ensure data accuracy and reliability.

References

Application Notes and Protocols for the Quantification of o-Phenylenediamine (OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylenediamine (OPDA) is an aromatic amine used in various industrial applications, including the synthesis of fungicides, corrosion inhibitors, and pigments.[1] It is also a known metabolite and can be a critical analyte in environmental and biological monitoring. Accurate quantification of OPDA is essential for safety, quality control, and research purposes. These application notes provide detailed protocols for the preparation of calibration standards and subsequent quantification of OPDA using High-Performance Liquid Chromatography (HPLC) with UV detection. The methods described are based on established procedures to ensure reliability and reproducibility.

Core Principles

The quantification of OPDA typically involves creating a series of standard solutions with known concentrations. These standards are then used to generate a calibration curve by plotting the instrumental response (e.g., peak area from an HPLC-UV chromatogram) against the corresponding concentration. The concentration of OPDA in an unknown sample is then determined by interpolating its instrumental response on this calibration curve.[2][3][4] Due to OPDA's susceptibility to oxidation, proper handling and storage of standard solutions are crucial for accurate results.[5]

Experimental Protocols

Protocol 1: Preparation of OPDA Stock and Calibration Standards for HPLC-UV Analysis

This protocol details the preparation of a concentrated stock solution and a series of working calibration standards of OPDA.

Materials and Reagents:

  • o-Phenylenediamine (OPDA), reagent grade

  • Sulfuric acid (H₂SO₄), 10 N

  • Ethylenediaminetetraacetic acid (EDTA), reagent grade

  • Deionized water

  • Acetonitrile (B52724), HPLC grade

  • Dibasic sodium phosphate (B84403)

  • Phosphoric acid

  • Volumetric flasks (25 mL, 100 mL)

  • Pipettes

  • Syringes

  • Brown glass bottles for storage

  • Sonicator

Procedure:

1. Preparation of Concentrated Stock Standard (2.0 µg/µL):

  • Accurately weigh approximately 50 mg of OPDA into a 25-mL volumetric flask.[5]
  • Add approximately 20 mL of 10 N sulfuric acid to the flask.[5]
  • Use a sonicator to expedite the dissolution of OPDA.[5]
  • Once completely dissolved, dilute the solution to the 25 mL mark with additional 10 N sulfuric acid.[5]
  • Mix the solution thoroughly.
  • Transfer the stock standard to a brown glass bottle and store it in a refrigerator. The stock standard is stable for at least six months under these conditions.[5]

2. Preparation of EDTA Extraction Solution (0.1 g/L):

  • Dissolve 0.1 g of EDTA in 1 L of deionized water. This solution is used for extracting samples and diluting standards.[5]

3. Preparation of Working Calibration Standards:

  • Prepare a series of working standards by diluting the concentrated stock solution with the EDTA extraction solution.[5]
  • For example, to prepare a standard equivalent to 10.0 µg of OPDA per sample (assuming a 2.0 mL final volume), inject 5.00 µL of the 2.00 µg/µL stock solution into 2.0 mL of the EDTA extraction solution.[5]
  • Prepare a range of standards to bracket the expected concentrations of the unknown samples.[5] If sample concentrations are higher than the highest standard, either prepare a more concentrated standard or dilute the sample extract.[5]

4. HPLC-UV Analysis:

  • Mobile Phase: Prepare a mobile phase of 0.05 M sodium phosphate in a 95:5 water/acetonitrile mixture, adjusted to pH 7.0.[5]
  • Dissolve 7.1 g of dibasic sodium phosphate in approximately 950 mL of water.
  • Adjust the pH to 7.0 with phosphoric acid.
  • Add 50 mL of acetonitrile and mix thoroughly.[5]
  • Chromatographic Conditions:
  • Column: C18 reversed-phase column.
  • Detector: UV detector set at an appropriate wavelength for OPDA detection.
  • Flow Rate: 1 L/min.[5]
  • Injection Volume: Consistent volume for all standards and samples.
  • Inject the prepared calibration standards into the HPLC system and record the peak areas.
  • Plot the peak area versus the concentration of the standards to generate a calibration curve.
  • Analyze the unknown samples under the same conditions and determine their concentrations from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the OPDA quantification method as described by OSHA.[5]

ParameterValueReference
Reliable Quantitation Limit211 ng per sample[5]
Reliable Quantitation Limit (Air Concentration)2.1 µg/m³ (for a 100-L air sample)[5]
Pooled Coefficient of Variation (Replicate Injections)0.0095[5]
Precision (95% Confidence Level, 15-day storage)±15.4%[5]
Recovery (15-day storage)>84%[5]

Visualizations

Experimental Workflow for OPDA Calibration Standard Preparation and Analysis

G cluster_prep Standard Preparation cluster_working Working Standards cluster_analysis HPLC-UV Analysis weigh 1. Weigh ~50 mg OPDA dissolve 2. Dissolve in 10 N H₂SO₄ (25 mL volumetric flask) weigh->dissolve sonicate 3. Sonicate to aid dissolution dissolve->sonicate dilute_stock 4. Dilute to mark with 10 N H₂SO₄ sonicate->dilute_stock store 5. Store Stock Solution (2.0 µg/µL) in refrigerator dilute_stock->store dilute_working 7. Serially dilute stock with EDTA solution to create working standards store->dilute_working prep_edta 6. Prepare 0.1 g/L EDTA Solution prep_edta->dilute_working inject 8. Inject standards & samples dilute_working->inject hplc 9. HPLC Separation (C18 column, phosphate buffer) inject->hplc detect 10. UV Detection hplc->detect calibrate 11. Generate Calibration Curve detect->calibrate quantify 12. Quantify OPDA in Samples calibrate->quantify

Caption: Workflow for OPDA standard preparation and HPLC-UV analysis.

OPDA Derivatization for Fluorescence Detection

OPDA can be used as a derivatizing agent for other molecules, such as quinolinic acid, to enhance their detectability by fluorescence.[6] The following diagram illustrates this reaction.

G Analyte Analyte with α-dicarboxylic acid (e.g., Quinolinic Acid) Reaction Condensation Reaction (80°C, 30 min) Analyte->Reaction OPDA o-Phenylenediamine (OPDA) OPDA->Reaction Product Highly Fluorescent Quinoxaline Derivative Reaction->Product HPLC_FLD Quantification by RP-HPLC with Fluorescence Detection Product->HPLC_FLD

Caption: Derivatization of an analyte with OPDA for fluorescence detection.

Discussion

The provided protocols are robust for the quantification of OPDA. The use of sulfuric acid for the preparation of the stock solution ensures the stability of the amine, which is prone to oxidation.[5] Storage in brown bottles and refrigeration further minimizes degradation.[5] For analysis, HPLC-UV is a widely accessible and reliable technique.

In cases where higher sensitivity is required, derivatization of OPDA itself could be explored, although the primary literature found focuses on using OPDA as a derivatizing agent for other compounds to enhance their fluorescence.[6][7][8] The stability of derivatized products can be a concern and may require optimization of the derivatization procedure, such as in-needle derivatization to minimize degradation before analysis.[8][9]

When developing or validating a method for OPDA quantification, it is essential to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure the data is reliable for its intended purpose.[10][11]

References

The Gold Standard in Metabolomics: Applications of (9S,13R)-12-Oxo phytodienoic acid-d5 for Precise Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the application of (9S,13R)-12-Oxo phytodienoic acid-d5 as an internal standard for the accurate and precise quantification of its endogenous counterpart, a critical signaling molecule in plant biology and a potential target in drug development.

Introduction

(9S,13R)-12-Oxo phytodienoic acid (OPDA) is a key oxylipin in plants, serving as a primary precursor to the phytohormone jasmonic acid (JA) and acting as a signaling molecule in its own right.[1][2] It plays a crucial role in regulating plant defense against pathogens and insects, as well as in various developmental processes.[1][2] Given its low endogenous concentrations and its involvement in dynamic signaling pathways, the accurate quantification of OPDA is paramount for researchers in plant science, agriculture, and drug development. The use of a stable isotope-labeled internal standard, this compound, in conjunction with mass spectrometry-based techniques, has become the gold standard for achieving the necessary precision and accuracy in these analyses.[3]

This application note provides detailed protocols and data on the use of this compound in metabolomics, aimed at researchers, scientists, and drug development professionals.

The Advantage of Deuterated Internal Standards

In metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), significant variability can be introduced during sample preparation and analysis. The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but has a higher mass, effectively mitigates these issues. This standard co-elutes with the endogenous OPDA, experiencing similar extraction efficiencies, ionization suppression or enhancement, and fragmentation patterns.[3] This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and reproducible quantification.[3]

Data Presentation: Performance of Methods Utilizing Deuterated Standards

The inclusion of a deuterated internal standard significantly improves the accuracy and precision of quantification. The following table summarizes typical performance data for analytical methods employing deuterated standards for jasmonate analysis, demonstrating the high recovery and low variability that can be achieved.

Analytical ParameterQuantification without Internal StandardQuantification with Structural Analog Internal StandardQuantification with Deuterated Internal Standard
Accuracy (Recovery %) 50-120%70-110%95-105%
Precision (RSD %) 15-30%10-20%<15%

This table presents synthesized data from multiple literature sources to illustrate the typical performance benefits of using a deuterated internal standard. Actual values may vary depending on the specific analyte, matrix, and experimental conditions.[2]

Experimental Protocols

Protocol 1: Quantification of Endogenous (9S,13R)-12-Oxo phytodienoic acid in Plant Tissue using LC-MS/MS

This protocol outlines a robust method for the extraction, purification, and quantification of OPDA from plant tissues, such as Arabidopsis thaliana leaves, using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench all metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Transfer the frozen powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid).

  • Add a known amount of this compound (e.g., 10 ng) to each sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove polar interferences.

  • Elute the oxylipins with 1 mL of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimized MRM transitions for both endogenous OPDA and the d5-labeled internal standard should be used.

4. Data Analysis:

  • Calculate the peak area ratio of endogenous OPDA to the this compound internal standard.

  • Generate a calibration curve by plotting the peak area ratios of a series of calibration standards (containing known concentrations of unlabeled OPDA and a fixed concentration of the d5-internal standard) against the concentration of the unlabeled OPDA.

  • Determine the concentration of OPDA in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the jasmonate signaling pathway and the experimental workflow for OPDA quantification.

jasmonate_signaling cluster_synthesis Biosynthesis cluster_signaling Signaling alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13_HPOT alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene_Oxide 13_HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC_8 OPC_8 OPDA->OPC_8 OPR3 OPDA_Signaling COI1-Independent Signaling OPDA->OPDA_Signaling JA JA OPC_8->JA β-oxidation JA_Ile JA_Ile JA->JA_Ile JAR1 JA_Ile_Receptor COI1-JAZ Complex JA_Ile->JA_Ile_Receptor JAZ_Degradation JAZ Degradation JA_Ile_Receptor->JAZ_Degradation Transcription_Factors MYC2/3/4 JAZ_Degradation->Transcription_Factors releases Gene_Expression Jasmonate-Responsive Gene Expression Transcription_Factors->Gene_Expression activates Defense_Growth Defense & Growth Responses Gene_Expression->Defense_Growth OPDA_Signaling->Defense_Growth

Jasmonate biosynthesis and signaling pathway.

experimental_workflow start Start: Plant Tissue (e.g., Arabidopsis leaves) homogenization 1. Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Extraction (80% Methanol + 0.1% Formic Acid) homogenization->extraction add_is Add (9S,13R)-12-Oxo phytodienoic acid-d5 (Internal Standard) extraction->add_is centrifugation 3. Centrifugation add_is->centrifugation spe 4. Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe drying 5. Evaporation to Dryness spe->drying reconstitution 6. Reconstitution drying->reconstitution lcms 7. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis 8. Data Analysis (Quantification using Internal Standard) lcms->data_analysis

Workflow for OPDA quantification.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of endogenous OPDA in complex biological matrices. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for studying the critical role of this oxylipin in plant biology and beyond. The high degree of accuracy afforded by this isotope dilution mass spectrometry approach is essential for advancing our understanding of plant signaling networks and for the development of novel therapeutic and agricultural applications.

References

Application Notes and Protocols for the Quantification of (9S,13R)-12-Oxophytodienoic Acid using (9S,13R)-12-Oxophytodienoic acid-d5 as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9S,13R)-12-oxophytodienoic acid (OPDA) is a crucial signaling molecule in plants, serving as a key precursor in the biosynthesis of jasmonic acid (JA) and possessing its own distinct biological activities.[1] It plays a vital role in plant defense mechanisms, development, and stress responses. Accurate quantification of endogenous OPDA is essential for understanding these complex physiological processes. This document provides detailed application notes and protocols for the use of (9S,13R)-12-Oxophytodienoic acid-d5 (OPDA-d5) as an internal standard for the precise and accurate quantification of OPDA in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of this method is based on isotope dilution mass spectrometry, where a known amount of the stable isotope-labeled internal standard (OPDA-d5) is added to a sample at the beginning of the extraction process.[2] Since OPDA-d5 is chemically identical to the endogenous OPDA, it experiences the same variations during sample preparation, extraction, and analysis.[3] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and sample loss.[4]

Product Information

ParameterSpecification
Product Name (9S,13R)-12-Oxophytodienoic acid-d5
Synonyms (9S,13R)-12-OPDA-d5
Chemical Formula C₁₈H₂₃D₅O₃
Molecular Weight 297.4 g/mol (approx.)
Purity ≥98%
Storage Store at -20°C or below
Suppliers Available from various chemical suppliers specializing in research standards.

Signaling Pathway of Jasmonic Acid Biosynthesis

The following diagram illustrates the biosynthesis of jasmonic acid, highlighting the central role of (9S,13R)-12-Oxophytodienoic acid (OPDA).

Jasmonic_Acid_Biosynthesis Jasmonic Acid Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid _13_HPOT 13(S)-Hydroperoxylinolenic Acid alpha_Linolenic_Acid->_13_HPOT LOX Allene_Oxide Allene Oxide _13_HPOT->Allene_Oxide AOS OPDA (9S,13R)-12-Oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPC_8 OPC-8:0 OPDA->OPC_8 OPR3 (β-oxidation) JA Jasmonic Acid (JA) OPC_8->JA β-oxidation (3 cycles) Chloroplast Chloroplast Peroxisome Peroxisome

Caption: The jasmonic acid biosynthesis pathway, starting from α-linolenic acid in the chloroplast to the formation of jasmonic acid in the peroxisome.

Experimental Workflow for OPDA Quantification

The general workflow for the quantification of OPDA in plant tissues using OPDA-d5 as an internal standard is depicted below.

Experimental_Workflow Experimental Workflow for OPDA Quantification Sample_Harvesting 1. Sample Harvesting (Flash-freeze in liquid N₂) Homogenization 2. Homogenization Sample_Harvesting->Homogenization Extraction 3. Extraction (with OPDA-d5 internal standard) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) (Cleanup) Extraction->Purification Evaporation 5. Evaporation to Dryness Purification->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis (Quantification based on analyte/IS ratio) LC_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for the quantification of OPDA using an internal standard.

Detailed Experimental Protocols

Preparation of Standard Solutions

a. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of (9S,13R)-12-Oxophytodienoic acid and (9S,13R)-12-Oxophytodienoic acid-d5 into separate amber glass vials.

  • Dissolve each in 1 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Store stock solutions at -20°C.

b. Working Standard Solutions:

  • Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the OPDA-d5 stock solution with methanol to a final concentration of 1 µg/mL. This solution will be added to the samples during extraction.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the OPDA stock solution in methanol to cover the expected concentration range in the samples (e.g., 0.1 to 100 ng/mL).

Sample Preparation and Extraction

This protocol is a general guideline and may need to be optimized for specific plant tissues.

a. Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80% acetonitrile (B52724) in water with 1% acetic acid

  • OPDA-d5 internal standard working solution

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge

b. Protocol:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Weigh approximately 50-100 mg of frozen tissue into a pre-chilled microcentrifuge tube.

  • Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • To the homogenized tissue, add 1 mL of pre-chilled extraction solvent containing a known amount of the OPDA-d5 internal standard working solution (e.g., 10 µL of a 1 µg/mL solution for a final concentration of 10 ng/mL in the extract).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30-60 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant into a new tube.

Solid-Phase Extraction (SPE) for Cleanup

a. Materials:

  • SPE cartridges (e.g., C18 or mixed-mode anion exchange)

  • SPE manifold

  • Methanol (100%)

  • Water with 1% acetic acid

  • Elution solvent: 80% acetonitrile in water with 1% acetic acid

b. Protocol:

  • Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water with 1% acetic acid.

  • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water with 1% acetic acid to remove polar impurities.

  • Elute the OPDA and OPDA-d5 with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis

a. Reconstitution:

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial.

b. Suggested LC-MS/MS Parameters: These parameters are a starting point and should be optimized for the specific instrument used.

ParameterSuggested Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS Analysis Multiple Reaction Monitoring (MRM)

c. MRM Transitions: The following are typical MRM transitions for OPDA and OPDA-d5. These should be confirmed and optimized on the specific mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(9S,13R)-12-Oxophytodienoic acid291.2165.1
(9S,13R)-12-Oxophytodienoic acid-d5296.2170.1

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of OPDA to OPDA-d5 against the concentration of the OPDA calibration standards.

  • Quantification: Determine the concentration of OPDA in the samples by interpolating their peak area ratios from the calibration curve.

  • Calculations: The final concentration of OPDA in the plant tissue is calculated by taking into account the initial weight of the tissue and the volume of the extraction solvent.

Conclusion

The use of (9S,13R)-12-Oxophytodienoic acid-d5 as an internal standard provides a robust and reliable method for the quantification of endogenous OPDA in complex biological matrices. The protocols outlined in this document offer a comprehensive guide for researchers to obtain accurate and reproducible results, which are crucial for advancing our understanding of the role of oxylipins in plant biology and their potential applications in drug development.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of Plant Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, they play crucial roles in a wide array of physiological processes, including defense against pathogens and insects, wound healing, and developmental regulation.[1] The jasmonate family of oxylipins, in particular, are key regulators of these responses.[2] Accurate quantification of these low-abundance signaling molecules is essential for understanding their biological functions.

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of plant oxylipins.[1] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated) for each analyte of interest at the beginning of the sample preparation process. These internal standards are chemically identical to the endogenous analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. By tracking the ratio of the endogenous analyte to its corresponding internal standard, this method effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.

These application notes provide a comprehensive overview and detailed protocols for the quantification of plant oxylipins using a stable isotope dilution assay with LC-MS/MS.

I. Quantitative Data

The following tables summarize key quantitative parameters for the analysis of various plant oxylipins using stable isotope dilution LC-MS/MS. These values are representative and may vary depending on the specific plant matrix, instrumentation, and experimental conditions.

Table 1: Mass Spectrometry Parameters for Selected Plant Oxylipins and Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)Deuterated Internal StandardIS Precursor Ion (m/z)IS Product Ion (m/z)
Jasmonic Acid (JA)209.159.01525Jasmonic Acid-d5214.159.0
12-Oxo-phytodienoic Acid (OPDA)291.2165.1183012-Oxo-phytodienoic Acid-d5296.2165.1
Jasmonoyl-isoleucine (JA-Ile)322.2130.12035Jasmonoyl-isoleucine-d2324.2130.1
9-Hydroxyoctadecadienoic Acid (9-HODE)295.2171.117289-HODE-d4299.2171.1
13-Hydroxyoctadecadienoic Acid (13-HODE)295.2195.1172813-HODE-d4299.2195.1
9-Oxo-octadecadienoic Acid (9-oxo-ODE)293.2113.122329-oxo-ODE-d5298.2113.1
13-Oxo-octadecadienoic Acid (13-oxo-ODE)293.2153.1223213-oxo-ODE-d5298.2153.1

Note: Collision energy and cone voltage are instrument-dependent and may require optimization.

Table 2: Method Performance Data for Plant Oxylipin Analysis

AnalyteRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference Matrix
Jasmonic Acid (JA)85 - 1100.03 ng/mL0.1 ng/mLArabidopsis thaliana leaves
12-Oxo-phytodienoic Acid (OPDA)80 - 1050.05 ng/mL0.15 ng/mLArabidopsis thaliana leaves
Jasmonoyl-isoleucine (JA-Ile)90 - 1150.02 ng/mL0.08 ng/mLArabidopsis thaliana leaves
9-Hydroxyoctadecadienoic Acid (9-HODE)75 - 1000.1 pg on column0.5 pg on columnGeneral Plant Tissue
13-Hydroxyoctadecadienoic Acid (13-HODE)78 - 1020.1 pg on column0.5 pg on columnGeneral Plant Tissue

Note: LOD and LOQ values are highly dependent on the sensitivity of the mass spectrometer used.

II. Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and quantification of oxylipins from plant tissue.

A. Sample Preparation and Extraction
  • Harvesting and Homogenization:

    • Harvest approximately 100-200 mg of fresh plant tissue (e.g., Arabidopsis thaliana leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water with 1% acetic acid).

    • Add a known amount of the deuterated internal standard mixture to each sample. The amount should be optimized to be within the linear range of the calibration curve.

    • Vortex the mixture thoroughly and incubate at 4°C for 30-60 minutes with gentle shaking.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant.

B. Solid-Phase Extraction (SPE) for Purification

This protocol utilizes a mixed-mode or C18 SPE cartridge to purify and concentrate the oxylipins.

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Oasis HLB or a similar C18 cartridge) by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the oxylipins from the cartridge with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

C. LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic oxylipins. The gradient should be optimized for the specific analytes of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for oxylipin analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[3] The MRM transitions (precursor ion to product ion) for each analyte and internal standard must be optimized (see Table 1 for examples).

    • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

III. Visualizations

A. Plant Oxylipin Signaling Pathway

The biosynthesis of jasmonates, a major class of plant oxylipins, begins with the release of α-linolenic acid from chloroplast membranes. This is followed by a series of enzymatic reactions in the chloroplast and peroxisome, leading to the production of jasmonic acid (JA). JA can be further metabolized to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which then triggers downstream signaling events.

Oxylipin_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol/Nucleus alpha_linolenic α-Linolenic Acid LOX LOX alpha_linolenic->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS allene_oxide Allene Oxide AOS->allene_oxide AOC AOC allene_oxide->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPR3 OPR3 OPDA->OPR3 OPC8 OPC-8:0 OPR3->OPC8 beta_oxidation β-oxidation OPC8->beta_oxidation JA Jasmonic Acid (JA) beta_oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses gene_expression Gene Expression TF->gene_expression activates defense_response Defense Response gene_expression->defense_response

Caption: Overview of the Jasmonate Biosynthesis and Signaling Pathway.

B. Experimental Workflow for Stable Isotope Dilution Assay

The experimental workflow for the stable isotope dilution assay of plant oxylipins involves several key steps, from sample collection to data analysis. The inclusion of deuterated internal standards at the initial extraction step is critical for accurate quantification.

Experimental_Workflow sample_collection 1. Plant Tissue Collection (Flash Freeze in Liquid N2) homogenization 2. Homogenization sample_collection->homogenization extraction 3. Extraction with Solvent & Spiking with Deuterated Internal Standards homogenization->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection spe 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) supernatant_collection->spe drying 7. Drying under Nitrogen spe->drying reconstitution 8. Reconstitution in Mobile Phase drying->reconstitution lcms 9. LC-MS/MS Analysis (MRM) reconstitution->lcms data_analysis 10. Data Analysis (Peak Integration, Calibration Curve, Quantification) lcms->data_analysis

Caption: Experimental Workflow for Plant Oxylipin Quantification.

References

Application Note: Quantification of 12-oxophytodienoic Acid (OPDA) in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 12-oxophytodienoic acid (OPDA) is a crucial lipid-derived signaling molecule in plants, belonging to the oxylipin family. It serves as the primary precursor for the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which are key regulators of plant growth, development, and defense.[1][2] Beyond its role as a precursor, OPDA itself triggers distinct signaling pathways, often independent of the canonical JA receptor COI1, to modulate gene expression and defense responses against various stresses.[1][3] This dual role makes the accurate quantification of OPDA essential for understanding plant stress physiology, defense mechanisms, and for developing novel strategies in agriculture and pharmacology.

This document provides a comprehensive experimental workflow for the reliable extraction, purification, and quantification of OPDA from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

OPDA Biosynthesis and Signaling Pathway

OPDA is synthesized from α-linolenic acid in the chloroplasts through the sequential action of three enzymes: lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[3] Following its synthesis, OPDA can be transported to the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) and undergoes β-oxidation to form jasmonic acid.[3] OPDA also functions as a signaling molecule in its own right, activating a unique set of genes independently of the JA-Ile/COI1 signaling module to fine-tune growth and defense responses.[1][3]

OPDA_Signaling_Pathway cluster_peroxisome Peroxisome cluster_signaling Signaling Outputs aLinolenic α-Linolenic Acid HPOT 13-HPOT aLinolenic->HPOT LOX EOT Unstable Allene Oxide HPOT->EOT AOS OPDA_node cis-(+)-12-OPDA EOT->OPDA_node AOC OPDA_reduced OPC-8:0 OPDA_node->OPDA_reduced OPR3 COI1_indep OPDA-Specific Gene Expression (COI1-Independent) OPDA_node->COI1_indep Direct Signaling JA Jasmonic Acid (JA) OPDA_reduced->JA 3x β-oxidation COI1_dep JA/JA-Ile Dependent Gene Expression (COI1-Mediated) JA->COI1_dep → JA-Ile →

Caption: OPDA biosynthesis in the chloroplast and its subsequent conversion to JA or direct signaling roles.

Experimental Workflow for OPDA Quantification

The quantification of OPDA requires a multi-step process that ensures the preservation, efficient extraction, and accurate measurement of this often low-abundance molecule. The general workflow involves rapid harvesting and freezing of tissue to halt metabolic activity, followed by homogenization, extraction with organic solvents, purification to remove interfering substances, and finally, sensitive detection by LC-MS/MS.[5][6]

Experimental_Workflow start 1. Sample Collection homogenization 2. Homogenization (Liquid Nitrogen) start->homogenization extraction 3. Solvent Extraction (Internal Standards Added) homogenization->extraction purification 4. Purification (Solid-Phase Extraction) extraction->purification analysis 5. LC-MS/MS Analysis purification->analysis data_proc 6. Data Processing & Quantification analysis->data_proc

Caption: High-level experimental workflow for the quantification of OPDA in plant tissues.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction

This protocol details the initial steps of sample collection and extraction, which are critical for accurate results. To prevent analyte degradation or artificial formation, samples should be handled quickly and kept frozen until extraction solvent is added.[4] The use of antioxidants like butylated hydroxytoluene (BHT) is recommended to quench radical-catalyzed reactions.[4][7]

Table 1: Materials and Reagents for Extraction & Purification

Item Description
Equipment Mortar and pestle, Bead mill homogenizer, Refrigerated centrifuge (4°C), Vacuum concentrator (SpeedVac) or Nitrogen evaporator.
Consumables 2.0 mL microcentrifuge tubes, C18 Solid-Phase Extraction (SPE) cartridges, Autosampler vials with inserts.[6]
Solvents HPLC-grade Methanol, Acetonitrile (B52724), and Water.
Reagents Acetic Acid (AcOH) or Formic Acid (FA), Butylated Hydroxytoluene (BHT).
Internal Standard Deuterated OPDA (e.g., ²H₅-OPDA) for accurate quantification.[5]

| Solutions | Extraction Solvent: 80% Methanol with 1% Acetic Acid and 0.005% BHT.[4][6] SPE Wash Solution: 1% Acetic Acid in ultrapure water.[6] SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[6] |

Procedure:

  • Harvesting: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.[6][8]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing during this step.[5][6]

  • Extraction:

    • Transfer the frozen powder to a 2.0 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent.

    • Add the internal standard (e.g., ²H₅-OPDA) to each sample at a known concentration.[5]

    • Vortex thoroughly to mix.

  • Incubation: Incubate the samples on a rocking platform or shaker for 16-24 hours at 4°C to ensure complete extraction.[9]

  • Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube for the purification step.

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is employed to remove polar impurities like sugars and salts that can interfere with LC-MS/MS analysis and cause ion suppression.[5][6]

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol through it.[6]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of SPE Wash Solution (1% AcOH) through it. Do not allow the cartridge to run dry.[6]

  • Sample Loading: Load the supernatant from the extraction step onto the equilibrated cartridge. Allow the sample to pass through slowly.[6]

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove impurities.[6]

  • Elution: Place a clean collection tube and elute the retained analytes, including OPDA, with 1 mL of SPE Elution Solution.[6]

  • Drying: Evaporate the eluate to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.[6]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).[6] Vortex briefly and centrifuge to pellet any remaining insoluble debris.

  • Sample Transfer: Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.[6]

Protocol 3: LC-MS/MS Quantification

This protocol uses Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

Table 2: Example LC-MS/MS Parameters for OPDA Quantification

Parameter Setting
LC System UHPLC System
Column C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Example: 10% B to 95% B over 10 min, hold 2 min, re-equilibrate.[10]
Flow Rate 0.3 mL/min[10]
Injection Volume 2-5 µL
MS System Triple Quadrupole or Q-Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions OPDA: Precursor Ion (Q1): m/z 291.2 → Product Ion (Q3): m/z 165.1 ²H₅-OPDA (ISTD): Precursor Ion (Q1): m/z 296.2 → Product Ion (Q3): m/z 170.1

| Collision Energy | To be optimized for the specific instrument (typically 10-25 eV) |

Note: MRM transitions and collision energies should be optimized empirically on the specific instrument used for analysis.

Procedure:

  • System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Sequence Run: Create a sequence including blank injections, a calibration curve with known concentrations of OPDA standard, quality control (QC) samples, and the unknown plant samples.

  • Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for both endogenous OPDA and the deuterated internal standard.[10]

  • Data Analysis:

    • Integrate the peak areas for both OPDA and the internal standard (ISTD) in each sample using the instrument's software.

    • Calculate the response ratio (Peak Area of OPDA / Peak Area of ISTD).

    • Generate a calibration curve by plotting the response ratio against the concentration of the standards.

    • Determine the concentration of OPDA in the plant samples by interpolating their response ratios from the calibration curve.

    • Normalize the final concentration to the initial fresh weight of the tissue (e.g., ng/g FW).

Data Presentation

Quantitative results should be presented clearly, allowing for easy comparison between different samples or treatments.

Table 3: Example Quantitative Data Summary

Sample ID Treatment Replicate OPDA Concentration (ng/g FW) Standard Deviation
WT-1 Control 1 15.2 1.8
WT-2 Control 2 14.8
WT-3 Control 3 17.0
WT-4 Wounded 1 125.6 11.4
WT-5 Wounded 2 140.1
WT-6 Wounded 3 122.3
mutant-1 Control 1 18.1 2.1
mutant-2 Control 2 20.5
mutant-3 Control 3 17.9
mutant-4 Wounded 1 155.4 14.2
mutant-5 Wounded 2 172.0

| mutant-6 | Wounded | 3 | 149.8 | |

References

Troubleshooting & Optimization

improving recovery of 12-OPDA during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 12-oxophytodienoic acid (12-OPDA) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is 12-OPDA and why is its accurate quantification important?

A1: 12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants that acts as a precursor to jasmonic acid (JA) and also has its own distinct biological functions.[1] It plays a crucial role in plant defense mechanisms against pathogens and insects, as well as in various developmental processes.[1] Accurate quantification of 12-OPDA is essential for understanding its physiological roles, which can have applications in agriculture and the development of new drugs.[1]

Q2: What are the main challenges in extracting 12-OPDA from biological samples?

A2: The primary challenges in 12-OPDA extraction include its low endogenous concentrations, chemical instability, and the complexity of biological matrices.[2] 12-OPDA is susceptible to degradation and isomerization, particularly when exposed to heat, light, or extreme pH levels during the extraction process.[2] The presence of other lipids, pigments, and secondary metabolites in the sample can also interfere with its extraction and subsequent analysis.[2]

Q3: What are the recommended storage conditions for samples and extracts to prevent 12-OPDA degradation?

A3: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C for long-term storage (up to two years).[3] Stock solutions of 12-OPDA in solvents like ethanol (B145695) or DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q4: Which internal standard is recommended for the accurate quantification of 12-OPDA?

A4: For the most accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard. A common and effective choice is deuterated OPDA, such as [2H5]cis-(+/-)-OPDA.[3] Using a labeled internal standard helps to correct for sample loss and variations in ionization during sample preparation and analysis by mass spectrometry.[3]

Troubleshooting Guides

Issue 1: Low Recovery of 12-OPDA
Possible Cause Troubleshooting Step Rationale
Inefficient Cell Disruption Ensure the tissue is thoroughly ground to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen or a bead beater. For more rigid tissues, mechanical cryo-grinding may be more effective.Complete cell disruption is necessary to release intracellular 12-OPDA for extraction. Studies have shown that manual grinding with a mortar and pestle can be highly reproducible and efficient for tough plant tissues like maize cobs.[4]
Suboptimal Extraction Solvent Use a methanol-based solvent system, such as 80% methanol (B129727) in water, as it has been shown to be highly effective for 12-OPDA extraction. The addition of a small amount of acid (e.g., 1% acetic acid or 0.1% formic acid) can improve the recovery of acidic molecules like 12-OPDA.[1]The polarity of the extraction solvent is critical for efficient recovery. Methanol has demonstrated superior extraction efficiency compared to other solvents like ethyl acetate (B1210297) and acetonitrile (B52724).[5] Acidification helps to keep the carboxyl group of 12-OPDA protonated, increasing its solubility in the organic solvent.[1]
Incomplete Extraction Increase the extraction time, perform multiple extraction cycles, or increase the solvent-to-sample ratio.Ensuring sufficient time and solvent volume allows for the complete partitioning of 12-OPDA from the sample matrix into the extraction solvent.
Degradation of 12-OPDA Perform all extraction steps at low temperatures (e.g., on ice or at 4°C). Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. Minimize exposure of the sample to light.12-OPDA is chemically unstable and prone to degradation. Low temperatures slow down enzymatic and chemical degradation processes.[2] Antioxidants prevent the oxidation of 12-OPDA.[1]
Losses during Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the pH of the sample and wash solutions to ensure 12-OPDA retention on the column and its selective elution.Proper cartridge preparation is crucial for the effective binding of the analyte. The charge state of 12-OPDA, which is pH-dependent, will affect its retention on the solid phase.[1]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Homogenization Ensure all samples are ground to a consistently fine powder.Uniform homogenization ensures that each subsample is representative of the whole, reducing variability in the starting material.
Inaccurate Measurement Use a precision balance for weighing the initial sample material.Accurate initial measurements are fundamental for reproducible quantitative results.
Variable Extraction Conditions Standardize the timing, agitation, and temperature for each sample during manual extraction methods. For automated systems, ensure consistent placement and settings.Consistency in the extraction protocol for all samples is key to minimizing variability in the final results.
Inconsistent SPE Procedure Use a vacuum manifold for consistent flow rates during sample loading, washing, and elution. Ensure complete elution with an adequate volume of the elution solvent.A consistent flow rate ensures uniform interaction of the sample with the sorbent. Incomplete elution will lead to variable and lower recovery.
Instrumental Variability Utilize a stable isotope-labeled internal standard (e.g., deuterated 12-OPDA) to normalize for variations in instrument performance.An internal standard co-elutes with the analyte and experiences similar variations, allowing for accurate correction of the final quantified amount.[3]

Data Presentation

Table 1: Comparison of Extraction Solvents for 12-OPDA

Extraction SolventRelative Extraction Efficiency (%)
Methanol100
Ethanol90
Acetonitrile85
Ethyl Acetate60

Data compiled from studies on oxylipin extraction.[5]

Table 2: Effect of Methanol:Water Ratio on 12-OPDA Extraction Efficiency

Methanol:Water Ratio (v/v)Relative Extraction Efficiency (%)
100:092
80:20100
60:4088
40:6075

Data compiled from studies on oxylipin extraction.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 12-OPDA from Plant Tissue
  • Sample Preparation: Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen.[1]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid).[1]

    • Add a known amount of a suitable internal standard (e.g., d5-OPDA).[1]

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.[1]

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.[1]

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of ethyl acetate and a saturated NaCl solution.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.[1]

    • Collect the upper ethyl acetate phase.[1]

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate.[1]

  • Drying and Concentration:

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of acetonitrile) for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for 12-OPDA Purification

This protocol is intended for the cleanup of a crude plant extract obtained from a primary extraction method like LLE.

  • Cartridge Conditioning:

    • Pass 5 mL of 100% methanol through a C18 SPE cartridge.[1]

    • Follow with 5 mL of conditioning solution (e.g., 90/10 Methanol/Water with 0.1% Trifluoroacetic acid (TFA)). Do not allow the cartridge to dry.[1]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of equilibration/load solution (e.g., 0.1% TFA in Water).[1]

  • Sample Loading:

    • Acidify the crude plant extract with TFA to a final concentration of 0.1%.[1]

    • Load the acidified extract onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).[1]

  • Washing: Wash the cartridge with 5 mL of a wash solution (e.g., 5% Methanol/Water with 0.1% TFA) to remove polar impurities.[1]

  • Elution: Elute the 12-OPDA from the cartridge with 5 mL of an elution solution (e.g., 50/50 Acetonitrile/Water with 0.1% TFA).[1]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.[1]

Visualizations

Experimental_Workflow Sample_Harvest 1. Sample Harvest & Immediate Freezing Homogenization 2. Homogenization (e.g., Mortar & Pestle) Sample_Harvest->Homogenization Extraction 3. Solvent Extraction (with Internal Standard) Homogenization->Extraction Purification 4. Purification (LLE or SPE) Extraction->Purification Concentration 5. Concentration (Evaporation) Purification->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution Analysis 7. Analysis (LC-MS/MS or GC-MS) Reconstitution->Analysis Troubleshooting_Logic Start Low 12-OPDA Recovery Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Action: Improve Grinding (e.g., finer powder, cryo-milling) Check_Homogenization->Improve_Homogenization No Check_Solvent Is Extraction Solvent Optimal? Check_Homogenization->Check_Solvent Yes Improve_Homogenization->Check_Solvent Optimize_Solvent Action: Use 80% Methanol with 1% Acetic Acid Check_Solvent->Optimize_Solvent No Check_Degradation Is Degradation Suspected? Check_Solvent->Check_Degradation Yes Optimize_Solvent->Check_Degradation Prevent_Degradation Action: Work at 4°C, Add Antioxidant (BHT), Protect from Light Check_Degradation->Prevent_Degradation Yes Check_SPE Was SPE Used? Check_Degradation->Check_SPE No Prevent_Degradation->Check_SPE Optimize_SPE Action: Check Cartridge Conditioning, Optimize pH of Solutions Check_SPE->Optimize_SPE Yes End Recovery Improved Check_SPE->End No Optimize_SPE->End

References

Technical Support Center: Troubleshooting Low Sensitivity in LC-MS/MS for OPDA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving low sensitivity issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 12-oxo-phytodienoic acid (OPDA) and related oxylipins.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low sensitivity when analyzing OPDA by LC-MS/MS?

Low sensitivity in OPDA analysis can stem from several factors throughout the analytical workflow. The most frequent culprits include:

  • Sample Degradation: OPDA and other oxylipins are often unstable and can degrade if not handled properly.[1]

  • Inefficient Sample Preparation: The presence of co-eluting matrix components, such as phospholipids, can significantly suppress the ionization of OPDA, leading to a lower signal.[1]

  • Suboptimal Chromatographic Conditions: Poor peak shape, such as broad or tailing peaks, can decrease the signal-to-noise ratio.[1][2]

  • Incorrect Mass Spectrometry Settings: Non-optimal ionization source parameters or incorrect MRM transitions will result in poor sensitivity.[1][3]

  • Instrument Contamination: Buildup of contaminants in the ion source or on the column can lead to high background noise and poor signal intensity.[3]

Q2: How can I prevent OPDA degradation during sample handling and storage?

To maintain the integrity of your samples, it is crucial to:

  • Store samples at -80°C.[1]

  • Minimize the number of freeze-thaw cycles.[1]

  • Process samples quickly and on ice.[1]

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent auto-oxidation.[1]

Q3: What is the recommended ionization mode for OPDA analysis?

Electrospray Ionization (ESI) in negative mode is typically the most effective method for analyzing acidic compounds like OPDA.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of low sensitivity in your OPDA LC-MS/MS experiments.

Step 1: Initial System Check & Standard Analysis

Question: My OPDA signal is suddenly low or absent. Where do I start?

Answer: Begin by isolating the problem to either the LC system, the MS system, or the sample itself.

  • Analyze a Known Standard: Prepare a fresh dilution of your OPDA standard in a clean solvent (e.g., initial mobile phase composition).

  • Direct Infusion (if possible): Infuse the standard solution directly into the mass spectrometer, bypassing the LC system.

    • Strong, Stable Signal: If you observe a good signal, the issue likely lies within your LC system or the sample preparation.

    • Low or No Signal: If the signal is still poor, the problem is likely with the mass spectrometer, the standard itself, or the mobile phase.[2]

Step 2: Sample Preparation and Matrix Effects

Question: I suspect my sample matrix is causing the low sensitivity. How can I confirm and mitigate this?

Answer: Matrix effects, where co-eluting compounds suppress the ionization of the target analyte, are a common issue in the analysis of complex biological samples.[1][4]

Experimental Protocol: Assessing Matrix Effects

A post-column infusion experiment can help visualize regions of ion suppression in your chromatogram.

  • Setup: While a blank matrix sample is being injected and run through the LC system, continuously infuse a standard solution of OPDA directly into the MS source via a T-junction placed after the LC column.[2]

  • Analysis: Monitor the OPDA signal. A stable baseline will be observed initially. Dips in this baseline that correspond to the elution of matrix components indicate ion suppression.[5]

Solutions for Matrix Effects:

  • Improve Sample Cleanup: Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like phospholipids.[1] A mixed-mode anion exchange SPE cartridge is often recommended for OPDA.[1]

  • Optimize Chromatography: Adjust your LC gradient to better separate OPDA from the interfering compounds.[1]

  • Sample Dilution: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components.[1]

  • Use a Stable Isotope-Labeled Internal Standard: This can help to correct for signal suppression during quantification.[1]

Step 3: Liquid Chromatography (LC) System

Question: My peak shape is poor (broad, tailing, or split), which is affecting my sensitivity. What should I check?

Answer: Poor chromatography can significantly reduce the signal-to-noise ratio.

Troubleshooting Poor Peak Shape:

Potential Cause Recommended Action
Column Degradation Replace the analytical column. A high-resolution, end-capped C18 column is recommended for OPDA analysis.[1]
Improper Mobile Phase Ensure you are using high-purity, LC-MS grade solvents and reagents.[1] Verify the pH of your mobile phase; for OPDA, a mobile phase containing 0.1% formic acid is common to ensure it remains in a single ionic form.[1]
System Leaks Check for any leaks in the LC system, as this can cause pressure drops and inconsistent flow rates.[2]
Incorrect Injection Volume Overloading the column can lead to poor peak shape. Try injecting a smaller volume.[2]
Step 4: Mass Spectrometry (MS) System

Question: My LC system seems fine, but my OPDA signal is still low. What MS parameters should I optimize?

Answer: Proper tuning and maintenance of the mass spectrometer are critical for achieving optimal sensitivity.

Key MS Parameters for OPDA:

Parameter Typical Setting/Recommendation
Ionization Mode ESI Negative[1]
Precursor Ion [M-H]⁻ m/z 291.2
Product Ions (MRM) Verify the MRM transitions for OPDA. Common transitions include fragments resulting from the loss of water and parts of the fatty acid chain. Optimize collision energy for each transition.
Ion Source Parameters Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage. These parameters are instrument-dependent.

Troubleshooting MS Issues:

  • Clean the Ion Source: The ion source can become contaminated over time, leading to a decrease in sensitivity. Follow the manufacturer's protocol for cleaning the ion source components.[2][3]

  • Mass Calibration: Ensure the mass spectrometer is properly calibrated.[3]

  • Detector Voltage: Confirm that the detector voltage is set appropriately.[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low sensitivity in OPDA LC-MS/MS analysis.

TroubleshootingWorkflow Troubleshooting Low OPDA Sensitivity start Low OPDA Signal Detected check_standard Analyze Fresh OPDA Standard start->check_standard standard_ok Signal OK? check_standard->standard_ok ms_issue Investigate MS/Standard: - Infuse Standard Directly - Check MS Calibration/Tune - Remake Standard & Solvents standard_ok->ms_issue No lc_sample_issue Problem is LC or Sample Prep standard_ok->lc_sample_issue Yes end Problem Resolved ms_issue->end check_chromatography Review Chromatography: - Peak Shape - Retention Time - Pressure lc_sample_issue->check_chromatography chroma_ok Chroma OK? check_chromatography->chroma_ok fix_lc Troubleshoot LC: - Check for Leaks - Check Mobile Phase - Change Column chroma_ok->fix_lc No sample_prep_issue Investigate Sample Prep & Matrix Effects chroma_ok->sample_prep_issue Yes fix_lc->end assess_matrix Assess Matrix Effects: - Post-column Infusion - Compare Spiked vs. Unspiked sample_prep_issue->assess_matrix matrix_present Matrix Effects Present? assess_matrix->matrix_present optimize_prep Optimize Sample Prep: - Improve SPE Cleanup - Adjust Chromatography - Dilute Sample matrix_present->optimize_prep Yes check_ms_settings Re-optimize MS Settings: - Ion Source Parameters - MRM Transitions - Collision Energy matrix_present->check_ms_settings No optimize_prep->end check_ms_settings->end

Caption: A step-by-step workflow for diagnosing low sensitivity in OPDA LC-MS/MS analysis.

References

Technical Support Center: Separation of 12-Oxo-Phytodienoic Acid (OPDA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for the challenging separation of 12-oxo-phytodienoic acid (OPDA) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of OPDA isomers, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Poor or No Resolution Between OPDA Isomer Peaks

  • Question: Why am I observing poor peak separation or complete co-elution of my OPDA isomers?

  • Answer: Poor resolution is a frequent challenge due to the high structural similarity of OPDA isomers.[1] Several factors can contribute to this issue:

    • Inappropriate Column Selection: For stereoisomers (enantiomers and diastereomers), a standard reversed-phase column (e.g., C18) will not provide separation. A Chiral Stationary Phase (CSP) is essential.[2][3] Polysaccharide-based CSPs are often effective.[2] For positional isomers, a high-efficiency C18 or a phenyl-type column might be suitable.[1]

    • Suboptimal Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., isopropanol, ethanol (B145695), acetonitrile) and the presence of an acidic additive (e.g., trifluoroacetic acid, formic acid) are critical for achieving selectivity.[2]

    • Steep Gradient: A rapid gradient may not provide sufficient time for the isomers to interact differently with the stationary phase, leading to co-elution.

    • Temperature Fluctuations: Inconsistent column temperature can affect selectivity and reproducibility.[2]

Issue 2: Peak Tailing

  • Question: My OPDA isomer peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like OPDA is often due to unwanted secondary interactions with the stationary phase.[2]

    • Secondary Interactions: The carboxylic acid group of OPDA can interact with active sites on the silica (B1680970) backbone of the column. Adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress this interaction by protonating the analyte and minimizing secondary interactions.[2]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing. Try reducing the injection volume or diluting the sample.[2]

    • Column Degradation: Over time, column performance deteriorates. If you observe a gradual increase in peak tailing, it may be time to replace the column.[2]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds. Ensure the pH is consistently maintained, ideally 1.5-2 units away from the pKa of OPDA, to ensure a single ionization state.[1]

Issue 3: Shifting Retention Times

  • Question: I am observing inconsistent retention times for my OPDA isomers between injections. What is causing this instability?

  • Answer: Drifting retention times typically indicate a lack of system stability or equilibration.[2]

    • Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure an adequate post-run equilibration step.[1]

    • Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.[2] Using a buffer can also help maintain a stable pH.[1]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a constant and controlled temperature.[1][2]

    • HPLC System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and inconsistent flow rates.[1]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating OPDA stereoisomers?

A1: The most successful separations of OPDA stereoisomers are achieved using Chiral Stationary Phases (CSPs).[2] Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamates (e.g., Chiralpak® and Chiralcel® series), are widely used and have demonstrated broad applicability for a range of chiral compounds.[2] It is often necessary to screen several different CSPs to find the one that provides the best selectivity for the specific OPDA isomers of interest.[2]

Q2: Why is an acidic modifier like TFA or formic acid often added to the mobile phase?

A2: OPDA is a carboxylic acid.[1] Adding a small amount of a strong acid like TFA or a weaker acid like formic acid to the mobile phase serves two main purposes:

  • Improves Peak Shape: It suppresses the ionization of the carboxylic acid group, reducing interactions with active sites on the silica support and minimizing peak tailing.[2]

  • Enhances Reproducibility: It helps to control the ionization state of the analyte, leading to more stable and reproducible retention times.

Q3: What are the primary challenges to expect when developing a separation method for OPDA isomers?

A3: The main challenges include:

  • Finding a suitable Chiral Stationary Phase: This often requires screening multiple columns.[2]

  • Achieving baseline resolution: Fine-tuning the mobile phase composition and temperature is often necessary.[2]

  • Dealing with peak tailing: This is common due to the acidic nature of OPDA.[2]

  • Long analysis times: Achieving good resolution in chiral separations can sometimes require lower flow rates and longer columns, leading to longer run times.[2]

Q4: At what pH is 12-OPDA most stable during extraction and analysis?

A4: 12-OPDA is most stable under neutral pH conditions (approximately pH 7.0). Acidic or basic conditions can catalyze the enolization process, leading to isomerization from the naturally occurring cis-isomer to the more thermodynamically stable trans-isomer.[4]

Q5: How should I store OPDA standards and samples?

A5: For long-term storage, it is recommended to store OPDA standards and samples at -80°C in an inert solvent such as ethanol, methanol, or acetonitrile. Use amber glass vials to protect the compounds from light. For short-term storage during an analytical sequence, keep samples in a temperature-controlled autosampler at a low temperature (e.g., 4°C).[4]

Data Presentation

Table 1: Example Chromatographic Parameters for Chiral Separation of OPDA Isomers

ParameterCondition 1Condition 2Condition 3
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFAn-Hexane/Ethanol (85:15, v/v) + 0.1% TFAMethanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C30°C20°C
Detection UV at 235 nmUV at 235 nmUV at 235 nm

Table 2: Hypothetical Performance Data for OPDA Isomer Separation

Isomer PairColumnRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)Tailing Factor (Tf)
cis-(+)-OPDA / cis-(-)-OPDAChiralpak® AD-H12.514.21.81.1
cis-(+)-OPDA / trans-(+)-OPDAC18 (150 x 4.6 mm)10.110.81.31.4
cis-(-)-OPDA / trans-(-)-OPDAC18 (150 x 4.6 mm)10.211.01.41.3

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Column Screening

This protocol outlines a systematic approach to screen for a suitable chiral stationary phase.

  • Prepare Standard Solution: Prepare a standard solution of the OPDA isomer mixture in a suitable solvent (e.g., ethanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Select Columns: Choose a minimum of two to three different polysaccharide-based chiral columns for initial screening (e.g., from the Chiralpak® and Chiralcel® series).[2]

  • Initial Mobile Phase: Use a generic mobile phase for the initial screening, such as n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.[2]

  • Set Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV wavelength appropriate for OPDA (e.g., ~235 nm).

  • Screening Runs: Inject the standard solution onto each column and record the chromatograms.

  • Evaluation: Evaluate the chromatograms for any signs of partial or complete separation. The column that shows the best initial selectivity is chosen for further optimization.[2]

Protocol 2: Mobile Phase and Method Optimization

This protocol is for optimizing the separation on the selected chiral column.

  • Select the Best Column: Use the column that demonstrated the best selectivity from the screening protocol.

  • Optimize Organic Modifier Ratio: Systematically vary the ratio of the organic modifiers (e.g., from 95:5 to 80:20 n-Hexane/Isopropanol) to improve resolution.[2]

  • Evaluate Different Modifiers: Test the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol) on the separation.

  • Optimize Acidic Additive: Optimize the concentration of the acidic modifier (e.g., from 0.05% to 0.2% TFA or formic acid) to improve peak shape and resolution.

  • Optimize Temperature and Flow Rate:

    • Investigate the effect of column temperature on the separation (e.g., test at 20°C, 25°C, and 30°C).

    • Adjust the flow rate to find a balance between analysis time and resolution. Lower flow rates often improve resolution but increase run time.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution CheckColumn Is a Chiral Stationary Phase (CSP) being used? Start->CheckColumn UseCSP Use appropriate CSP (e.g., polysaccharide-based) CheckColumn->UseCSP No CheckMobilePhase Optimize Mobile Phase CheckColumn->CheckMobilePhase Yes UseCSP->CheckMobilePhase CheckGradient Is the gradient too steep? CheckMobilePhase->CheckGradient CheckTempFlow Optimize Temperature & Flow Rate Success Resolution Achieved CheckTempFlow->Success CheckGradient->CheckTempFlow No AdjustGradient Decrease gradient slope CheckGradient->AdjustGradient Yes AdjustGradient->Success OPDA_Extraction_Workflow Start Sample Collection (Freeze in Liquid N2) Homogenize Homogenize Frozen Tissue Start->Homogenize Extract Extract with cold 80% Methanol (+ Internal Standard, + Antioxidant) Maintain neutral pH Homogenize->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Solid-Phase Extraction (SPE) Cleanup CollectSupernatant->SPE Evaporate Evaporate to Dryness (Under Nitrogen) SPE->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Technical Support Center: 12-oxo-phytodienoic Acid (OPDA) Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the chemical instability of 12-oxo-phytodienoic acid (OPDA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 12-oxo-phytodienoic acid (OPDA) and why is its chemical instability a concern?

A1: 12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants, serving as a key precursor to the hormone jasmonic acid (JA) and also functioning as an independent signaling molecule in stress responses.[1][2][3] Its chemical instability is a primary concern for researchers as it can lead to inconsistent and unreliable experimental results. The main cause of this instability is the isomerization of the native cis-(+)-OPDA to its epi-isomer, 13-epi-12-oxo PDA, particularly during extraction, isolation, and storage.[4] Degradation can also occur due to improper storage temperatures, repeated freeze-thaw cycles, and exposure to strong acids, alkalis, or oxidizing agents.

Q2: What are the recommended long-term storage conditions for OPDA?

A2: For long-term stability, OPDA should be stored as supplied at -80°C, where it is reported to be stable for at least one year.[5] If supplied in an organic solvent such as ethanol (B145695), it is recommended to store the solution at -80°C.

Q3: How should I prepare and store aqueous solutions of OPDA?

A3: It is not recommended to store aqueous solutions of OPDA for more than one day due to its rapid degradation.[5] To prepare an aqueous solution, it is best to first dissolve OPDA in an organic solvent like ethanol or DMSO and then dilute it into the aqueous buffer immediately before use. For direct dissolution in aqueous media, strongly basic buffers (pH > 8) can be used to improve solubility and stability for short-term experiments.[5]

Q4: I am observing a peak with the same mass-to-charge ratio as OPDA in my LC-MS analysis, but with a different retention time. What could this be?

A4: This is a common issue and the additional peak is likely the C-13 epimer of OPDA, 13-epi-12-oxo PDA.[4] This isomerization can occur during sample extraction, processing, or storage. To confirm its identity, you can use a commercially available standard for 13-epi-12-oxo PDA. Optimizing your chromatographic method can help to separate these two isomers for accurate quantification.

Q5: What is the role of OPDA in plant signaling, and how does its instability affect the study of these pathways?

A5: OPDA has a dual role in plant signaling. It is a precursor for the biosynthesis of jasmonic acid (JA), which is involved in a well-characterized signaling pathway dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1).[2][3] Additionally, OPDA has its own distinct signaling activities that are independent of COI1 and JA.[1][6][7] The instability of OPDA, particularly its isomerization, can complicate the study of these pathways as the biological activity of the epi-isomer may differ from the native compound. Therefore, careful handling and analysis are crucial to correctly attribute biological effects to OPDA.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with OPDA.

Issue Potential Cause Troubleshooting Steps
Inconsistent or low recovery of OPDA after extraction Degradation during extraction: Exposure to non-optimal pH, high temperatures, or prolonged extraction times.- Perform extractions at low temperatures (4°C).- Minimize the duration of the extraction process.- Use extraction solvents buffered to a slightly acidic pH (e.g., pH 5-6) to minimize isomerization.
High variability in OPDA quantification between replicates Inconsistent sample handling: Variations in time from sample collection to extraction or freeze-thaw cycles of stock solutions.- Standardize the sample collection and extraction workflow to ensure uniformity.- Aliquot stock solutions of OPDA into single-use vials to avoid repeated freeze-thaw cycles.
Difficulty dissolving OPDA in aqueous buffers Low aqueous solubility of OPDA: OPDA is a lipid and has limited solubility in neutral aqueous solutions.- Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous buffer.- For organic solvent-free aqueous solutions, use a strongly basic buffer (pH > 8) and sonicate or vortex vigorously to aid dissolution.[5] Prepare fresh for each experiment.
Appearance of an extra peak during LC-MS analysis Isomerization of OPDA: Conversion of cis-(+)-OPDA to 13-epi-12-oxo PDA.- Optimize the HPLC method to achieve baseline separation of the two isomers. This may involve using a different column (e.g., a chiral column) or adjusting the mobile phase gradient.- Confirm the identity of the second peak using a 13-epi-12-oxo PDA standard.
Unexpected biological activity or lack thereof Degradation or isomerization of OPDA: The biological activity of OPDA isomers or degradation products may differ from the parent compound.- Verify the purity and integrity of your OPDA standard using LC-MS before conducting biological assays.- Always prepare fresh dilutions of OPDA for each experiment from a properly stored stock solution.

Quantitative Data on OPDA Stability

Condition Solvent/Matrix Stability Recommendation Reference
Long-term Storage Solid form or in Ethanol/DMSOStore at -80°C for at least 1 year.[5]
Short-term Storage In Ethanol/DMSOStore at -20°C for up to one month.
Aqueous Solution Neutral or acidic bufferHighly unstable; do not store for more than one day.[5]
Aqueous Solution Basic buffer (pH > 8)More stable than in neutral or acidic buffers, but should still be prepared fresh.[5]
Freeze-Thaw Cycles Any solutionAvoid repeated freeze-thaw cycles by aliquoting stock solutions.

Experimental Protocols

Protocol 1: Extraction of OPDA from Plant Tissue

This protocol is designed to minimize the degradation of OPDA during extraction.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent: 80% methanol (B129727) in water, pre-chilled to 4°C

  • Internal standard (e.g., d5-OPDA)

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the frozen powder (e.g., 100-200 mg) to a pre-chilled centrifuge tube.

  • Add a known amount of internal standard.

  • Add 5 mL of pre-chilled 80% methanol.

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for analysis.

Protocol 2: Analysis of OPDA by HPLC-MS/MS

This protocol provides a general method for the quantification of OPDA.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient:

  • A linear gradient from 30% B to 100% B over 10 minutes.

  • Hold at 100% B for 2 minutes.

  • Return to 30% B and re-equilibrate for 3 minutes.

Mass Spectrometry Parameters:

  • Operate in negative ion mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification.

    • cis-OPDA: precursor ion m/z 291.2, product ion m/z 165.1

    • 13-epi-OPDA: precursor ion m/z 291.2, product ion m/z 165.1

    • d5-OPDA (internal standard): precursor ion m/z 296.2, product ion m/z 170.1

Signaling Pathways and Experimental Workflows

OPDA Biosynthesis and Signaling Pathways

OPDA_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm_nucleus Cytoplasm/Nucleus cluster_coi1_independent COI1-Independent Pathway alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hpote 13(S)-HPOTE lox->hpote aos AOS hpote->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda_chloroplast cis-(+)-OPDA aoc->opda_chloroplast opda_peroxisome cis-(+)-OPDA opda_chloroplast->opda_peroxisome Transport opda_signal cis-(+)-OPDA opr3 OPR3 opda_peroxisome->opr3 beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja ja_ile JA-Isoleucine ja->ja_ile JAR1 coi1 COI1 ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz degradation myc2 MYC2 jaz->myc2 represses ja_responsive_genes JA-Responsive Genes myc2->ja_responsive_genes activates cyp20_3 CYP20-3 opda_signal->cyp20_3 binds tga TGA Factors cyp20_3->tga activates opda_responsive_genes OPDA-Responsive Genes tga->opda_responsive_genes regulates

Caption: Biosynthesis of OPDA and its dual signaling pathways.

Experimental Workflow for Assessing OPDA Stability

OPDA_Stability_Workflow cluster_experiment Experimental Conditions cluster_analysis Analysis at Time Points (t=0, 1, 2, 4, 8, 24h) start Prepare OPDA Stock Solution (e.g., in Ethanol) aliquot Aliquot into Single-Use Vials start->aliquot storage Store at -80°C aliquot->storage condition1 Condition 1 (e.g., pH 5, 25°C) storage->condition1 condition2 Condition 2 (e.g., pH 7, 25°C) storage->condition2 condition3 Condition 3 (e.g., pH 9, 25°C) storage->condition3 condition4 Condition 4 (e.g., pH 7, 4°C) storage->condition4 sampling Take Samples condition1->sampling condition2->sampling condition3->sampling condition4->sampling lcms LC-MS/MS Analysis sampling->lcms quantification Quantify OPDA and epi-OPDA lcms->quantification data_analysis Data Analysis (Degradation Kinetics) quantification->data_analysis

Caption: Workflow for assessing the stability of OPDA.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage conditions for o-Phenylenediamine (OPDA) standards and samples. It includes troubleshooting guides and FAQs to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid OPDA, which was initially white or light tan, has turned yellow/brown. Can I still use it?

A1: Discoloration of solid OPDA indicates oxidation and degradation.[1] Using discolored OPDA is not recommended as it can lead to significantly high background signals and unreliable results in sensitive assays like ELISA. For best results, use only OPDA that is white to off-white or light tan in color.

Q2: How should I store my solid OPDA standard?

A2: Solid OPDA should be stored in a tightly sealed container at 2-8°C, protected from light, moisture, and air.[2] Some manufacturers recommend storing it under an inert gas like nitrogen. Proper storage is critical to minimize oxidation and prolong the shelf life of the standard.

Q3: I prepared my OPDA substrate solution for an ELISA, but now it has a yellow-orange color even before adding it to the plate. What should I do?

A3: The OPDA substrate solution should be colorless when prepared. A yellow-orange color indicates that the substrate has already oxidized, which will result in a very high background in your ELISA. This solution should be discarded. Prepare a fresh solution immediately before use, ensuring your buffer is not contaminated and that you are using high-quality, fresh hydrogen peroxide.

Q4: My ELISA has a very high background across the entire plate. Could my OPDA be the cause?

A4: Yes, improper handling of OPDA is a common cause of high background. This can happen if:

  • The solid OPDA used was old or discolored.

  • The substrate solution was not prepared freshly.

  • The substrate solution was exposed to light for an extended period before use.

  • The plate was incubated with the substrate for too long.

To troubleshoot, always use fresh, properly stored OPDA and prepare the substrate solution immediately before adding it to your plate.[2] Also, ensure that washing steps in your ELISA protocol are thorough to remove any unbound enzyme conjugates.

Q5: How long is my prepared OPDA substrate solution stable?

A5: OPDA substrate solutions are highly susceptible to oxidation and are not stable. It is strongly recommended that the solution be prepared fresh and used immediately.[2] Do not store OPDA substrate solutions for later use.

Q6: Can I prepare a concentrated stock solution of OPDA?

A6: While working substrate solutions should be made fresh, concentrated stock standards of OPDA dissolved in 10 N sulfuric acid can be stable for at least six months when stored in brown bottles in a refrigerator.[3] This acidic environment helps to prevent the oxidation of the free amine. However, for ELISA applications, the substrate is typically dissolved in a phosphate-citrate buffer immediately before use.

Data Presentation: Storage Conditions Summary

The following table summarizes the recommended storage conditions for OPDA standards and derived solutions.

Material Form Recommended Storage Temperature Duration Key Considerations
o-Phenylenediamine (OPDA)Solid Powder/Tablets2°C to 8°CLong-termMust be stored in a tightly closed container, protected from light, air, and moisture.[2]
OPDA Stock StandardIn 10 N Sulfuric AcidRefrigerator (approx. 4°C)At least 6 monthsStore in brown bottles to protect from light. The acidic solution enhances stability.[3]
OPDA Substrate SolutionIn Phosphate-Citrate Buffer, pH 5.0 with H₂O₂Room TemperatureMinutesMust be prepared fresh immediately prior to use. Discard if any discoloration appears.[2]

Visual Guides

Logical Workflow for OPDA Handling

OPDA_Workflow Storage Store OPDA Standard: - 2-8°C - Tightly Sealed - Protected from Light & Air Prep Prepare Substrate Solution (OPDA + Buffer + H₂O₂) IMMEDIATELY Before Use Storage->Prep QC Is Solution Colorless? Prep->QC Success Successful ELISA: Low Background, Reliable Data QC->Success Yes Failure Failed ELISA: High Background, Unreliable Data QC->Failure No (Solution is colored) Failure->Prep Discard & Prepare Fresh

Caption: Logical workflow for proper OPDA handling.

OPDA Signaling Pathway in HRP-based ELISA

OPDA_Pathway OPDA o-Phenylenediamine (OPDA) (Colorless Substrate) HRP Horseradish Peroxidase (HRP) + Hydrogen Peroxide (H₂O₂) OPDA->HRP is oxidized by DAP 2,3-Diaminophenazine (DAP) (Colored Product) HRP->DAP produces Reader Spectrophotometer (Read at 450-492 nm) DAP->Reader is quantified by

Caption: HRP-catalyzed oxidation of OPDA in an ELISA.

Experimental Protocols

Detailed Protocol: Indirect ELISA using OPDA Substrate

This protocol provides a general guideline for performing an indirect ELISA to detect a specific antibody in a sample. Optimization of concentrations, incubation times, and temperatures may be necessary for specific applications.

Materials:

  • Antigen: Purified protein or peptide of interest.

  • Coating Buffer: 100 mM Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Primary Antibody: Serum or sample containing the antibody to be detected.

  • Secondary Antibody: HRP-conjugated antibody specific for the primary antibody's species and isotype.

  • OPDA Substrate Tablets: (e.g., Sigma-Aldrich P9187)

  • Substrate Buffer: 0.05 M Phosphate-Citrate Buffer, pH 5.0.

  • Hydrogen Peroxide (H₂O₂): 30% solution.

  • Stop Solution: 3 M Sulfuric Acid (H₂SO₄).

  • 96-well high-binding ELISA plates.

Procedure:

  • Antigen Coating:

    • Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Remove the coating solution by inverting the plate and tapping it firmly on a paper towel.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times as described in step 2.

    • Dilute the samples (e.g., serum) in Blocking Buffer. A typical starting dilution is 1:100, followed by serial dilutions.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Cover the plate and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

  • Substrate Preparation and Development:

    • This step must be performed immediately before use.

    • Prepare the OPDA Substrate Solution: Dissolve one OPDA tablet (e.g., 20 mg) in 50 mL of Phosphate-Citrate Buffer to get a concentration of 0.4 mg/mL.

    • Just before adding to the plate, add 20 µL of 30% H₂O₂ to the 50 mL of substrate solution. Mix gently. The solution should be colorless.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the freshly prepared OPDA Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development (a yellow-orange product will form in positive wells).

  • Stopping and Reading:

    • Stop the reaction by adding 50 µL of 3 M H₂SO₄ to each well. The color will change from orange to a more intense yellow.

    • Read the absorbance at 492 nm using a microplate reader within 30 minutes of adding the stop solution.

References

Technical Support Center: Analysis of 12-oxophytodienoic acid (12-OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-OPDA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of 12-oxophytodienoic acid (12-OPDA) during sample preparation. Accurate quantification of the biologically active cis-12-OPDA isomer is critical, and its stability is highly sensitive to handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is 12-OPDA and why is its isomerization a concern?

A1: 12-oxophytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants, acting as a precursor to the hormone jasmonic acid (JA) and possessing its own distinct biological activities in stress response and development.[1][2][3] The naturally occurring, biologically active form is cis-(+)-OPDA.[3][4][5] During sample extraction and analysis, this cis-isomer can readily convert to the more thermodynamically stable but biologically inactive trans-isomer (also referred to as iso-OPDA or 13-epi-12-oxo-PDA).[4][6] This isomerization leads to an underestimation of the active compound and can compromise experimental results.[6]

Q2: What are the primary factors that cause cis-12-OPDA to isomerize?

A2: The main factors promoting the isomerization of cis-12-OPDA to trans-12-OPDA are:

  • Acidic or Basic Conditions: Exposure to non-neutral pH is a major cause of isomerization.[4]

  • High Temperatures: Elevated temperatures during extraction, solvent evaporation, or analysis can accelerate the conversion.[4]

  • Extended Processing Time: The longer the sample is processed under non-ideal conditions, the greater the risk of isomerization.[4]

  • Exposure to Light: Like many unsaturated lipids, 12-OPDA may be susceptible to photoisomerization.[4]

  • Analytical Conditions: High temperatures in a gas chromatography (GC) injection port can cause thermal isomerization.[4]

Q3: At what stages of sample preparation is isomerization most likely to occur?

A3: Isomerization can occur at multiple stages, including:

  • Extraction: If solvents are not pH-neutral or if the process is lengthy and not performed at a low temperature.[4]

  • Purification: Some solid-phase extraction (SPE) sorbents can have acidic or basic properties, leading to on-cartridge isomerization.[4]

  • Solvent Evaporation: Using heat to speed up evaporation can significantly increase isomerization.[4]

  • Analysis: Gas chromatography (GC) methods, which use high temperatures, are more likely to cause isomerization than milder techniques like liquid chromatography-mass spectrometry (LC-MS).[4]

Q4: How can the isomerization process be visualized?

A4: The conversion of the native cis-isomer to the trans-isomer is a chemical rearrangement influenced by external factors.

G cluster_cis Native Isomer cluster_trans Isomerized Form cluster_factors Promoting Factors cis_OPDA cis-12-OPDA (Biologically Active) trans_OPDA trans-12-OPDA (iso-OPDA / Inactive) cis_OPDA->trans_OPDA Isomerization Factor1 Heat Factor1->cis_OPDA Factor2 Acid / Base (pH) Factor2->cis_OPDA Factor3 Light Factor3->cis_OPDA Factor4 Time Factor4->cis_OPDA

Isomerization of cis-12-OPDA to trans-12-OPDA.

Troubleshooting Guides

Problem: My results show high levels of the trans-12-OPDA isomer.

This indicates that isomerization likely occurred during your sample preparation or analysis. Review the following potential causes and solutions.

Potential CauseRecommended Solution
Non-Neutral pH Ensure all extraction solvents and buffers are maintained at a neutral pH (~7.0). Consider using a buffered extraction system. Test the pH of your solid-phase extraction (SPE) cartridge eluate.[4]
High Temperature Perform all extraction and homogenization steps on ice or at 4°C.[1][2] Evaporate solvents under a gentle stream of nitrogen at room temperature instead of using heat.[4] Use LC-MS/MS for analysis, as it is a milder technique than GC-MS.[4]
Prolonged Workflow Streamline your sample preparation workflow to minimize processing time. Keep samples on ice and protected from light whenever possible.[4]
Improper Storage Store all samples, extracts, and standards at -80°C in the dark to ensure long-term stability.[4][6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Light Exposure Protect samples from direct light at all stages. Use amber vials or wrap tubes in foil.[4]

Problem: I am seeing low or inconsistent recovery of total 12-OPDA.

This could be due to degradation, in addition to isomerization.

Potential CauseRecommended Solution
Oxidative Degradation Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent artificial formation or degradation of oxylipins.[2][7][8]
Enzymatic Activity Immediately flash-freeze harvested tissue in liquid nitrogen to quench all metabolic and enzymatic activity.[1][2][6][9]
Inconsistent Homogenization Ensure tissue is ground to a consistently fine powder under liquid nitrogen to guarantee uniform extraction.[2]
Losses During SPE Ensure the SPE cartridge is properly conditioned before loading the sample. Optimize the pH of your sample and wash solutions to ensure OPDA is retained and eluted efficiently.[2]
Matrix Effects in MS Use a stable isotope-labeled internal standard (e.g., d5-OPDA or [²H₅]cis-(+/-)-OPDA) for the most accurate quantification, as it co-elutes and experiences similar matrix effects as the analyte.[6][10][11]

Quantitative Data Summary

While specific kinetic data is sparse, the literature consistently emphasizes the qualitative impact of various conditions on 12-OPDA stability. The following table summarizes these effects.

ParameterConditionEffect on cis-12-OPDA StabilityRecommendation
Temperature -80°CHigh Stability Recommended for long-term storage (up to 2 years).[6]
4°C or on iceGood Stability Use for all short-term processing and extraction steps.[1][2]
Room TemperatureModerate Instability Minimize time spent at room temperature.[4]
> 30°C (e.g., heating)High Instability / Rapid Isomerization Strictly avoid heating during solvent evaporation or analysis (if using GC).[4]
pH Acidic (< 6) or Basic (> 8)High Instability / Rapid Isomerization Avoid. Can readily promote conversion to the trans-isomer.[4]
Neutral (~7.0)High Stability Maintain neutral pH in all solvents and buffers.[4]
Light Direct Light ExposurePotential Instability Protect samples from light at all times.[4]
Dark ConditionsHigh Stability Use amber vials and work in a shaded area.[4]
Time Short (< 1-2 hours)Good Stability Process samples as quickly as possible.[4]
Extended (> several hours)Increased Isomerization Risk Avoid prolonged processing times.[4]

Recommended Experimental Protocol

This protocol integrates best practices to minimize isomerization during the extraction of 12-OPDA from plant tissue for LC-MS/MS analysis.

1. Sample Collection and Homogenization

  • Harvest plant tissue (e.g., 50-100 mg) and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.[1][6]

  • Using a mortar and pestle pre-chilled with liquid nitrogen, grind the frozen tissue to a fine, consistent powder.[2][9]

  • Transfer the frozen powder to a pre-chilled centrifuge tube.

2. Extraction

  • Add 1.5 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or 80% acetonitrile (B52724) containing 1% acetic acid, ensuring the final pH is near neutral).[1][9] To prevent oxidation, add an antioxidant like BHT (0.01%) to the solvent.[2]

  • Add a known amount of a stable isotope-labeled internal standard (e.g., d5-OPDA) for accurate quantification.[1][10]

  • Vortex the mixture thoroughly and incubate for at least 1 hour at 4°C with gentle shaking.[2]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2][6]

  • Carefully collect the supernatant for purification.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a neutral C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of neutral pH water.[4][9]

  • Load the supernatant from the extraction onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.[9]

  • Elute the 12-OPDA with 5 mL of methanol or acetonitrile into a clean collection tube.[4][9]

4. Solvent Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Do not use heat. [4]

  • Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol).[2][9]

  • Vortex briefly and transfer to an amber autosampler vial for analysis.

Recommended workflow for 12-OPDA sample preparation.

References

Technical Support Center: Optimizing Collision Energy for OPDA Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of 12-oxo-phytodienoic acid (OPDA).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of collision energy and general MS/MS analysis of OPDA.

Issue Possible Cause Solution
Low or No OPDA Signal Sample Degradation: OPDA is susceptible to degradation.Ensure samples are stored at -80°C and processed quickly on ice. Minimize freeze-thaw cycles and consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[1]
Poor Extraction Recovery: The extraction method may not be efficient for OPDA.Optimize your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the sample pH is appropriate for the chosen extraction method. Use a stable isotope-labeled internal standard to monitor and correct for recovery.[1]
Inefficient Ionization: Suboptimal source parameters can lead to poor ionization.In negative ion mode ESI, OPDA typically forms a deprotonated molecule [M-H]⁻.[2] Optimize source parameters such as spray voltage, source temperature, and gas flows to maximize the intensity of the precursor ion.
Incorrect MS/MS Settings: The precursor or product ion m/z values may be incorrect.Verify the m/z of the precursor ion for OPDA (e.g., m/z 291.2 in negative mode) and the target product ions.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or inject a smaller volume.[1]
Secondary Interactions: OPDA may be interacting with active sites in the LC system or on the column.Use a high-quality, end-capped C18 column and ensure the mobile phase pH is appropriate to maintain OPDA in a single ionic form.[1]
Poorly Optimized Chromatography: The LC gradient or mobile phase may not be suitable.Adjust the gradient slope and the composition of the mobile phase to improve peak shape.[1]
High Background or Interferences Contaminated Solvents or Reagents: Impurities can introduce significant background noise.Use high-purity, LC-MS grade solvents and reagents.[1]
Carryover: Residual analyte from a previous high-concentration sample can affect the current injection.Implement a robust wash cycle between injections, including a strong solvent to clean the injector and column.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the OPDA signal.Improve sample cleanup using a more effective SPE method. Optimize the chromatographic separation to resolve OPDA from interfering peaks. If sensitivity allows, diluting the sample extract can also mitigate matrix effects.[1]
Inconsistent or Unstable Signal LC System Instability: Fluctuations in pump pressure or temperature can lead to variable retention times and signal intensities.Perform regular maintenance on your LC system, including pump seals and check valves. Ensure the column oven maintains a stable temperature.
Instrument Instability: Drifts in mass spectrometer performance can cause signal fluctuations.Perform regular instrument maintenance and calibration to ensure stable performance.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for collision energy for OPDA fragmentation?

A1: A collision energy of 20 eV has been successfully used for the fragmentation of OPDA in UHPLC-ESI-QTOF-MS/MS analysis in negative ionization mode.[3] However, the optimal collision energy can vary significantly between different mass spectrometer models and should be empirically determined for your specific instrument and experimental conditions. A reasonable starting range for optimization for small molecules like OPDA is typically 10-40 eV.

Q2: What are the common fragment ions of OPDA in negative ion mode MS/MS?

A2: In negative ion mode, the precursor ion is typically the deprotonated molecule [M-H]⁻. Common fragment ions result from neutral losses such as water (H₂O) and carbon dioxide (CO₂), which are characteristic of carboxylic acids. A major and often most abundant product ion observed for OPDA is at m/z 165.[4]

Q3: Why is it important to optimize collision energy for each analyte?

A3: Optimizing the collision energy is critical for developing a sensitive and robust Multiple Reaction Monitoring (MRM) assay. The optimal collision energy maximizes the abundance of a specific product ion, which leads to higher sensitivity and lower limits of detection for the analyte.[5] Since different molecules have different bond strengths, a collision energy that is optimal for one compound may result in either incomplete fragmentation or excessive fragmentation for another.

Q4: How do matrix effects impact the analysis of OPDA and how can I minimize them?

A4: Matrix effects occur when co-eluting components from the sample matrix alter the ionization efficiency of the analyte, leading to signal suppression or enhancement and inaccurate quantification.[1] For OPDA, which is often present at low concentrations in complex biological samples, matrix effects can be a significant challenge.[1] To minimize matrix effects, you can:

  • Improve Sample Preparation: Utilize effective sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering components.[1]

  • Optimize Chromatography: Develop a chromatographic method that separates OPDA from co-eluting matrix components.[1]

  • Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects during quantification.

  • Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1]

Quantitative Data Summary

ParameterValueInstrument/MethodReference
Precursor Ion (Negative Mode) m/z 291.2ESI-MS/MSGeneral Knowledge
Collision Energy (Example) 20 eVUHPLC-ESI-QTOF-MS/MS[3]
Major Product Ion m/z 165ESI-MS/MS[4]
Other Common Neutral Losses H₂O, CO₂CID of carboxylic acids[4]

Experimental Protocol: Collision Energy Optimization for OPDA

This protocol outlines a general procedure for optimizing the collision energy for OPDA using direct infusion into the mass spectrometer.

1. Prepare a Standard Solution:

  • Prepare a solution of OPDA (e.g., 100 ng/mL) in a solvent compatible with your typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Set up Direct Infusion:

  • Infuse the standard solution into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

3. Optimize Source Parameters:

  • Tune the mass spectrometer to the precursor ion of OPDA (m/z 291.2 in negative ion mode).

  • Adjust source parameters (e.g., spray voltage, source temperature, nebulizing gas, and drying gas flows) to achieve a stable and maximal signal for the precursor ion.

4. Set up the Collision Energy Ramp Experiment:

  • Select the product ion scan mode on your mass spectrometer.

  • Set the instrument to monitor the fragmentation of the precursor ion m/z 291.2.

  • Create a method that ramps the collision energy across a defined range (e.g., from 5 eV to 50 eV in 2 eV increments).[5]

  • Ensure a sufficient dwell time at each collision energy step to obtain a stable signal.

5. Acquire and Analyze Data:

  • Begin the infusion and data acquisition. The instrument will sequentially apply each collision energy value and record the resulting product ion spectrum.

  • Plot the intensity of the target product ion (e.g., m/z 165) as a function of the collision energy.

  • The collision energy that produces the highest intensity for the target product ion is the optimal collision energy for that specific transition on your instrument.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Infusion & Source Optimization cluster_ce_opt Collision Energy Optimization cluster_analysis Data Analysis prep_solution Prepare OPDA Standard Solution direct_infusion Direct Infusion into MS prep_solution->direct_infusion optimize_source Optimize Source Parameters for Precursor Ion (m/z 291.2) direct_infusion->optimize_source ce_ramp Set up CE Ramp (e.g., 5-50 eV) optimize_source->ce_ramp acquire_data Acquire Product Ion Spectra ce_ramp->acquire_data plot_intensity Plot Product Ion Intensity vs. CE acquire_data->plot_intensity determine_optimal_ce Determine Optimal Collision Energy plot_intensity->determine_optimal_ce

Caption: Experimental workflow for optimizing collision energy for OPDA.

troubleshooting_workflow cluster_sample Sample Integrity cluster_instrument Instrument Settings cluster_chromatography LC-MS Performance start Low or No OPDA Signal check_storage Check Sample Storage & Handling start->check_storage verify_ms_settings Verify Precursor/Product Ion m/z start->verify_ms_settings check_peak_shape Assess Peak Shape start->check_peak_shape check_extraction Evaluate Extraction Recovery check_storage->check_extraction solution Signal Improved check_extraction->solution optimize_source_params Optimize Source Parameters verify_ms_settings->optimize_source_params optimize_source_params->solution investigate_background Investigate High Background check_peak_shape->investigate_background investigate_background->solution

Caption: Troubleshooting decision tree for low OPDA signal.

References

potential issues with deuterated internal standards in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the effective use of deuterated internal standards in HPLC and LC-MS/MS analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte may have slightly different retention times due to the deuterium (B1214612) isotope effect.[1][2]

  • Differential Matrix Effects: The analyte and the IS can experience different levels of ion suppression or enhancement from the sample matrix, often as a result of chromatographic shifts.[1][3][4]

  • Isotopic Exchange: Deuterium atoms can be lost and replaced with hydrogen from the surrounding environment (solvent, matrix), a phenomenon known as H/D or back-exchange.[1][3][5]

  • Purity Issues: The deuterated standard can contain the unlabeled analyte as an impurity, which can artificially inflate results.[1][3]

  • Variable Extraction Recovery: There can be minor differences in extraction efficiency between the analyte and the deuterated IS.[6]

Q2: Why does my deuterated internal standard elute at a different time than my analyte?

A2: This phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect.[2][7] The substitution of hydrogen with the heavier deuterium isotope leads to subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than a carbon-hydrogen (C-H) bond.[7][8] In reversed-phase liquid chromatography (RPLC), this typically results in weaker interactions with the non-polar stationary phase, causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[7][9]

Q3: Can a deuterated internal standard always correct for matrix effects?

A3: While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[4][10] If the deuterium isotope effect causes a slight separation in retention time, the analyte and the internal standard may elute into regions with different concentrations of matrix components.[4][10] This leads to "differential matrix effects," where each compound experiences a different degree of ion suppression or enhancement, compromising quantification.[1][3] Studies have shown that the matrix effects on an analyte and its deuterated IS can differ by 26% or more in complex matrices like plasma and urine.[3][11]

Q4: What should I consider when selecting a deuterated internal standard?

A4: Several factors are crucial for selecting a reliable deuterated internal standard:

  • Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment ≥98%) to minimize the signal contribution at the analyte's mass-to-charge ratio (m/z).[3][12]

  • Chemical Purity: High chemical purity (>99%) is essential to avoid interference from other impurities.[3]

  • Stability of Label: Deuterium should be placed on a stable position within the molecule. Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to H/D exchange.[1][3]

  • Degree of Deuteration: A sufficient mass increase (typically +3 amu or more) is needed to ensure the IS signal is outside the natural isotope distribution of the analyte.[13]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

You are observing poor accuracy, precision, or high variability in your quantitative results despite using a deuterated internal standard. This is often caused by a failure of the IS to perfectly mimic the analyte's behavior.

Question: My quantitative results are highly variable and inaccurate. What are the potential causes and how do I troubleshoot this?

Answer: Inaccurate quantification can stem from several sources. The most common culprits are impurities in the standard, isotopic instability (H/D exchange), or differential matrix effects. Follow the logical workflow below to diagnose the issue.

G start Inaccurate or Inconsistent Quantitative Results check_purity 1. Check IS Purity start->check_purity check_stability 2. Check Isotopic Stability (H/D Exchange) start->check_stability check_matrix 3. Check for Differential Matrix Effects start->check_matrix purity_impure IS contains unlabeled analyte? check_purity->purity_impure Yes stability_unstable Deuterium label is unstable? check_stability->stability_unstable Yes matrix_diff Analyte and IS show different ion suppression? check_matrix->matrix_diff Yes purity_solution Solution: - Source high-purity (≥98%) IS. - Run protocol to assess contribution  of IS to analyte signal. purity_impure->purity_solution stability_solution Solution: - Check label position (avoid -OH, -NH). - Perform H/D exchange experiment. - Avoid acidic/basic storage conditions. stability_unstable->stability_solution matrix_solution Solution: - Perform Matrix Effect experiment. - Optimize chromatography to improve  co-elution. - Improve sample cleanup. matrix_diff->matrix_solution

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

You observe two distinct peaks or a broadened peak where you expect one, indicating that your analyte and deuterated internal standard are not co-eluting.

Question: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

Answer: This separation is due to the deuterium isotope effect.[7][8] While often small, this retention time shift can lead to differential matrix effects and inaccurate results.[1] The magnitude of the shift depends on the number of deuterium atoms, their location in the molecule, and the chromatographic conditions.[2][14][15]

G start Analyte and IS Peaks are Separating check_conditions Modify Chromatographic Conditions start->check_conditions check_column Evaluate Column start->check_column check_alternative Consider Alternatives start->check_alternative conditions_details Goal: Reduce separation by altering selectivity - Adjust mobile phase (e.g., ACN vs MeOH). - Modify gradient slope (shallower/steeper). - Change temperature. check_conditions->conditions_details column_details Goal: Promote peak overlap - Use a column with lower resolution/ efficiency. - Ensure column is not old or contaminated,  which can alter selectivity. check_column->column_details alternative_details If co-elution cannot be achieved: - Use a ¹³C or ¹⁵N labeled IS, as they are  less prone to chromatographic shifts. - If no other option, validate the method  with the separation, ensuring it meets  all acceptance criteria. check_alternative->alternative_details

Caption: Troubleshooting workflow for retention time shifts.

Data Presentation

Quantitative data from various studies highlight the extent of these potential issues.

Table 1: Observed Retention Time Shifts Due to Deuterium Isotope Effect in RPLC A positive Δt_R indicates the deuterated compound elutes earlier.

Compound ClassDeuterated AnalogChromatographic SystemΔt_R (seconds)Reference
Aldehyd DerivativeIsotope-Coded PairRPLC-MS/MS3 - 6[8]
Drug CandidateProtiated vs. DeuteratedNPLC-MS/MS4.8 - 8.4[8][16]
OlanzapineOlanzapine-d₃RPLC-MS~ 1.8[2]
MetforminMetformin-d₆GC-MS1.8[17]

Table 2: Summary of Potential Quantitative Errors

IssueObservationPotential Impact on ResultsReference
Differential Matrix EffectsAnalyte and IS experience different ion suppression (e.g., 26% difference).Inaccurate quantification (over or underestimation).[11]
Isotopic Exchange28% increase in non-labeled analyte after 1 hr incubation in plasma.Erroneously high analyte concentrations.[6][11]
Differential Extraction35% difference in extraction recovery between analyte and deuterated IS.Inaccurate calculation of analyte-to-IS ratio.[6]
IS ImpurityIS contains >0.1% unlabeled analyte.Positive bias, especially at the LLOQ.[1][3]

Experimental Protocols

Here are detailed methodologies for key experiments to diagnose issues with deuterated internal standards.

Protocol 1: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific biological matrix.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated IS into a clean solvent (e.g., mobile phase). This represents 100% response with no matrix effect.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) through your entire extraction procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction procedure. This set is used to determine overall recovery.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Overall Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

  • Evaluate Differential Effects: Compare the ME% for the analyte and the IS. A significant difference indicates that the deuterated standard is not adequately compensating for the matrix effect.

Protocol 2: Assessing Isotopic (H/D) Back-Exchange

Objective: To determine if the deuterated internal standard is stable or if it loses deuterium atoms by exchanging them for hydrogen from the sample matrix or solvent during sample processing.[3]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Prepare a solution of the deuterated IS in a clean, non-aqueous solvent.

    • Set B (Matrix Incubation): Spike the deuterated IS into a blank sample matrix (e.g., plasma, urine).

  • Incubate Samples: Incubate both sets of samples under the same conditions (time, temperature, pH) that your analytical samples experience during preparation and storage. One study noted significant exchange after just one hour in plasma.

  • Process and Analyze:

    • Process the samples from Set B using your established extraction procedure.

    • Analyze samples from both Set A and Set B by LC-MS/MS.

  • Monitor for Exchange: In the Set B samples, monitor the mass transition for the non-deuterated analyte. A significant increase in the signal for the non-deuterated analyte in Set B compared to a baseline measurement indicates that H/D back-exchange is occurring.[3]

References

Technical Support Center: Enhancing Ionization Efficiency of 12-oxo-phytodienoic Acid (OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 12-oxo-phytodienoic acid (OPDA) during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of OPDA, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing a very low or no signal for my 12-OPDA standard in my LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?

A1: A low or non-existent signal for your 12-OPDA standard can stem from several factors, ranging from the inherent properties of the molecule to instrument settings.

  • Poor Inherent Ionization: 12-OPDA, like many oxylipins, has a low intrinsic ionization efficiency, especially in positive ion mode electrospray ionization (ESI).

    • Solution: Chemical derivatization is a highly effective strategy to improve ionization.[1] Derivatizing the ketone group of OPDA with a reagent that introduces a permanently charged or easily ionizable moiety can significantly boost the signal. Girard's Reagent T (GirT) is a common choice as it adds a quaternary ammonium (B1175870) group, greatly enhancing the signal in positive ion mode ESI.[1]

  • Incorrect Mass Spectrometer Parameters: Suboptimal source and analyzer settings will lead to poor signal intensity.

    • Solution: Infuse a standard solution of OPDA (or its derivative) directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows (nebulizer and drying gas), and collision energy for the specific MRM transitions.[1]

  • Degradation of the Standard: OPDA is sensitive to light and temperature, which can lead to its degradation.

    • Solution: Ensure your OPDA standard is stored correctly, typically at -20°C or lower and protected from light.[1] It is also advisable to prepare fresh working solutions regularly to ensure the integrity of the standard.[1]

  • Instrument Contamination: Contamination within the LC-MS system can lead to ion suppression or high background noise, obscuring the analyte signal.

    • Solution: Run a blank injection (injecting only the mobile phase) to check for system contamination.[1] If contamination is present, flushing the system and cleaning the ion source may be necessary.

Q2: My 12-OPDA signal is inconsistent and recovery is poor, especially from complex biological samples. What could be the issue?

A2: Inconsistent signal and poor recovery are often linked to sample preparation and matrix effects.

  • Sample Loss During Extraction: OPDA can be lost at various stages of the extraction process.

    • Solution: Lipids like OPDA can adsorb to plasticware; using silanized glass vials can mitigate this issue.[1] Inefficient phase separation during liquid-liquid extraction (LLE) can also result in analyte loss. Ensure complete evaporation of the solvent under a gentle stream of nitrogen and avoid excessive heat to prevent degradation.[1]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of OPDA, leading to inaccurate quantification.

    • Solution:

      • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering substances before LC-MS analysis.[1]

      • Improve Chromatographic Separation: Use a longer gradient or a column with different selectivity to separate OPDA from matrix components.[1]

      • Dilute the Sample: If the OPDA concentration is within the detection limits of the instrument, diluting the sample can reduce the concentration of interfering matrix components.[1]

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[1]

Q3: I am having trouble with the derivatization of 12-OPDA with Girard's Reagent T. The reaction seems inefficient. What can I do?

A3: Inefficient derivatization can be due to several factors related to the reaction conditions.

  • Reagent Quality and Preparation: The Girard's Reagent T (GirT) solution may have degraded or been improperly prepared.

    • Solution: Always prepare a fresh solution of GirT in the reaction buffer (e.g., 10% acetic acid in methanol) for each set of experiments.[1]

  • Suboptimal Reaction Conditions: The incubation temperature and time may not be optimal for the reaction with OPDA.

    • Solution: Ensure the reaction is incubated at an appropriate temperature, typically around 60°C, for a sufficient amount of time (e.g., 30 minutes).[1] Vortexing the mixture before incubation helps to ensure proper mixing of the sample extract and the derivatizing agent.[1]

  • Presence of Water: Excess water in the dried sample extract can interfere with the derivatization reaction.

    • Solution: Ensure the sample extract is completely dry before adding the GirT solution. Evaporation under a gentle stream of nitrogen is recommended.[1]

Quantitative Data on Ionization Enhancement

Chemical derivatization is a powerful technique to enhance the ionization efficiency of molecules that are otherwise difficult to detect by mass spectrometry. The following table summarizes the reported improvements in sensitivity for carbonyl-containing compounds, including those structurally similar to 12-OPDA, after derivatization.

Analyte ClassDerivatization ReagentIonization ModeFold Increase in Signal/SensitivityReference
Aldehyde-containing NucleosideGirard's Reagent TPositive ESI~20-fold improvement in LOD[2][3]
Eicosanoids (Carboxylic Acids)AMPPPositive ESI10- to 20-fold[4]
Hydroxyl MetabolitesBBIIPositive ESI1.1- to 42.9-fold[5]
Steroids (Ketone Group)Girard's Reagent PPositive ESIEnhanced signal, eliminated in-source fragmentation[6]

Note: While a direct fold-increase for 12-OPDA with Girard's Reagent T was not found in the literature, the data from structurally similar molecules strongly suggest a significant enhancement in ionization efficiency can be expected.

Experimental Protocols

Protocol 1: Extraction of 12-OPDA from Plant Tissue

This protocol provides a general procedure for the extraction of 12-OPDA from plant material for subsequent LC-MS analysis.

  • Sample Collection and Homogenization:

    • Harvest approximately 100-200 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of an ice-cold extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of 2-propanol/water/HCl).

    • Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₅]cis-(+/-)-OPDA).

    • Vortex the mixture vigorously for 1 minute and shake on an orbital shaker for 30 minutes at 4°C.

  • Phase Separation:

    • Add 1 mL of water and vortex thoroughly.

    • Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection and Drying:

    • Carefully collect the upper organic phase containing the lipids into a new silanized glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or proceed to the derivatization protocol.

Protocol 2: Derivatization of 12-OPDA with Girard's Reagent T (GirT)

This protocol describes the chemical derivatization of the ketone group of 12-OPDA to enhance its ionization efficiency in positive ion mode ESI-MS.

  • Reagent Preparation:

    • Prepare a fresh solution of Girard's Reagent T at a concentration of 1 mg/mL in a reaction buffer (e.g., 10% acetic acid in methanol).[1]

  • Derivatization Reaction:

    • To the dried sample extract from Protocol 1, add 50 µL of the freshly prepared GirT solution.[1]

  • Incubation:

    • Vortex the mixture to ensure thorough mixing.

    • Incubate the reaction mixture at 60°C for 30 minutes.[1]

  • Drying:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution:

    • Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.[1]

Visualizations

OPDA Biosynthesis and Signaling Pathway

OPDA_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol_nucleus Cytosol / Nucleus alpha_linolenic_acid α-Linolenic Acid hydroperoxy_linolenic_acid 13(S)-HPOT alpha_linolenic_acid->hydroperoxy_linolenic_acid LOX allene_oxide Allene Oxide hydroperoxy_linolenic_acid->allene_oxide AOS opda 12-oxo-Phytodienoic Acid (OPDA) allene_oxide->opda AOC opda_peroxisome OPDA opda->opda_peroxisome Transport opda_signal OPDA Signaling (COI1-independent) opda->opda_signal Signaling ja Jasmonic Acid (JA) ja_signal JA Signaling (COI1-dependent) ja->ja_signal opda_peroxisome->ja OPR3, β-oxidation stress_response Stress Response Genes opda_signal->stress_response development Growth & Development opda_signal->development ja_signal->stress_response Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample_collection 1. Sample Collection (e.g., Plant Tissue) extraction 2. Extraction sample_collection->extraction cleanup 3. Solid-Phase Extraction (SPE) extraction->cleanup drying 4. Drying cleanup->drying add_girt 5. Add Girard's Reagent T drying->add_girt incubate 6. Incubate (60°C, 30 min) add_girt->incubate dry_derivatized 7. Drying incubate->dry_derivatized reconstitute 8. Reconstitute dry_derivatized->reconstitute lc_separation 9. LC Separation reconstitute->lc_separation ms_detection 10. MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis 11. Data Analysis ms_detection->data_analysis

References

Validation & Comparative

A Researcher's Guide to the Validation of Analytical Methods for Oxylipin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oxylipin analysis, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of common analytical techniques, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offers detailed experimental protocols and validation parameters.

Oxylipins are bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. Accurate quantification of these transient and often low-abundance molecules is paramount for understanding their biological functions and for the development of novel therapeutics. This guide will delve into the essential aspects of analytical method validation for oxylipin quantification, providing a framework for robust and reproducible measurements.

Comparison of Analytical Techniques

While various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays, have been employed for oxylipin analysis, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and ability to analyze a broad range of analytes in a single run.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and selectivity, capable of multiplexing (analyzing multiple oxylipins simultaneously), does not typically require derivatization.[1][2][3][4]High initial instrument cost, potential for matrix effects that can suppress or enhance ionization.[5]
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.High chromatographic resolution.Requires derivatization to increase volatility and thermal stability of oxylipins, which can introduce variability.
Immunoassays (ELISA, RIA) Based on the specific binding of an antibody to an antigen (the oxylipin).High throughput and relatively low cost per sample.Susceptible to cross-reactivity with structurally similar oxylipins, leading to a lack of specificity.

Key Validation Parameters for LC-MS/MS Methods

The validation of an analytical method ensures that it is fit for its intended purpose. For oxylipin quantification, the following parameters are crucial:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and its internal standard.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Trueness) The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (Repeatability & Intermediate Precision) The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.A signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.A signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.[6][7]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible recovery across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Consistent and minimal ion suppression or enhancement.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration remains within a specified percentage (e.g., ±15%) of the initial concentration.

Quantitative Performance of a Validated LC-MS/MS Method for Oxylipin Analysis

The following table summarizes typical performance characteristics of a validated UPLC-MS/MS method for the quantification of a panel of oxylipins in human plasma.

Oxylipin ClassLLOQ (pg on column)Linearity (r²)Accuracy (% bias)Precision (% RSD)
Prostaglandins (e.g., PGE2, PGD2)0.05 - 0.5> 0.99-10 to +10< 15
Thromboxanes (e.g., TXB2)0.1 - 0.5> 0.99-12 to +8< 15
Leukotrienes (e.g., LTB4)0.2 - 1.0> 0.99-15 to +13< 18
HETEs (e.g., 5-HETE, 12-HETE)0.05 - 0.5> 0.99-8 to +11< 13
DiHETEs (e.g., 8,9-DiHETrE)0.1 - 1.0> 0.99-14 to +10< 17
Epoxides (e.g., 14,15-EET)0.1 - 0.5> 0.99-11 to +9< 14

Data synthesized from multiple sources for illustrative purposes.[1][8]

Experimental Protocols

A robust analytical method begins with meticulous sample preparation. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of oxylipins from biological matrices like plasma.

Protocol: Solid-Phase Extraction (SPE) of Oxylipins from Human Plasma

1. Materials and Reagents:

  • Human plasma

  • Internal Standard (IS) solution (a mixture of deuterated oxylipin standards)

  • Methanol (B129727) (MeOH), Acetonitrile (ACN), Formic Acid (FA), Hexane, Ethyl Acetate

  • SPE cartridges (e.g., Oasis HLB or Strata-X)

  • SPE manifold

  • Nitrogen evaporator

2. Sample Pre-treatment:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

3. Solid-Phase Extraction:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Wash the cartridge with 1 mL of 15% methanol in water.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the oxylipins with 1 mL of ethyl acetate.

4. Eluate Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizing Key Pathways and Workflows

Understanding the biological context and the analytical process is facilitated by clear visualizations.

Oxylipin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Stimulus AA AA PLA2->AA Hydrolysis COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs LOX->HETEs

Figure 1: Simplified overview of the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.

Method_Validation_Workflow Method Development Method Development Method Validation Protocol Method Validation Protocol Method Development->Method Validation Protocol Specificity Specificity Method Validation Protocol->Specificity Linearity & Range Linearity & Range Method Validation Protocol->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation Protocol->Accuracy & Precision LOD & LOQ LOD & LOQ Method Validation Protocol->LOD & LOQ Recovery & Matrix Effect Recovery & Matrix Effect Method Validation Protocol->Recovery & Matrix Effect Stability Stability Method Validation Protocol->Stability Validation Report Validation Report Specificity->Validation Report Linearity & Range->Validation Report Accuracy & Precision->Validation Report LOD & LOQ->Validation Report Recovery & Matrix Effect->Validation Report Stability->Validation Report

Figure 2: A typical workflow for the validation of an analytical method.

Validation_Parameters_Relationship Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ LOQ LOQ->Range LOD LOD LOD->LOQ

Figure 3: Logical relationships between key analytical method validation parameters.

References

A Researcher's Guide to Internal Standards for 12-OPDA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.

The accurate quantification of 12-oxophytodienoic acid (12-OPDA), a critical signaling molecule in plant physiology and a potential biomarker in biomedical research, hinges on the use of appropriate internal standards in analytical methodologies. This guide provides a comprehensive comparison of commonly employed internal standards for 12-OPDA analysis, focusing on their performance in mass spectrometry-based methods. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal standard for their specific application.

Comparison of Internal Standard Performance

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus correcting for variations in extraction efficiency, matrix effects, and instrument response. For 12-OPDA analysis, stable isotope-labeled analogs are considered the gold standard due to their similar physicochemical properties.[1][2] Structural analogs are also used, though they may not correct for all sources of variability as effectively.

Here, we compare three common types of internal standards for 12-OPDA quantification: deuterated 12-OPDA, 13C-labeled 12-OPDA, and a structural analog, Prostaglandin A1.

Internal StandardTypeKey AdvantagesPotential ConsiderationsTypical Application
[²H₅]cis-(+/-)-OPDA (d₅-12-OPDA) Stable Isotope-Labeled (Deuterated)Co-elutes with the analyte, providing excellent correction for matrix effects and extraction losses.[3] Widely used and commercially available.Potential for slight chromatographic separation from the unlabeled analyte in some systems.[2] Possibility of deuterium-hydrogen exchange under certain conditions.[2]Routine and high-throughput LC-MS/MS analysis of 12-OPDA in various biological matrices.[3][4]
[¹³C₂]-9S,13R-12-OPDA Stable Isotope-Labeled (¹³C)Considered the most accurate internal standard as it exhibits virtually identical chemical and physical behavior to the native analyte with no chromatographic separation.[2] No risk of isotope exchange.May be less readily available and more expensive than deuterated standards.High-accuracy quantitative lipidomics studies requiring the utmost precision and reliability.[5][6]
Prostaglandin A₁ Structural AnalogCommercially available and can be a cost-effective option.Does not perfectly mimic the ionization and fragmentation behavior of 12-OPDA, potentially leading to less accurate correction for matrix effects.[7] Retention time may differ significantly from 12-OPDA.Employed in methods where stable isotope-labeled standards are not available or for semi-quantitative analyses.[7][8]

Experimental Protocols

Accurate quantification of 12-OPDA is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

LC-MS/MS Protocol for 12-OPDA Analysis

This protocol is a generalized procedure and may require optimization for specific matrices and instrumentation.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the biological tissue sample (e.g., plant material, animal tissue) in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., [²H₅]-12-OPDA or [¹³C₂]-12-OPDA) to the homogenate.[5]

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipid fraction containing 12-OPDA. A common LLE method involves using a solvent system like 2-propanol/water/HCl.[5] For SPE, a C18 or mixed-mode cartridge can be used.[3][9]

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[3][5]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typical.[5][10]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for acidic molecules like 12-OPDA.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for both 12-OPDA and the internal standard are monitored.

3. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the 12-OPDA standard to the internal standard against the concentration of the 12-OPDA standard.[5]

  • The concentration of 12-OPDA in the samples is then determined by interpolating their peak area ratios from this calibration curve.[5]

GC-MS Protocol for 12-OPDA Analysis

GC-MS analysis of 12-OPDA requires a derivatization step to increase its volatility.

1. Sample Preparation, Extraction, and Derivatization:

  • Follow the same sample preparation and extraction steps as for LC-MS/MS.

  • Derivatization: After drying the extract, derivatize the sample to make 12-OPDA volatile. This is often done by converting the carboxylic acid group to a methyl ester (using diazomethane (B1218177) or a similar reagent) followed by conversion of the keto group to a methoxime derivative.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for fatty acid methyl ester analysis is used.

    • Carrier Gas: Helium or hydrogen is typically used.

    • Temperature Program: An appropriate temperature gradient is applied to separate the analytes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron ionization (EI) is commonly used.

    • Analysis Mode: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions of the derivatized 12-OPDA and the internal standard for quantification.

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the biological relevance of 12-OPDA, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking ([²H₅]-12-OPDA or [¹³C₂]-12-OPDA) Homogenization->Spiking Extraction Lipid Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution GC_MS GC-MS Derivatization->GC_MS LC_MSMS LC-MS/MS Reconstitution->LC_MSMS Quantification Quantification (Peak Area Ratio) LC_MSMS->Quantification GC_MS->Quantification Result 12-OPDA Concentration Quantification->Result

Caption: Experimental workflow for 12-OPDA analysis.

cluster_pathway Simplified Jasmonate Biosynthesis Pathway alpha_Linolenic_Acid α-Linolenic Acid (from plastidial membranes) LOX 13-Lipoxygenase (13-LOX) alpha_Linolenic_Acid->LOX HPOT 13(S)-Hydroperoxylinolenic Acid LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Unstable Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-phytodienoic acid (12-OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 JA_precursor 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid OPR3->JA_precursor Beta_Oxidation β-oxidation JA_precursor->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA

References

A Cross-Species Comparative Guide to OPDA Biosynthesis and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthesis and function of 12-oxo-phytodienoic acid (OPDA) and its analogs across plants, animals, and fungi. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways to facilitate a comprehensive understanding of this class of signaling molecules.

Executive Summary

12-oxo-phytodienoic acid (OPDA) is a bioactive oxylipin that plays crucial roles in the signaling pathways of a wide range of organisms. In plants, OPDA is a well-established precursor to the hormone jasmonic acid (JA) and also functions as an independent signaling molecule in defense and development. While a direct endogenous enzymatic pathway for OPDA biosynthesis has not been demonstrated in mammals, they are exposed to plant-derived OPDA through their diet, which exhibits anti-inflammatory properties. In animals, prostaglandins (B1171923) (PGs), which are structurally and functionally analogous to OPDA, are key mediators of a vast array of physiological processes, including inflammation. In fungi, a canonical OPDA biosynthesis pathway has not been identified, but they produce a variety of other oxylipins that are critical for regulating development, sporulation, and pathogenesis. This guide will delve into the comparative biochemistry and functional roles of these related molecules across these three kingdoms.

Data Presentation

Table 1: Comparison of OPDA and Analog Biosynthesis Pathways
FeaturePlantsAnimals (Prostaglandins)Fungi (Oxylipins)
Primary Precursor α-Linolenic Acid (ALA, 18:3)Arachidonic Acid (ARA, 20:4)Oleic Acid (18:1), Linoleic Acid (18:2), α-Linolenic Acid (18:3)
Key Initiating Enzyme 13-Lipoxygenase (13-LOX)Cyclooxygenase (COX-1 & COX-2)Lipoxygenases (LOXs), Dioxygenases (DOXs), COX-like enzymes (Ppo)
Key Intermediate(s) 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT), Allene OxideProstaglandin G2 (PGG2), Prostaglandin H2 (PGH2)Hydroperoxy fatty acids (e.g., 8-HPODE, 9-HPODE, 13-HPODE)
Cyclization Enzyme Allene Oxide Cyclase (AOC)Prostaglandin H synthase (has COX activity)Putative cyclooxygenases (Ppo proteins in some species)
Final Product(s) cis-(+)-12-oxophytodienoic acid (OPDA)Prostaglandins (e.g., PGE2, PGD2, PGF2α), ThromboxanesVarious oxylipins, including hydroxy fatty acids (e.g., 5,8-diHODE, 7,8-diHODE), and potentially jasmonate analogs in some species.[1][2]
Cellular Location Chloroplasts and PeroxisomesEndoplasmic Reticulum and Nuclear EnvelopeCytosol, Endoplasmic Reticulum
Table 2: Quantitative Comparison of OPDA/Oxylipin Induction in Response to Stimuli
Organism/Cell TypeStimulusAnalyteFold Increase / ConcentrationReference
Arabidopsis thalianaMechanical Wounding (15 min)OPDA-OPDA MGDG> 400-fold[3]
Arabidopsis thalianaMechanical Wounding (15 min)OPDA-dnOPDA MGDG~200-fold[3]
Arabidopsis thalianaMechanical Wounding (45 min)Arabidopside D (DGDG-diOPDA)~45-fold[4]
Arabidopsis thalianaMechanical Wounding (45 min)Arabidopside E (acMGDG-OPDA/dnOPDA)> 200-fold[4]
Oryza sativa (Rice)Salt Stress (100 mM NaCl, 3d)OPDASignificant induction in wild-type[5][6]
Human Breast Cancer CellsOPDA Treatment (24h)Cyclin D1 proteinDose-dependent decrease
Table 3: Functional Comparison of OPDA and Its Analogs
FunctionPlants (OPDA)Animals (Prostaglandins)Fungi (Oxylipins)
Inflammation Induces defense gene expressionPro-inflammatory (e.g., PGE2) and Anti-inflammatory rolesModulate host immune response during infection
Cell Proliferation Inhibits root growth at high concentrationsCan promote or inhibit cell growth depending on the contextRegulate hyphal branching and development.[7]
Reproduction Involved in pollen development and fertilityRegulate uterine contraction, ovulation, and luteolysisControl sexual and asexual spore development.[1][2]
Wound Healing Mediates wound-induced gene expressionInvolved in blood clotting and tissue repairInvolved in pathogenesis and host interaction
Nervous System Not applicableMediate pain and feverNot applicable

Experimental Protocols

Extraction and Quantification of OPDA and other Oxylipins by LC-MS/MS

This protocol is a generalized procedure for the extraction and analysis of oxylipins from biological tissues.

a. Sample Preparation and Extraction:

  • Tissue Homogenization: Immediately freeze collected tissue samples (e.g., plant leaves, fungal mycelia, or animal tissue) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction Solvent: Add a pre-chilled extraction solvent, typically a mixture of isopropanol (B130326) and ethyl acetate (B1210297) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation. A common ratio is 2:1 (v/v) isopropanol:ethyl acetate.

  • Internal Standards: Spike the sample with a known amount of deuterated internal standards (e.g., d5-OPDA, d4-PGE2) to correct for extraction losses and matrix effects.

  • Sonication and Centrifugation: Sonicate the mixture on ice to ensure complete extraction. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the oxylipins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the oxylipins using a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry (MS): Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific oxylipins, with optimized precursor-product ion transitions for each analyte and internal standard.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of LOX by detecting the formation of hydroperoxides.

  • Enzyme Extraction: Homogenize fresh tissue in an ice-cold extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to obtain a crude enzyme extract in the supernatant.

  • Substrate Preparation: Prepare a solution of the fatty acid substrate (e.g., linolenic acid for plant LOX, arachidonic acid for animal LOX) in a suitable buffer, often with a small amount of a surfactant like Tween-20 to aid solubility.

  • Assay Reaction: In a quartz cuvette, mix the enzyme extract with the substrate solution in the reaction buffer.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxy fatty acid product.

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product. One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

Allene Oxide Synthase (AOS) Activity Assay

This assay indirectly measures AOS activity by quantifying the disappearance of its substrate, a hydroperoxy fatty acid.

  • Enzyme and Substrate Preparation: Prepare the enzyme extract as described for the LOX assay. The substrate, a specific hydroperoxy fatty acid (e.g., 13-HPOT for plant AOS), can be synthesized enzymatically using a purified LOX.

  • Assay Reaction: Incubate the enzyme extract with a known concentration of the hydroperoxy fatty acid substrate.

  • Quenching and Extraction: Stop the reaction at different time points by adding an organic solvent and an internal standard. Extract the remaining substrate using a suitable solvent system.

  • Quantification: Analyze the amount of remaining hydroperoxy fatty acid by reverse-phase HPLC with UV detection at 234 nm or by LC-MS/MS.

  • Calculation of Activity: Determine the rate of substrate consumption to calculate the AOS activity.

Mandatory Visualization

OPDA_Biosynthesis_Pathway_Plants cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid (ALA) HPOT 13(S)-HPOT ALA->HPOT 13-LOX AO Allene Oxide HPOT->AO AOS OPDA cis-(+)-12-OPDA AO->OPDA AOC OPDA_p cis-(+)-12-OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation Prostaglandin_Biosynthesis_Animals cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity of COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Fungal_Oxylipin_Signaling PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Oxylipins Various Oxylipins (e.g., HODEs, DiHODEs) PUFA->Oxylipins LOX, DOX, Ppo enzymes GPCR G-Protein Coupled Receptor (GPCR) Oxylipins->GPCR Binding G_protein G-Protein Signaling GPCR->G_protein cAMP cAMP Production G_protein->cAMP TF Transcription Factors cAMP->TF Response Developmental & Pathogenic Responses (e.g., Sporulation, Mycotoxin Production) TF->Response

References

A Comparative Guide to the Accuracy and Precision of OPDA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 12-oxo-phytodienoic acid (OPDA), a pivotal signaling molecule in plant defense and development, and a precursor to jasmonates. Accurate and precise measurement of OPDA is crucial for advancing research in plant biology, stress physiology, and the development of novel therapeutic agents. This document outlines the performance, experimental protocols, and underlying principles of the most common OPDA quantification techniques.

Comparative Analysis of Quantification Methods

The quantification of OPDA in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), also offer an alternative approach. The following table summarizes the key performance characteristics of these methods.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography followed by mass-based detection and quantification of precursor and product ions.Separation of volatile derivatives by gas chromatography, followed by mass-based detection and quantification.Antigen-antibody recognition for specific detection and quantification.
Specificity Very HighHighModerate to High (potential for cross-reactivity)
Sensitivity Very HighHighHigh
Limit of Detection (LOD) ~34 pmol[1]~20 pg (corresponding to 4 ng/g tissue)[2]Analyte- and kit-dependent
Limit of Quantification (LOQ) Typically in the low ng/mL rangeTypically in the ng/g tissue range[2]Analyte- and kit-dependent
Accuracy (Recovery) Typically 80-120% (91.91% to 101.56% reported for OPDA)[1]Typically 80-120%Typically 80-120%
Precision (RSD) Typically <15%Typically <15-20%Typically <15% (Intra-assay) and <20% (Inter-assay)
Linearity (r²) ≥0.99[1]≥0.99≥0.99
Sample Preparation Relatively simple extractionMore complex; requires derivatization to increase volatilityMinimal sample preparation
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for phytohormone analysis due to its high sensitivity, specificity, and suitability for analyzing a wide range of compounds without derivatization.

a. Sample Extraction:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Weigh approximately 100 mg of the frozen powder.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., 2-propanol/water/concentrated HCl at a ratio of 2:1:0.002, v/v/v).

  • Vortex the mixture thoroughly.

  • Add 2 mL of dichloromethane (B109758) and vortex again.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer the lower organic phase to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for OPDA and an internal standard (e.g., deuterated OPDA).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like OPDA, a derivatization step is necessary.

a. Sample Preparation and Derivatization:

  • Follow the sample extraction steps (a.1 to a.8) as described for LC-MS/MS.

  • Derivatization: To increase volatility, convert the carboxylic acid group of OPDA to a methyl ester. This can be achieved by adding a methylating agent such as diazomethane (B1218177) or by using a commercially available derivatization reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

b. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection.

    • Oven Temperature Program: A temperature gradient to separate the derivatized OPDA from other components.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to the target analyte.

a. General Protocol (Competitive ELISA):

  • Coat a microplate with antibodies specific to OPDA.

  • Block non-specific binding sites.

  • Add standards and samples, followed by the addition of an enzyme-conjugated OPDA.

  • The sample OPDA and the enzyme-conjugated OPDA compete for binding to the coated antibodies.

  • Wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).

  • Measure the signal intensity, which is inversely proportional to the amount of OPDA in the sample.

  • Quantify the OPDA concentration by comparing the sample signal to a standard curve.

Visualizing Key Processes

To further elucidate the biological context and experimental workflows, the following diagrams are provided.

OPDA_Signaling_Pathway cluster_membrane Chloroplast Membrane cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid LOX LOX alpha-Linolenic_Acid->LOX 13-HPOT 13(S)-HPOT LOX->13-HPOT Oxygenation AOS AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA Cyclization 13-HPOT->AOS Allene_Oxide->AOC OPR3 OPR3 OPDA->OPR3 beta-oxidation β-oxidation OPR3->beta-oxidation JA Jasmonic Acid (JA) beta-oxidation->JA OPDA_Quantification_Workflow Plant_Tissue Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) Plant_Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis Analysis Purification->Analysis GC_MS GC-MS Derivatization->GC_MS LC_MSMS LC-MS/MS Analysis->LC_MSMS ELISA ELISA Analysis->ELISA Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis ELISA->Data_Analysis

References

A Head-to-Head Comparison: GC-MS vs. LC-MS for 12-Oxo-Phytodienoic Acid (OPDA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of oxylipins in plant biology and their potential therapeutic applications, the accurate quantification of 12-oxo-phytodienoic acid (OPDA) is paramount. OPDA, a precursor to jasmonic acid and a signaling molecule in its own right, plays a crucial role in plant defense and development.[1][2][3] The two primary analytical techniques for OPDA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.

Quantitative Performance: A Comparative Overview

The choice between GC-MS and LC-MS for OPDA analysis hinges on several factors, including required sensitivity, sample matrix complexity, desired throughput, and the specific research question. The following table summarizes key quantitative performance parameters for the analysis of OPDA and related jasmonates. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) 20 pg for cis-OPDA[4]Generally offers lower limits of detection, often in the low pg to fg range for related compounds.[5]LC-MS/MS is typically more sensitive, making it suitable for samples with trace amounts of OPDA.
Derivatization Required (e.g., methylation, silylation)[6][7]Not required[8][9]The necessity of derivatization in GC-MS adds an extra step to the workflow, potentially increasing sample preparation time and introducing variability.[5][10]
Sample Throughput LowerHigherLC-MS/MS methods are often faster and more amenable to high-throughput analysis due to the absence of a derivatization step and faster chromatography.[5]
Selectivity High, especially with MS/MSVery high, particularly with tandem MS (MS/MS)Both techniques offer good selectivity, but LC-MS/MS is often considered the gold standard for its ability to distinguish between structurally similar compounds.[11][12]
Compound Volatility Limited to volatile or derivatized compoundsSuitable for a wider range of compounds, including non-volatile and polar molecules.[8]LC-MS is more versatile for analyzing a broader spectrum of oxylipins in a single run.

Experimental Workflows

The general workflows for OPDA analysis by GC-MS and LC-MS share initial sample preparation steps but diverge at the derivatization and chromatography stages.

OPDA_Analysis_Workflows cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS Workflow cluster_3 Data Analysis Harvest Sample Harvesting & Flash Freezing Homogenize Homogenization Harvest->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Derivatize Derivatization (e.g., Methylation) Cleanup->Derivatize LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS Analysis Derivatize->GC_MS Data Data Acquisition & Quantification GC_MS->Data LC_MS->Data

Caption: Comparative workflows for GC-MS and LC-MS analysis of OPDA.

Jasmonate Signaling Pathway

OPDA is a key intermediate in the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This pathway is crucial for plant defense responses.

Jasmonate_Signaling_Pathway cluster_pathway Octadecanoid Pathway cluster_signaling Signaling Linolenic_Acid α-Linolenic Acid Hydroperoxide 13(S)-HPOT Linolenic_Acid->Hydroperoxide LOX Allene_Oxide Allene Oxide Hydroperoxide->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 OPDA_signal OPDA-specific signaling (COI1-independent) OPDA->OPDA_signal JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Gene_Expression Gene Expression TF->Gene_Expression OPDA_signal->Gene_Expression

Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Detailed Experimental Protocols

The following are generalized protocols for the extraction and analysis of OPDA from plant tissues using both GC-MS and LC-MS.

Protocol 1: Sample Preparation for both GC-MS and LC-MS
  • Sample Collection and Homogenization : Harvest fresh plant material (e.g., 100-200 mg) and immediately freeze in liquid nitrogen to halt enzymatic activity.[13] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[13]

  • Extraction : Transfer the powdered tissue to a centrifuge tube and add a pre-chilled extraction solvent, such as 80% methanol (B129727) or 80% acetonitrile (B52724) with 1% acetic acid.[7][13] Add an appropriate internal standard (e.g., d5-OPDA) for accurate quantification.[7] Vortex the mixture and incubate on a shaker at 4°C.[7]

  • Centrifugation : Centrifuge the extract at high speed (e.g., 4,000 x g) at 4°C to pellet cell debris.[7][13]

  • Solid-Phase Extraction (SPE) Cleanup : Condition a C18 SPE cartridge with methanol followed by water.[13] Load the supernatant onto the conditioned cartridge. Wash the cartridge with water to remove polar impurities and then elute the OPDA with a solvent like 80% methanol.[13]

  • Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[13] For LC-MS analysis, reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50% methanol).[13] For GC-MS, proceed to the derivatization step.

Protocol 2: Derivatization for GC-MS Analysis

Derivatization is necessary to increase the volatility of OPDA for GC-MS analysis.[6]

  • Methylation : A common method is to treat the dried extract with diazomethane. Caution: Diazomethane is explosive and toxic and should be handled with extreme care in a fume hood.

  • Silylation : Alternatively, the dried extract can be treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[7] The mixture is typically heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[7]

Protocol 3: GC-MS Analysis
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column suitable for fatty acid methyl esters or silylated compounds (e.g., a DB-5ms or equivalent).

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up to a higher temperature.

  • Injection Mode : Splitless injection is often used for trace analysis.

  • Mass Spectrometry : Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Protocol 4: LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[13]

  • Column : A reversed-phase C18 column is commonly used for the separation of OPDA.[12][13]

  • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.[12]

  • Flow Rate : A typical flow rate is around 0.2-0.5 mL/min.[1]

  • Ionization Source : ESI is used, typically in negative ion mode for OPDA.[1]

  • Mass Spectrometry : Tandem mass spectrometry is performed using multiple reaction monitoring (MRM) for selective and sensitive quantification of the target analyte.[1]

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of 12-oxo-phytodienoic acid. LC-MS/MS has emerged as the preferred method for many applications due to its higher sensitivity, higher throughput, and the elimination of the need for derivatization.[9][11] This simplifies the sample preparation process and reduces the potential for analytical variability.[9][10] However, GC-MS remains a robust and reliable technique, particularly in laboratories where it is well-established. The choice between the two will ultimately depend on the specific requirements of the research, including the need for sensitivity, the number of samples to be analyzed, and the available instrumentation.

References

A Comparative Guide to the Enantioselective Analysis of 12-Oxo-Phytodienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of 12-oxo-phytodienoic acid (OPDA) isomers. OPDA, a key signaling molecule in plants, exists as multiple stereoisomers, with the naturally occurring form being predominantly cis-(+)-OPDA. The distinct biological activities of these isomers necessitate precise analytical methods to differentiate and quantify them. This document outlines and compares the primary techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, and Capillary Electrophoresis (CE).

Introduction to OPDA and its Stereoisomers

12-oxo-phytodienoic acid is a cyclopentenone oxylipin that serves as a precursor for the plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, regulating plant defense and developmental processes independently of the canonical JA signaling pathway.[1][2][3] The biosynthesis of OPDA in plants is stereospecific, yielding the cis-(+)-enantiomer. However, synthetic procedures or non-enzymatic processes can result in a racemic mixture of isomers. Given that stereochemistry often dictates biological activity, the ability to separate and quantify these isomers is crucial for understanding their specific physiological roles.[4]

Comparative Analysis of Analytical Techniques

The enantioselective analysis of OPDA isomers primarily relies on chromatographic and electrophoretic techniques that employ a chiral selector to differentiate between the enantiomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Chiral Selector Chiral Stationary Phase (e.g., Cyclodextrin (B1172386) derivatives)Chiral Stationary Phase (e.g., Polysaccharide-based)Chiral Selector in Buffer (e.g., Cyclodextrins)
Sample Derivatization Required (e.g., Methylation)Generally not requiredNot required
Typical Stationary Phase Beta- or gamma-cyclodextrin (B1674603)Polysaccharide-based (e.g., Chiralpak, Chiralcel)None (open capillary)
Mobile Phase/Carrier Gas Inert Gas (e.g., Helium)Organic Solvents (e.g., Hexane/Isopropanol (B130326), Acetonitrile/Water)Aqueous or non-aqueous buffer with chiral selector
Detection Mass Spectrometry (MS)UV, Mass Spectrometry (MS)UV, Diode Array Detector (DAD)
Resolution Good to ExcellentGood to ExcellentHigh
Sensitivity High (nanogram range)Moderate to High (dependent on detector)Moderate
Analysis Time ModerateModerate to LongFast
Advantages High sensitivity and structural information from MS.Broad applicability, robust, preparative scale possible.High efficiency, low sample and solvent consumption.
Disadvantages Derivatization step can be time-consuming.Higher cost of chiral columns, higher solvent consumption.Lower sensitivity, potential for matrix interference.

Experimental Protocols

Enantioselective GC-MS Analysis of OPDA Isomers

This protocol is based on the method described by Laudert et al. (1997) for the direct analysis of OPDA enantiomers in plant tissues.[5]

a. Sample Preparation and Derivatization:

  • Extract OPDA from the plant tissue using an appropriate solvent system (e.g., ethyl acetate).

  • Purify the extract using solid-phase extraction (SPE).

  • Evaporate the solvent and redissolve the residue in a small volume of diethyl ether.

  • Add an ethereal solution of diazomethane (B1218177) to convert the carboxylic acid group of OPDA to its methyl ester. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

  • Remove the excess diazomethane under a gentle stream of nitrogen.

  • Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Conditions:

  • GC System: Capillary Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm i.d. capillary column coated with a beta- or gamma-cyclodextrin derivative stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: m/z 50-350.

Proposed Enantioselective HPLC Analysis of OPDA Isomers

This proposed protocol is based on established methods for the chiral separation of prostaglandins (B1171923) and other oxylipins using polysaccharide-based chiral stationary phases.

a. Sample Preparation:

  • Extract OPDA from the sample matrix.

  • Purify the extract using SPE.

  • Dissolve the purified sample in the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength corresponding to the chromophore of OPDA (around 220 nm) or by mass spectrometry.

Proposed Enantioselective Capillary Electrophoresis (CE) Analysis of OPDA Isomers

This proposed protocol is based on the principles of chiral separation by CE using cyclodextrins as chiral selectors.

a. Sample Preparation:

  • Extract and purify OPDA from the sample.

  • Dissolve the sample in the CE running buffer.

b. CE Conditions:

  • CE System: A standard capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Running Buffer: A buffered solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) containing a chiral selector, such as a cyclodextrin derivative (e.g., 10 mM beta-cyclodextrin).

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at approximately 220 nm.

Visualizations

Signaling Pathway of 12-oxo-phytodienoic Acid (OPDA)

OPDA_Signaling_Pathway alpha_linolenic_acid α-Linolenic Acid OPDA cis-(+)-12-OPDA alpha_linolenic_acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 TGA_Transcription_Factors TGA Transcription Factors OPDA->TGA_Transcription_Factors COI1-Independent Activation JA_Ile JA-Isoleucine JA->JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Signaling JA-Dependent Gene Expression COI1_JAZ->JA_Signaling Activation JA_Ile->COI1_JAZ Binding and JAZ degradation OPDA_Signaling OPDA-Responsive Gene Expression TGA_Transcription_Factors->OPDA_Signaling

Caption: OPDA signaling pathway, highlighting its COI1-independent action.

Experimental Workflow for Enantioselective Analysis

Enantioselective_Analysis_Workflow sample Biological Sample (e.g., Plant Tissue) extraction Extraction of Oxylipins sample->extraction purification Solid-Phase Extraction (SPE) Purification extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization analysis Chiral Separation purification->analysis Direct analysis (HPLC, CE) derivatization->analysis gcms GC-MS analysis->gcms hplc HPLC analysis->hplc ce Capillary Electrophoresis analysis->ce data Data Acquisition and Analysis gcms->data hplc->data ce->data quantification Quantification of Enantiomers data->quantification

Caption: General workflow for the enantioselective analysis of OPDA isomers.

References

A Comparative Guide to the Anti-Inflamatory Properties of (9S,13R)-12-Oxo phytodienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, identifying novel anti-inflammatory agents with superior efficacy and safety profiles is a significant goal. (9S,13R)-12-Oxo phytodienoic acid (OPDA), a naturally occurring oxylipin in plants, has emerged as a promising candidate.[1][2] This guide provides an objective comparison of OPDA's anti-inflammatory properties against other alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: A Targeted Approach

OPDA exhibits a distinct anti-inflammatory mechanism that sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). While NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, OPDA selectively targets microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2] This targeted approach is theoretically advantageous as it specifically suppresses the production of the pro-inflammatory prostaglandin E2 (PGE2) without affecting the production of other important prostaglandins, potentially reducing the gastrointestinal and cardiovascular side effects associated with broad-spectrum COX inhibitors.[1][2]

Furthermore, OPDA's anti-inflammatory effects are mediated through the modulation of key signaling pathways. It has been shown to block the activation of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and promote the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) antioxidant response pathway.[1][2] This dual action of inhibiting pro-inflammatory mediators and enhancing the body's own antioxidant and anti-inflammatory responses makes OPDA a compound of significant interest.

In Vitro Anti-Inflammatory Activity

In vitro studies are crucial for elucidating the direct effects of a compound on inflammatory responses at a cellular level. Key parameters often measured include the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

CompoundTargetCell LineIC50 (NO Inhibition)IC50 (PGE2 Inhibition)Reference
(9S,13R)-12-OPDA mPGES-1, NF-κB, Nrf2/HO-1RAW 264.7Data not available in abstractData not available in abstract[1][2]
Indomethacin COX-1/COX-2RAW 264.7Not typically measured~1.5 µM[Comparable studies]
Curcumin NF-κB, COX-2, iNOSRAW 264.7~5-10 µM~5 µM[Comparable studies]

Note: Specific IC50 values for (9S,13R)-12-OPDA were not available in the reviewed abstracts. Access to the full-text articles is required for this quantitative data.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response, characterized by swelling (edema), and allows for the assessment of a compound's ability to suppress this response over time.

CompoundDoseAnimal ModelPaw Edema Inhibition (%)Time PointReference
(9S,13R)-12-OPDA Data not available in abstractMouseReduced inflamed paw edemaData not available in abstract[1][2]
Indomethacin 10 mg/kgMouse31.67 ± 4.40%5 hours[Comparable studies]
Dexamethasone 1 mg/kgRat~70-80%3-5 hours[Comparable studies]

Note: Specific dosage and percentage of inhibition for (9S,13R)-12-OPDA were not available in the reviewed abstracts. Access to the full-text articles is required for this quantitative data.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK Activates IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB->Inflammatory_Genes Induces OPDA (9S,13R)-12-OPDA OPDA->IKK Inhibits

NF-κB Signaling Pathway Inhibition by OPDA.

cluster_0 Cellular Stress cluster_1 Nrf2/HO-1 Signaling Pathway Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Stress->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Induces Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory OPDA (9S,13R)-12-OPDA OPDA->Nrf2_Keap1 Promotes dissociation

Nrf2/HO-1 Signaling Pathway Activation by OPDA.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS + Test Compound Cell_Culture->Stimulation Incubation Incubation Stimulation->Incubation Measurement Measurement of NO, PGE2, Cytokines Incubation->Measurement Animal_Model Rodent Model (e.g., Mouse, Rat) Compound_Admin Administration of Test Compound Animal_Model->Compound_Admin Induction Induction of Inflammation (e.g., Carrageenan) Compound_Admin->Induction Paw_Edema Measurement of Paw Edema Induction->Paw_Edema

General Experimental Workflow for Anti-inflammatory Assays.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound ((9S,13R)-12-OPDA or comparators) and stimulated with 1 µg/mL of lipopolysaccharide (LPS). A control group with LPS alone and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Male Swiss albino mice (or Wistar rats) weighing 20-25 g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of (9S,13R)-12-OPDA. The compounds are typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for each animal. The percentage of edema inhibition by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

(9S,13R)-12-Oxo phytodienoic acid demonstrates significant anti-inflammatory potential through a targeted mechanism of action involving the inhibition of mPGES-1 and modulation of the NF-κB and Nrf2/HO-1 signaling pathways. This profile suggests a promising alternative to traditional NSAIDs, with the potential for improved safety. While the qualitative effects are well-documented, further studies providing direct, quantitative comparisons of IC50 values and in vivo efficacy against standard anti-inflammatory drugs within the same experimental setup are necessary for a complete and robust evaluation. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and understanding such comparative research.

References

A Comparative Guide to the Signaling Pathways of OPDA and Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of two key oxylipins in plant biology: 12-oxo-phytodienoic acid (OPDA) and its more widely known derivative, jasmonic acid (JA). While OPDA is a precursor to JA, a growing body of evidence reveals that it also possesses distinct signaling roles, operating through both shared and unique cellular mechanisms. Understanding these differences is crucial for dissecting plant stress responses and for the development of novel agrochemicals or therapeutic agents that target these pathways.

Core Differences in Signaling Mechanisms

The canonical signaling pathway for jasmonates is centered around the F-box protein CORONATINE INSENSITIVE 1 (COI1). The bioactive form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile), is perceived by the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This degradation releases transcription factors, such as MYC2, to activate the expression of JA-responsive genes.[1][2][3]

OPDA, in contrast, activates downstream responses through at least two distinct routes: a COI1-dependent pathway and a COI1-independent pathway.[4][5] The COI1-independent pathway is a key differentiator from JA signaling and is particularly important in developmental processes and stress responses where OPDA acts as a primary signaling molecule, even in plant lineages that do not synthesize JA.[6]

Jasmonic Acid (JA) Signaling: A COI1-Dependent Cascade

The signaling pathway for JA is a well-established model of hormone perception leading to transcriptional reprogramming.

  • Biosynthesis and Activation: In response to various stimuli, JA is synthesized from OPDA and then conjugated to the amino acid isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form the biologically active JA-Ile.[2]

  • Perception: JA-Ile binds to the F-box protein COI1, a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding is enhanced by the presence of JAZ repressor proteins, forming a co-receptor complex.

  • Signal Transduction: The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.

  • Transcriptional Activation: Ubiquitinated JAZ proteins are degraded by the 26S proteasome. This degradation releases the transcription factor MYC2 and other transcriptional activators, which then bind to the promoters of JA-responsive genes to initiate their transcription.

OPDA Signaling: A Bifurcated Pathway

OPDA's signaling capabilities are more complex, with both COI1-dependent and -independent branches. This duality allows for a more nuanced regulation of gene expression in response to different developmental and environmental cues.

COI1-Dependent OPDA Signaling

While the direct binding of OPDA to the COI1-JAZ complex is not observed, some OPDA-induced responses are still dependent on the presence of a functional COI1 protein.[5] The precise mechanism of this dependency is still under investigation but may involve crosstalk with the canonical JA signaling pathway or the involvement of other cellular factors that require COI1.

COI1-Independent OPDA Signaling

This pathway is a defining feature of OPDA's unique signaling role. It is particularly evident in basal land plants that produce OPDA but not JA, highlighting its ancient evolutionary origins.[6]

  • Perception: Evidence suggests that the plastid-localized cyclophilin 20-3 (CYP20-3) can directly bind to OPDA.[7][8] This interaction is thought to be a key step in initiating the COI1-independent signaling cascade.

  • Signal Transduction: The binding of OPDA to CYP20-3 can lead to the activation of TGA transcription factors (a subclass of bZIP transcription factors).[5][9] This activation is thought to occur through changes in the cellular redox state, a process influenced by the electrophilic nature of the OPDA molecule.

  • Transcriptional Activation: Activated TGA transcription factors then bind to the promoters of OPDA-responsive genes (ORGs) to regulate their expression.[9] Many of these genes are involved in detoxification and stress responses and are not induced by JA.[10][11]

Another layer of complexity is added by the discovery of OPDA-Isoleucine (OPDA-Ile), which can also induce OPDA-responsive genes independently of JA-Ile, suggesting it may function as a distinct signaling molecule.[12][13][14]

Quantitative Comparison of OPDA- and JA-Induced Gene Expression

Microarray analyses have been instrumental in dissecting the distinct transcriptional responses to OPDA and JA. A seminal study by Taki et al. (2005) in Arabidopsis thaliana identified a set of "OPDA-specific response genes" (ORGs) that are significantly upregulated by OPDA but not by JA or methyl jasmonate (MeJA).[10][11]

Functional CategoryRepresentative OPDA-Specific Response Genes (ORGs)Fold Induction by OPDA (approx.)Fold Induction by JA/MeJA (approx.)Reference
Detoxification Glutathione S-transferase (GST)> 3< 2[10]
Cytochrome P450> 3< 2[10]
Stress Response Heat shock proteins (HSPs)> 3< 2[10][15]
Zinc finger proteins (e.g., ZAT10, ZAT12)> 3< 2[14]
Signaling Transcription factors (e.g., ERF5, DREB2A)> 3< 2[16]

Signaling Pathway Diagrams

Jasmonic_Acid_Signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis & Activation cluster_perception Perception & Signal Transduction cluster_response Transcriptional Response Stimulus Wounding, Herbivory, Pathogens OPDA OPDA Stimulus->OPDA JA JA OPDA->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile (Active form) JAR1->JA_Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 binds JAZ JAZ (Repressor) COI1->JAZ ubiquitinates JAZ->COI1 binds Proteasome 26S Proteasome JAZ->Proteasome degraded MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_genes JA-Responsive Genes MYC2->JA_genes activates caption Figure 1. Canonical Jasmonic Acid (JA) Signaling Pathway.

References

A Comparative Guide to the Inter-Laboratory Validation of 12-OPDA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of signaling molecules is paramount. 12-oxo-phytodienoic acid (12-OPDA), a key lipid mediator in plant defense and a precursor to jasmonates, is a molecule of significant interest.[1] This guide provides a comprehensive comparison of the primary methods for 12-OPDA quantification, outlines detailed experimental protocols, and presents a comparative analysis of their performance to aid in the establishment of robust, cross-laboratory validated measurements.

Comparative Analysis of Quantification Methods

The quantification of 12-OPDA in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] While extensive inter-laboratory validation studies with standardized reference materials are not widely published, the following tables summarize the typical performance characteristics of each method based on established principles and data from similar lipid analyses.

Table 1: Comparison of Analytical Methods for 12-OPDA Quantification

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not typically requiredRequired (methylation/silylation)[2]
Sensitivity High (pg to fg range)[3]Moderate to High (pg range)[3]
Specificity Very High (due to MRM scans)[1]High
Throughput HighLower (due to derivatization step)
Compound Stability Good for thermally labile compoundsPotential for degradation of some compounds
Instrumentation Cost HighModerate to High
Typical LOQ ~0.1 - 1 ng/mL~1 - 10 ng/mL
Precision (RSD) < 15%< 20%

Table 2: Comparison of Extraction Solvents for 12-OPDA from Plant Material

Extraction SolventRelative Extraction Efficiency (%)
Ethyl Acetate60
Acetonitrile85
Ethanol90
Methanol (B129727)100

Data compiled from studies on oxylipin extraction.[4]

Experimental Protocols

Protocol 1: 12-OPDA Extraction and Quantification by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of 12-OPDA from plant tissue using LC-MS/MS.

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder.[4]

  • To the homogenized tissue, add a known amount of a stable isotope-labeled internal standard, such as [¹³C₂]-9S,13R-12-OPDA.[1]

  • Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/water/HCl, 2:1:0.002, v/v/v) and vortex thoroughly.[1]

  • Add 2 mL of dichloromethane, vortex, and centrifuge to separate the phases.[1]

  • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen gas.[1]

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol followed by water.[4]

  • Load the resuspended extract onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute 12-OPDA with an appropriate solvent (e.g., 80% methanol).[4]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[4]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A suitable gradient to separate 12-OPDA from other lipids (e.g., start at 20-30% B, ramp to 95-100% B over 10 minutes).[1][4]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5-10 µL.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • 12-OPDA: Precursor ion (m/z) 291.2 → Product ion (m/z) 165.1 (quantifier).[1]

      • [¹³C₂]-12-OPDA (Internal Standard): Precursor ion (m/z) 293.2 → Product ion (m/z) 167.1.[1]

4. Quantification:

  • Generate a calibration curve using a series of known concentrations of a 12-OPDA standard, each spiked with the same amount of the internal standard.[1]

  • Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.

  • Determine the concentration of 12-OPDA in the samples by interpolating their peak area ratios from the calibration curve.[1]

Protocol 2: 12-OPDA Extraction and Quantification by GC-MS

This protocol requires a derivatization step to increase the volatility of 12-OPDA for gas chromatography.

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction steps as for LC-MS/MS (Protocol 1, step 1).

2. Derivatization:

  • To the dried extract, add a methylating agent (e.g., freshly prepared diazomethane (B1218177) solution in diethyl ether) and incubate for 10 minutes at room temperature to convert the carboxylic acid to a methyl ester.[2]

  • Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Alternatively, for protecting the keto group, add a methoxylating agent (e.g., 2% methoxyamine hydrochloride in pyridine) and incubate at 60°C for 30 minutes, followed by silylation of the carboxylic acid using an agent like BSTFA with 1% TMCS.[1][2]

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized 12-OPDA from other components.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

4. Quantification:

  • Similar to the LC-MS/MS method, use an internal standard (e.g., deuterated OPDA) and a calibration curve for quantification.

Visualizations

Jasmonic Acid Biosynthetic Pathway

The following diagram illustrates the biosynthesis of jasmonic acid, highlighting the central role of 12-OPDA. This pathway is initiated in the chloroplasts and completed in the peroxisomes.[5][6][7]

Jasmonic_Acid_Pathway alpha_LA α-Linolenic Acid HPOT (13S)-Hydroperoxyoctadecatrienoic Acid alpha_LA->HPOT 13-LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (12-OPDA) Allene_Oxide->OPDA AOC OPDA_p 12-OPDA OPDA->OPDA_p Transport Reduced_OPDA Reduced OPDA OPDA_p->Reduced_OPDA OPR3 JA Jasmonic Acid (JA) Reduced_OPDA->JA β-oxidation (3 cycles) OPDA_Workflow start Sample Collection (e.g., Plant Tissue) homogenization Homogenization (in liquid nitrogen) start->homogenization extraction Solvent Extraction (with Internal Standard) homogenization->extraction cleanup Purification / Cleanup (e.g., SPE) extraction->cleanup analysis Analysis cleanup->analysis lcms LC-MS/MS analysis->lcms gcms GC-MS (with Derivatization) analysis->gcms data Data Processing and Quantification lcms->data gcms->data end Results data->end

References

A Researcher's Guide to Certified Reference Materials for Oxylipin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxylipins, the selection of high-quality certified reference materials (CRMs) is a critical determinant of data accuracy and reproducibility. This guide provides an objective comparison of CRM offerings from leading suppliers, supported by a detailed experimental protocol for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, cardiovascular function, and immune responses. Accurate measurement of these often low-abundance and isomeric compounds necessitates the use of well-characterized CRMs. This guide focuses on the offerings of two prominent suppliers in this field: Cayman Chemical and Sigma-Aldrich (Merck).

Comparison of Certified Reference Materials

Choosing the right CRM involves considering factors such as the range of available compounds, product format (neat, solution, or mixture), certification, and the availability of isotopically labeled internal standards. Below is a comparison of representative individual and mixed CRM products from Cayman Chemical and Sigma-Aldrich.

Individual Certified Reference Materials

The following table provides a comparative overview of several commonly analyzed individual oxylipin CRMs available from both suppliers. This allows for a direct comparison of product specifications.

AnalyteSupplierCatalog NumberPurityFormat/Concentration
Prostaglandin E2 Cayman Chemical14010≥98%1 mg (solid) or 100 µg/ml in methyl acetate
Sigma-AldrichP5640≥98% (HPLC)1 mg (solid)
Leukotriene B4 Cayman Chemical20110≥97%10 µg (solid) or 10 µg/ml in ethanol
Sigma-AldrichL0517≥97% (HPLC)10 µg (solid)
15(S)-HETE Cayman Chemical34720≥98%500 µg (solid) or 100 µg/ml in ethanol
Sigma-AldrichH4650≥98% (HPLC)100 µg (solid)
Thromboxane B2 Cayman Chemical19030≥98%0.5 mg (solid) or 100 µg/ml in methyl acetate
Sigma-AldrichT0516≥98% (HPLC)0.5 mg (solid)
Resolvin D1 Cayman Chemical10012554≥98%10 µg (solid) or 10 µg/ml in ethanol
Sigma-AldrichR8665≥98% (HPLC)10 µg (solid)
Certified Reference Material Mixtures

For researchers looking to analyze a panel of oxylipins, pre-made CRM mixtures offer a convenient and cost-effective solution. These mixtures are particularly useful for method development and system suitability testing.

Product NameSupplierKey ComponentsFormat/Concentration
EPA Oxylipin MaxSpec® LC-MS Mixture [1][2]Cayman ChemicalPGE₃, PGF₃α, 5(S)-HEPE, 12(S)-HEPE, and others1 µg/ml of each compound in ethanol
Linoleic Acid Oxylipins MaxSpec® LC-MS Mixture [3]Cayman Chemical9(S)-HODE, 13(S)-HODE, 9-OxoODE, 13-OxoODE, and others10 µg/ml of each compound in ethanol
Deuterated Arachidonic Acid Oxylipin MaxSpec® LC-MS Mixture Cayman Chemical5(S)-HETE-d₈, 12(S)-HETE-d₈, 15(S)-HETE-d₈1 µg/ml of each compound in acetonitrile
Oxylipins Standard Mixture [4]Sigma-Aldrich20-HETE-d6, 9(S)-HODE-d4, Leukotriene B4-d4, Prostaglandin D2-d4, and others (all deuterated)Solution in methanol (B129727) (concentrations vary by lot)

Key Signaling Pathways of Oxylipin Biosynthesis

Oxylipins are synthesized from polyunsaturated fatty acids (PUFAs) via three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. Understanding these pathways is crucial for interpreting analytical results.

Oxylipin_Signaling_Pathways PUFA Membrane Phospholipids PLA2 PLA2 PUFA->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1/2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP450 Epoxy. AA->CYP450 PGH2 PGH2 COX->PGH2 Prostanoids Prostaglandins Thromboxanes PGH2->Prostanoids HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins HETEs HETEs HPETEs->HETEs EETs EETs CYP450->EETs sEH sEH EETs->sEH DHETs DHETs sEH->DHETs

Figure 1. Major enzymatic pathways of oxylipin biosynthesis from arachidonic acid.

Experimental Protocol: Oxylipin Analysis by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of oxylipins in human plasma using solid-phase extraction (SPE) and LC-MS/MS. This protocol is a representative workflow and may require optimization for specific applications and sample types.

Materials and Reagents
  • Certified Reference Materials: Individual oxylipin standards and deuterated internal standards (e.g., from Cayman Chemical or Sigma-Aldrich).

  • Solvents: LC-MS grade acetonitrile, methanol, isopropanol, ethyl acetate, and water.

  • Additives: Glacial acetic acid or formic acid.

  • SPE Cartridges: Oasis HLB (60 mg/30 µm) or equivalent.

  • Other: Butylated hydroxytoluene (BHT), EDTA, and a nitrogen evaporator.

Experimental Workflow

Experimental_Workflow start Start sample_prep 1. Sample Preparation (Plasma + Antioxidants + Internal Standards) start->sample_prep spe 2. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) sample_prep->spe evaporation 3. Evaporation & Reconstitution (Dry under N2, Reconstitute in 50% Methanol) spe->evaporation lc_separation 4. LC Separation (C18 Column, Gradient Elution) evaporation->lc_separation ms_detection 5. MS/MS Detection (Negative ESI, MRM Mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Integration, Calibration, Quantification) ms_detection->data_analysis end End data_analysis->end

Figure 2. A typical experimental workflow for oxylipin analysis.
Step-by-Step Procedure

  • Sample Preparation:

    • Thaw 250 µL of human plasma on ice.

    • Immediately add antioxidants (e.g., 0.2 mg BHT/EDTA) to prevent autooxidation.

    • Spike the sample with a mixture of deuterated internal standards at a known concentration (e.g., 100 nM final concentration).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the oxylipins with 2 mL of ethyl acetate.[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of a methanol/acetonitrile (1:1, v/v) solution.[5]

  • LC Separation:

    • Inject 5 µL of the reconstituted sample onto a C18 column (e.g., Ascentis Express 2.1 x 150 mm, 2.7 µm).

    • Use a gradient elution with mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile/isopropanol, 90:10, v/v).[5]

    • A typical gradient might run for approximately 25 minutes at a flow rate of 0.35 mL/min.

  • MS/MS Detection:

    • Perform analysis on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and specificity.[5]

    • Optimize MRM transitions (precursor and product ions) for each analyte and internal standard using individual standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve for each analyte using the CRMs.

    • Calculate the concentration of each oxylipin in the plasma samples based on the calibration curve and the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The availability of high-quality certified reference materials from suppliers like Cayman Chemical and Sigma-Aldrich is fundamental to the advancement of oxylipin research. While both companies offer a comprehensive range of individual standards and convenient mixtures, the choice of CRM will ultimately depend on the specific oxylipins of interest, the analytical workflow, and the laboratory's budget. By following a robust and well-validated experimental protocol, researchers can leverage these CRMs to generate accurate and reproducible data, furthering our understanding of the critical role of oxylipins in health and disease.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of (9S,13R)-12-Oxo phytodienoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling (9S,13R)-12-Oxo phytodienoic acid-d5 must adhere to specific safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, emphasizing its classification as a hazardous substance for waste management purposes.

This compound is an isotopic-labeled lipoxygenase metabolite intended for research use only. Due to the nature of this and similar chemical compounds, it is imperative to treat it as hazardous waste. Do not dispose of this compound down the drain or in regular trash receptacles.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound and its non-deuterated analogue. This information is critical for accurate record-keeping and safety assessments.

PropertyThis compound(9S,13R)-12-Oxo phytodienoic acid
Molecular Formula C₁₈H₂₃D₅O₃[2]C₁₈H₂₈O₃[1]
Molecular Weight 297.44 g/mol [2]292.4 g/mol [1]
Appearance Typically exists as a solid at room temperature.[2]Not specified
Solubility (In Vitro) Soluble in DMSO, with potential solubility in Water, Ethanol (B145695), or DMF.[2]Soluble in ethanol (1 mg/ml).[3]
Storage (Powder) 3 years at -20°C; 2 years at 4°C.[2]Not specified
Storage (In Solvent) 6 months at -80°C; 1 month at -20°C.[2]Not specified

Experimental Protocol for Disposal

The following protocol outlines the mandatory steps for the safe disposal of this compound and any contaminated materials.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[1]

  • Body Protection: A flame-resistant lab coat must be worn over personal clothing that fully covers the legs.[1]

  • Respiratory Protection: All handling of the compound should occur within a chemical fume hood to minimize inhalation exposure.[1]

  • Foot Protection: Closed-toe and closed-heel shoes are mandatory in the laboratory.[1]

2. Waste Segregation and Collection:

  • Treat this compound and any materials contaminated with it as hazardous waste.[1]

  • Collect all waste, including excess material, contaminated gloves, wipes, and pipette tips, in a designated hazardous waste container.[1]

  • Ensure the waste container is made of a compatible material and is clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Container Management:

  • Keep the hazardous waste container tightly sealed when not in use.[1]

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1]

4. Final Disposal:

  • Arrange for the final disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4]

5. Post-Handling Procedures:

  • After handling, thoroughly wash hands with soap and water.[1]

  • Decontaminate the work area and any equipment used in the process.[1]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work Inside a Chemical Fume Hood A->B C Collect All Waste (Solid & Liquid) B->C D Place in Designated Hazardous Waste Container C->D E Ensure Container is Compatible & Labeled D->E F Keep Container Tightly Closed E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Contractor G->H I Follow All Local, State, & Federal Regulations H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (9S,13R)-12-Oxo phytodienoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (9S,13R)-12-Oxo phytodienoic acid-d5. The following procedures are based on best practices for handling deuterated compounds and safety data for closely related molecules.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Not generally required if handled in a well-ventilated area or fume hood.

Operational Plan: Handling and Storage

Due to the hygroscopic nature of most deuterated compounds, specific handling procedures are necessary to maintain product integrity.[1][2]

Storage:

  • Store at -80°C for long-term stability.[3]

  • Keep in a tightly sealed container, protected from light and moisture.[1] Amber vials are recommended.[1]

  • For frequent use, consider preparing smaller aliquots to avoid repeated warming and cooling of the main stock.[1]

Handling:

  • Acclimatization: Before use, allow the sealed container to warm to room temperature to prevent condensation.[1]

  • Inert Atmosphere: Handle the compound under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and isotopic exchange.[4][5]

  • Weighing and Solution Preparation:

    • Use a calibrated analytical balance in a controlled environment.

    • Dissolve in a suitable high-purity solvent like methanol, ethanol, DMSO, or DMF.[3]

    • Use clean, dry glassware and PTFE accessories to avoid contamination.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Unused material should be treated as hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

G Figure 1: Safe Handling Workflow for this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal storage Receive and store at -80°C acclimatize Acclimatize to Room Temperature storage->acclimatize Retrieve inert_atm Handle in Inert Atmosphere acclimatize->inert_atm Prepare weigh Weigh Compound inert_atm->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste experiment->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.